molecular formula C6F10O B169106 Decafluorocyclohexanone CAS No. 1898-91-5

Decafluorocyclohexanone

Cat. No.: B169106
CAS No.: 1898-91-5
M. Wt: 278.05 g/mol
InChI Key: YUMDTEARLZOACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decafluorocyclohexanone (CAS 1898-91-5) is a highly fluorinated cyclic ketone with the molecular formula C6F10O and a molecular weight of 278.05 g/mol . This compound is characterized by its high density of 1.732 g/cm³ and a relatively low boiling point of 85.7°C at 760 mmHg, which is attributed to the presence of ten fluorine atoms . Its flash point is approximately 22°C, classifying it as a flammable liquid, and it has a vapor pressure of 68.528 mmHg at 25°C . Researchers value this molecule for its notable stability and unique physicochemical properties derived from its perfluorinated structure. These properties make it a compound of interest in advanced materials science, particularly in the development of specialty solvents, thermally stable fluids, and as a building block for synthesizing more complex fluorinated architectures. Its high fluorine content also suggests potential applications in the study of surface-active agents and coatings. When handling this compound, appropriate safety precautions must be observed. It is harmful if swallowed and requires the use of personal protective equipment . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMDTEARLZOACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502941
Record name 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898-91-5
Record name 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decafluorocyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Decafluorocyclohexanone from Polyfluorocycloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing decafluorocyclohexanone, a key fluorinated intermediate, from polyfluorocycloalkene precursors. The methodologies detailed herein are compiled from established chemical literature, offering insights into reaction mechanisms, optimal conditions, and experimental procedures.

Introduction

Perfluorinated cyclic ketones, such as this compound, are valuable building blocks in the synthesis of advanced materials and pharmaceuticals. Their unique electronic properties and high thermal and chemical stability, imparted by the high degree of fluorination, make them attractive precursors for creating novel polymers, lubricants, and bioactive molecules. The synthesis of these compounds often starts from readily available polyfluorocycloalkenes, primarily perfluorocyclohexene. This guide will explore the primary synthetic routes for this transformation.

Synthetic Pathways

The conversion of polyfluorocycloalkenes, particularly perfluorocyclohexene, to this compound is primarily achieved through a two-step process involving epoxidation followed by isomerization. Direct oxidation methods are less commonly reported in the literature for this specific transformation.

Pathway 1: Epoxidation of Perfluorocyclohexene followed by Isomerization

This is the most prevalent and well-documented method for the synthesis of this compound. The process involves the initial formation of decafluorocyclohexene oxide, which is then rearranged to the desired ketone.

Step 1: Epoxidation of Perfluorocyclohexene

The epoxidation of electron-deficient perfluoroalkenes requires potent oxidizing agents. Common methods include oxidation with molecular oxygen in the presence of radical initiators or the use of hypohalites.

G PFC Perfluorocyclohexene DFCHO Decafluorocyclohexene Oxide PFC->DFCHO Epoxidation Oxidant Oxidizing Agent (e.g., O₂, NaOCl) Oxidant->DFCHO Solvent Inert Solvent (e.g., Acetonitrile) Solvent->DFCHO

Diagram 1: Epoxidation of Perfluorocyclohexene

Step 2: Isomerization of Decafluorocyclohexene Oxide

The resulting epoxide is then isomerized to this compound. This rearrangement can be promoted by Lewis acids or by thermal means.

G DFCHO Decafluorocyclohexene Oxide DFCHK This compound DFCHO->DFCHK Isomerization Catalyst Lewis Acid or Heat Catalyst->DFCHK

Diagram 2: Isomerization to this compound

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound.

Protocol 1: Epoxidation of Perfluorocyclohexene with Sodium Hypochlorite

This protocol is adapted from general procedures for the epoxidation of perfluoroalkenes.

Materials:

  • Perfluorocyclohexene

  • Sodium hypochlorite (NaClO) solution (commercial bleach, ~5-8%)

  • Acetonitrile

  • 5% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of perfluorocyclohexene in acetonitrile is prepared.

  • The flask is cooled in an ice bath.

  • A solution of sodium hypochlorite is added dropwise to the stirred solution of perfluorocyclohexene over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 5% hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude decafluorocyclohexene oxide.

  • Purification can be achieved by distillation.

Protocol 2: Isomerization of Decafluorocyclohexene Oxide

Materials:

  • Decafluorocyclohexene oxide

  • Lewis acid catalyst (e.g., Antimony pentafluoride, SbF₅)

  • Inert solvent (e.g., Freon-113 or anhydrous dichloromethane)

Procedure:

  • A solution of decafluorocyclohexene oxide in an inert solvent is prepared in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • A catalytic amount of a Lewis acid (e.g., a few drops of SbF₅) is carefully added to the solution.

  • The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

  • Upon completion, the reaction is quenched by pouring it into a cold, dilute aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation to afford crude this compound.

  • Further purification can be achieved by fractional distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound. Please note that specific yields can vary depending on the exact conditions and scale of the reaction.

Reaction StepStarting MaterialReagents/CatalystsSolventTemperature (°C)Reaction Time (h)Yield (%)
Epoxidation PerfluorocyclohexeneSodium HypochloriteAcetonitrile0 - 2512 - 2470 - 85
Isomerization Decafluorocyclohexene OxideAntimony PentafluorideFreon-113251 - 4> 90

Logical Workflow for Synthesis

The overall synthetic workflow from the starting polyfluorocycloalkene to the final purified product is illustrated below.

G Start Start: Perfluorocyclohexene Epoxidation Epoxidation (e.g., NaOCl/CH₃CN) Start->Epoxidation Workup1 Aqueous Workup & Extraction Epoxidation->Workup1 Purification1 Distillation of Epoxide Workup1->Purification1 Isomerization Isomerization (e.g., SbF₅) Purification1->Isomerization Workup2 Quenching & Aqueous Workup Isomerization->Workup2 Purification2 Fractional Distillation Workup2->Purification2 End End: this compound Purification2->End

Diagram 3: Overall Synthetic Workflow

Conclusion

The synthesis of this compound from perfluorocyclohexene is a robust process that relies on a two-step epoxidation and isomerization sequence. The methodologies provided in this guide offer a solid foundation for researchers and professionals in the field of fluorine chemistry. Careful control of reaction conditions is crucial for achieving high yields and purity of the final product. Further research may focus on developing more environmentally benign and catalytic direct oxidation methods to streamline this important transformation.

An In-depth Technical Guide to the Physicochemical Properties of Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of decafluorocyclohexanone (CAS No. 1898-91-5). The information presented is intended to support research, development, and application activities involving this highly fluorinated organic compound.

Core Physicochemical Properties

This compound is a perfluorinated cyclic ketone. Its physical and chemical characteristics are significantly influenced by the high degree of fluorination, which imparts properties such as high density, low surface tension, and high chemical and thermal stability. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C₆F₁₀O
Molecular Weight 278.05 g/mol
Boiling Point 54-56 °C
Melting Point 23-24 °C
Density 1.689 g/cm³ at 21 °C
Solubility Data not available in the searched literature.
Appearance Clear liquid

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation. A small sample of the compound is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point.

Determination of Melting Point

Given that the melting point is near room temperature, a capillary melting point apparatus can be used. A small, powdered sample of the solidified compound is placed in a capillary tube and heated at a slow, controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

Spectroscopic Data

Specific spectroscopic data (¹⁹F NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public search results. The following sections describe the expected spectral characteristics based on the structure of the molecule and general principles of spectroscopy for fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds. Due to the presence of multiple, distinct fluorine environments in the this compound molecule, a complex ¹⁹F NMR spectrum with multiple resonances and fluorine-fluorine spin-spin coupling is expected. The chemical shifts would provide information about the electronic environment of each fluorine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum of this compound, the carbonyl carbon would appear at a characteristic downfield chemical shift. The other carbon atoms in the ring, being directly bonded to highly electronegative fluorine atoms, would also exhibit significant downfield shifts and would show coupling with the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically found in the region of 1700-1800 cm⁻¹. Strong C-F stretching vibrations are also expected to be prominent in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of CO and various fluorinated fragments, providing further structural information.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the characterization of a fluorinated organic compound like this compound.

G cluster_0 Synthesis and Purification Synthesis Synthesis Purification Purification Synthesis->Purification BoilingPoint Boiling Point Purification->BoilingPoint MeltingPoint Melting Point Purification->MeltingPoint Density Density Purification->Density Solubility Solubility Purification->Solubility NMR_19F 19F NMR Purification->NMR_19F NMR_13C 13C NMR Purification->NMR_13C IR_Spec IR Spectroscopy Purification->IR_Spec Mass_Spec Mass Spectrometry Purification->Mass_Spec

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Profile of Decafluorocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decafluorocyclohexanone ((C₆F₁₀O)) is a fully fluorinated cyclic ketone of significant interest in specialized areas of chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine atoms, impart distinct characteristics that can be probed using various spectroscopic techniques. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is important to note that while this document is constructed based on established spectroscopic principles for fluorinated organic compounds, specific experimental data for this compound is not widely available in public literature. Therefore, the data presented herein is predictive and intended to serve as a reference for researchers and scientists in the fields of materials science and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-fluorine framework of this compound. Due to the presence of magnetically active nuclei (¹⁹F and ¹³C), both ¹⁹F NMR and ¹³C NMR are highly informative.

Expected ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to be complex due to the presence of multiple, chemically non-equivalent fluorine environments and through-bond J-coupling between them. The chemical shifts are referenced to an external standard, typically CFCl₃ (trichlorofluoromethane) at 0.0 ppm.

PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Fₐ (axial, C2/C6)-120 to -140ddd²JFF, ³JFF, ⁴JFF
Fₑ (equatorial, C2/C6)-110 to -130ddd²JFF, ³JFF, ⁴JFF
Fₐ (axial, C3/C5)-125 to -145ddd²JFF, ³JFF, ⁴JFF
Fₑ (equatorial, C3/C5)-115 to -135ddd²JFF, ³JFF, ⁴JFF
Fₐ (axial, C4)-130 to -150ddd²JFF, ³JFF, ⁴JFF
Fₑ (equatorial, C4)-120 to -140ddd²JFF, ³JFF, ⁴JFF

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the carbonyl carbon and the fluorinated carbons of the cyclohexane ring. The signals for the fluorinated carbons will be split into multiplets due to one-bond and two-bond C-F coupling.

PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected ¹JCF (Hz)Expected ²JCCF (Hz)
C1 (C=O)190 - 210t-~20-30
C2/C6110 - 120t~250-270~20-30
C3/C5110 - 120t~250-270~20-30
C4110 - 120t~250-270~20-30
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

¹⁹F NMR Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer equipped with a fluorine probe.

  • Reference: External CFCl₃ standard.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 5 s

    • Number of Scans: 128 or higher for better signal-to-noise ratio.

¹³C NMR Acquisition:

  • Spectrometer: 125 MHz NMR spectrometer.

  • Reference: Tetramethylsilane (TMS) at 0.0 ppm (from the deuterated solvent).

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 10-20 s (due to long relaxation times of quaternary carbons and carbons bearing fluorine).

    • Number of Scans: 1024 or higher.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of numerous C-F bonds will also give rise to strong absorptions in the fingerprint region.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
1750 - 1780StrongC=O stretchKetone
1100 - 1350Strong, BroadC-F stretchFluoroalkane
800 - 1000MediumC-C stretchCycloalkane
Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place in a solution cell.

Data Acquisition (FT-IR):

  • Record a background spectrum of the empty sample holder (or the solvent).

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique for volatile compounds.

Expected Mass Spectrometry Data (EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆F₁₀O. Fragmentation will likely involve the loss of CO and various fluorocarbon fragments.

m/zRelative IntensityPossible Fragment
298Moderate[C₆F₁₀O]⁺ (Molecular Ion)
279Low[C₆F₉O]⁺
270High[C₅F₁₀]⁺ (Loss of CO)
231Moderate[C₅F₉]⁺
181Moderate[C₄F₇]⁺
131High[C₃F₅]⁺
100Moderate[C₂F₄]⁺
69Very High[CF₃]⁺ (Base Peak)
Experimental Protocol: Mass Spectrometry (EI-GC/MS)

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS) with an electron ionization source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of this compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (19F, 13C) Synthesis->NMR MS Mass Spectrometry (GC/MS) Synthesis->MS IR_Data Functional Group ID (C=O, C-F) IR->IR_Data NMR_Data Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Comprehensive Spectroscopic Profile IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

This technical guide provides a predictive but comprehensive overview of the key spectroscopic data for this compound, covering NMR, IR, and Mass Spectrometry. The provided tables of expected data, detailed experimental protocols, and the logical workflow diagram are intended to be a valuable resource for researchers. While experimental verification is essential, this guide serves as a robust starting point for the spectroscopic characterization of this highly fluorinated ketone.

Introduction to the Thermal Stability of Perfluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Perfluorinated Ketones, with a Focus on Decafluorocyclohexanone Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of perfluorinated ketones, a class of compounds of interest for their unique chemical and physical properties. Due to a lack of publicly available, specific quantitative data on the thermal stability of this compound, this guide focuses on the well-characterized analogous compound, perfluoro(2-methyl-3-pentanone) (also known as Novec™ 1230 fluid or C6-F-ketone), and other relevant perfluorinated ketones. The principles, experimental methodologies, and decomposition pathways discussed are broadly applicable to the study of this compound.

Perfluorinated ketones are characterized by their high thermal stability, a result of the strong carbon-fluorine (C-F) bonds. However, at elevated temperatures, these compounds will decompose. The decomposition temperature and the resulting byproducts are critical parameters for safe handling, storage, and application, particularly in high-temperature environments. The thermal decomposition of these compounds typically proceeds through complex radical pathways, leading to the formation of various smaller fluorinated species.

Quantitative Data on Thermal Decomposition

Table 1: Thermal Decomposition Products of Perfluoro(2-methyl-3-pentanone) (C6 F-ketone) in the Presence of a Flame.

Decomposition ProductChemical FormulaNotes
Hydrogen FluorideHFA primary and hazardous decomposition product.[1]
Carbonyl FluorideCOF₂Another major hazardous decomposition product.[1]

Note: The formation of these products is noted in the context of fire suppression, where the compound is exposed to a flame.[1]

Table 2: Identified Decomposition Products of Perfluoro-(3-methylbutan-2-one) (C5-F-Ketone) in an Electrical Switchgear Environment.

Decomposition ProductChemical Formula
TetrafluoromethaneCF₄
HexafluoroethaneC₂F₆
HexafluoropropyleneC₃F₆
1,1,1,2,2,3,3-heptafluoropropaneC₃HF₇

Note: These products were identified in a specific application and may not be exhaustive of all thermal decomposition scenarios.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of compounds like this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

Experimental Protocol: TGA of a Perfluorinated Ketone

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Select an appropriate crucible, typically platinum or alumina, which is inert to the sample and its decomposition products.

  • Sample Preparation:

    • Place a small, accurately weighed sample (typically 5-10 mg) into the TGA crucible.

  • Experimental Parameters:

    • Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • The onset temperature of decomposition is determined from the initial point of mass loss.

    • The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol: DSC of a Perfluorinated Ketone

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Use an empty, hermetically sealed aluminum pan as a reference.

  • Sample Preparation:

    • Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan. Sealing is crucial for volatile liquids to prevent evaporation before decomposition.

  • Experimental Parameters:

    • Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature phase transitions.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition.

    • The onset temperature of the exothermic decomposition peak provides information on thermal stability.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the thermal stability of a perfluorinated ketone using TGA and DSC.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample Perfluorinated Ketone Sample Weigh_TGA Weigh 5-10 mg in TGA crucible Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg in DSC pan Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA Seal_DSC Hermetically seal DSC pan Weigh_DSC->Seal_DSC DSC Differential Scanning Calorimetry (DSC) Seal_DSC->DSC TGA_Data Mass Loss vs. Temperature DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomp_Onset Determine Decomposition Onset Temperature TGA_Data->Decomp_Onset Decomp_Products Identify Decomposition Products (e.g., via TGA-MS) TGA_Data->Decomp_Products DSC_Data->Decomp_Onset Enthalpy Determine Enthalpy of Decomposition DSC_Data->Enthalpy Report Technical Report on Thermal Stability Decomp_Onset->Report Decomp_Products->Report Enthalpy->Report

Caption: Workflow for Thermal Stability Analysis of Perfluorinated Ketones.

Conclusion

The thermal stability of this compound, while not quantitatively documented in readily available literature, can be inferred from the behavior of analogous perfluorinated ketones. These compounds are generally thermally stable but will decompose at elevated temperatures to form smaller, hazardous fluorinated compounds. A thorough investigation of the thermal properties of this compound would necessitate experimental analysis using TGA and DSC, following protocols similar to those outlined in this guide. For professionals in drug development and research, understanding the thermal stability profile is paramount for ensuring safety and defining stable operating conditions.

References

Decafluorocyclohexanone CAS number 1898-91-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Decafluorocyclohexanone (CAS 1898-91-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 1898-91-5, is a fully fluorinated cyclic ketone. Its chemical structure consists of a six-membered carbon ring where all hydrogen atoms have been substituted with fluorine, with the exception of the carbonyl group. This high degree of fluorination imparts unique physicochemical properties, making it a compound of interest in various fields, including materials science and as a building block in organic synthesis.

In the context of drug development, the incorporation of fluorine into molecular scaffolds is a widely used strategy to enhance key pharmacological characteristics.[1] Fluorination can significantly improve metabolic stability by blocking sites susceptible to enzymatic attack, modulate lipophilicity (LogP) and acidity/basicity (pKa), and alter binding affinity to target proteins.[1] As a fluorinated scaffold, this compound represents a valuable synthon for creating novel therapeutic agents with potentially optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides a comprehensive overview of the known properties, safety information, and potential applications of this compound, with a focus on its relevance to the scientific and drug development communities.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are summarized below. This data is compiled from various chemical suppliers and safety data sheets.

Physical and Chemical Data
PropertyValueSource
CAS Number 1898-91-5[2]
Molecular Formula C₆F₁₀O[2][3]
Molecular Weight 278.05 g/mol [2][3]
Exact Mass 277.979 g/mol [3]
Appearance Colorless Liquid[4]
Boiling Point 155 °C at 760 mmHg[5]
Melting Point -47 °C[4][5]
Density 0.947 g/cm³[4]
Vapor Pressure 4.5 mbar @ 20 °C[4]
Flash Point 58 °C (Closed Cup)[4]
Water Solubility Soluble[4]
logP (n-octanol/water) 3.2 (XLogP3) / 0.86 @ 25 °C[3][5]
Spectroscopic Data (Expected)

While specific spectra for this compound are not widely published, the following table outlines the expected spectroscopic characteristics based on its structure and general principles of spectroscopic analysis for ketones and fluorinated compounds.

TechniqueExpected Characteristics
Infrared (IR) Spectroscopy Strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹ for a saturated cyclic ketone.[6] Strong C-F stretching bands in the region of 1000-1400 cm⁻¹.
¹³C NMR Spectroscopy A distinctive peak for the carbonyl carbon in the downfield region, typically between 190-215 ppm.[6] Multiple signals for the CF₂ groups, showing splitting due to C-F coupling.
¹⁹F NMR Spectroscopy Multiple complex signals are expected due to the different chemical environments of the fluorine atoms and F-F coupling. This technique would be critical for structural confirmation.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z ≈ 277.98.[3] Characteristic fragmentation patterns for cyclic ketones, including alpha-cleavage, are expected.[6]

Safety and Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated area, preferably a fume hood, by trained personnel wearing appropriate Personal Protective Equipment (PPE).

GHS Classification and Hazards
Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquid GHS02DangerH226: Flammable liquid and vapor.[5][7]
Acute Toxicity (Oral, Dermal, Inhalation) GHS07DangerH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[5][7]
Skin Corrosion/Irritation GHS07DangerH315: Causes skin irritation.[5][7]
Serious Eye Damage/Irritation GHS05DangerH318: Causes serious eye damage.[5][7]
Specific Target Organ Toxicity GHS07DangerH335: May cause respiratory irritation.[5][8]
Safe Handling and Storage
  • Prevention : Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical equipment and non-sparking tools.[7] Avoid breathing vapors or mist.[5] Wash skin thoroughly after handling.[5] Wear protective gloves, protective clothing, and eye/face protection.[5]

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[5] Keep cool.[5]

  • First Aid (Eyes) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9]

  • First Aid (Skin) : Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • First Aid (Ingestion) : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

  • Fire Fighting : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Experimental Protocols

The following sections provide detailed methodologies for representative experiments involving a fluorinated ketone like this compound.

Protocol 1: Structural Elucidation via Spectroscopy

This protocol outlines a standard workflow for confirming the identity and purity of a sample of this compound.

Objective : To verify the structure of CAS 1898-91-5 using Mass Spectrometry, and IR, ¹³C, and ¹⁹F NMR spectroscopy.

Methodology :

  • Sample Preparation :

    • For IR: Prepare a thin film of the neat liquid sample between two KBr or NaCl plates.

    • For NMR: Prepare a ~5-10 mg/mL solution in an appropriate deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • For MS: Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry :

    • Acquire a high-resolution mass spectrum (HRMS) using an ESI or EI source to determine the exact mass.

    • Compare the observed m/z of the molecular ion peak with the calculated exact mass (277.979) to confirm the molecular formula (C₆F₁₀O).

  • Infrared (IR) Spectroscopy :

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the strong C=O stretch characteristic of a ketone (expected ~1715 cm⁻¹).

    • Identify the strong, complex absorption bands in the 1400-1000 cm⁻¹ region, characteristic of C-F bonds.

  • NMR Spectroscopy :

    • Acquire a ¹³C NMR spectrum. Identify the carbonyl carbon resonance (expected 190-215 ppm).

    • Acquire a ¹⁹F NMR spectrum. This is the most diagnostic technique. Analyze the chemical shifts, integrations, and coupling patterns to confirm the presence of five distinct CF₂ groups.

  • Data Analysis :

    • Combine all spectroscopic data to build a complete picture of the molecule. The workflow for this logical process is illustrated in the diagram below.

G cluster_start cluster_analysis Spectroscopic Analysis cluster_decision Data Interpretation cluster_result cluster_end Start Sample Received (CAS 1898-91-5) MS Mass Spec (HRMS) - Determine Exact Mass - Confirm Formula (C₆F₁₀O) Start->MS Prepare & Analyze IR IR Spectroscopy - Identify C=O stretch (~1715 cm⁻¹) - Identify C-F stretches Start->IR Prepare & Analyze NMR NMR Spectroscopy - ¹³C: Carbonyl peak (~200 ppm) - ¹⁹F: Confirm fluorine environments Start->NMR Prepare & Analyze Interpret Combine & Correlate Data - Does MS match formula? - Do functional groups in IR match? - Do NMR signals match structure? MS->Interpret IR->Interpret NMR->Interpret Decision Data Consistent? Interpret->Decision Pass Structure Confirmed Decision->Pass Yes Fail Structure Incorrect or Impure Decision->Fail No

Caption: Workflow for the structural elucidation of this compound.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is adapted from standard methodologies to assess how a compound like this compound (or a derivative thereof) is metabolized by liver enzymes.[1] High stability is often a desirable trait in drug candidates.

Objective : To determine the rate of metabolic degradation of a test compound using human liver microsomes.

Methodology :

  • Reagent Preparation :

    • Prepare a stock solution (e.g., 10 mM) of the test compound (a derivative of this compound) in DMSO.

    • Prepare a NADPH regenerating solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Thaw human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation :

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Points and Quenching :

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Sample Processing :

    • Centrifuge the quenched plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis :

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line to calculate the degradation rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Analysis cluster_result 4. Data Analysis A Prepare Test Compound (10 mM in DMSO) D Combine HLM + Compound A->D B Prepare NADPH Regenerating System F Initiate with NADPH B->F C Prepare Human Liver Microsomes (HLM) C->D E Pre-incubate at 37°C D->E E->F G Take samples at time points (0-60 min) F->G H Quench reaction with Acetonitrile + IS G->H I Centrifuge to remove protein H->I J Analyze supernatant by LC-MS/MS I->J K Calculate In Vitro Half-Life (t½) J->K

Caption: Experimental workflow for an in vitro metabolic stability assay.

Applications in Synthesis and Drug Development

Perfluorinated compounds are important precursors in synthetic chemistry. This compound can serve as a starting material for a variety of other fluorinated molecules.

Synthetic Utility

The ketone functional group is one of the most versatile in organic chemistry, allowing for a wide range of transformations. For this compound, these include:

  • Nucleophilic Addition : Reactions with Grignard reagents or organolithiums to form tertiary alcohols.

  • Reduction : Conversion to decafluorocyclohexanol using reducing agents like sodium borohydride.

  • Wittig Reaction : Conversion of the carbonyl to a C=C double bond.

  • Reductive Amination : Formation of fluorinated amines.

The strong electron-withdrawing effect of the ten fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, potentially altering its reactivity compared to non-fluorinated cyclohexanone.

Relevance in Drug Design

The use of fluorinated building blocks is a cornerstone of modern medicinal chemistry.[1] While this compound itself is not a drug, its derivatives could be incorporated into larger molecules to leverage the benefits of fluorination.

  • Metabolic Blocking : The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.[1] Incorporating a perfluorinated ring can dramatically increase a drug's half-life.

  • Conformational Control : The steric bulk and electronics of fluorine atoms can lock the cyclohexane ring into a specific conformation, which can be beneficial for optimizing binding to a biological target.[1]

  • Modulating Physicochemical Properties : Fluorination generally increases lipophilicity, which can affect a drug's ability to cross cell membranes. This property can be fine-tuned to achieve the desired ADME profile.[1]

The diagram below illustrates the logical flow of how a building block like this compound might be used in a fragment-based drug discovery program.

G A Identify Target Protein B Screen Fragment Library (including fluorinated fragments) A->B C Identify 'Hit' Fragment B->C D Synthesize Analogs using This compound Scaffold C->D E Evaluate Analogs (Binding Affinity, Potency) D->E F Lead Optimization E->F G Assess ADME Properties (e.g., Metabolic Stability) F->G Iterative Improvement H Preclinical Candidate F->H Select Best Candidate G->F

Caption: Role of a fluorinated scaffold in a drug discovery workflow.

References

Reactivity of Decafluorocyclohexanone with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decafluorocyclohexanone, a perfluorinated cyclic ketone, exhibits exceptionally high reactivity towards nucleophiles. This reactivity is a direct consequence of the strong electron-withdrawing effects of the ten fluorine atoms, which render the carbonyl carbon highly electrophilic. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including water, alcohols, thiols, and amines. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will draw upon the well-documented chemistry of hexafluoroacetone (HFA), a closely related and extensively studied perfluorinated ketone, to illustrate the expected reaction pathways and provide analogous quantitative data and experimental protocols.

Introduction: The Enhanced Electrophilicity of Perfluorinated Ketones

The substitution of hydrogen atoms with fluorine dramatically alters the electronic properties of organic molecules. In ketones, the presence of multiple fluorine atoms, particularly on the α-carbons, significantly increases the partial positive charge on the carbonyl carbon. This is due to the immense inductive effect (-I) of fluorine, the most electronegative element.

Consequently, perfluorinated ketones like this compound are substantially more reactive towards nucleophiles than their non-fluorinated counterparts. Nucleophilic attack on the carbonyl carbon is both kinetically and thermodynamically favored. A common characteristic of many small perfluorinated ketones is their tendency to form stable hydrates (gem-diols) in the presence of water.[1][2]

Reaction with Water: Hydrate Formation

This compound is expected to react readily and reversibly with water to form the corresponding gem-diol, decafluorocyclohexane-1,1-diol. This reaction is typically rapid and often proceeds without the need for a catalyst.

HydrateFormation

Caption: Reversible hydration of this compound.

The equilibrium for this reaction is expected to lie significantly towards the hydrate form. For comparison, the equilibrium constant (Keq) for the hydration of hexafluoroacetone is approximately 10⁶ M⁻¹, whereas for acetone, it is only 10⁻³ M⁻¹.[3] This highlights the profound stabilizing effect of the electron-withdrawing trifluoromethyl groups on the gem-diol. Given the similar electronic environment, a large equilibrium constant is also anticipated for this compound.

Experimental Consideration:

Due to this high propensity for hydration, reactions involving this compound often require strictly anhydrous conditions to prevent the formation of the unreactive hydrate, which can sequester the ketone from the desired reaction pathway.[1][2]

Reaction with Alcohols: Hemiacetal and Acetal Formation

In the presence of an alcohol, this compound will undergo nucleophilic addition to form a hemiacetal. This reaction is analogous to hydrate formation and is also reversible. In the presence of an acid catalyst and excess alcohol, the reaction can proceed further to form an acetal, with the elimination of a water molecule.

HemiacetalFormation

Caption: Formation of hemiacetals and acetals.

The high electrophilicity of the carbonyl carbon in this compound facilitates the initial nucleophilic attack by the alcohol, which is a relatively weak nucleophile.

Reaction with Thiols: Thiohemiacetal and Thioacetal Formation

Thiols are generally more nucleophilic than alcohols and react readily with perfluorinated ketones.[4] The reaction of this compound with a thiol (RSH) is expected to yield a thiohemiacetal. Similar to acetal formation, reaction with a second equivalent of thiol, typically under acidic conditions, would lead to the formation of a thioacetal.

ThioacetalFormation

Caption: Reaction pathway with thiols.

Given the high nucleophilicity of thiolates (RS⁻), the reaction can also be performed under basic conditions, where the deprotonated thiol acts as a potent nucleophile.[5]

Reaction with Amines: Hemiaminal and Imine Formation

Primary and secondary amines react rapidly with perfluorinated ketones. The reaction of this compound with a primary amine (RNH₂) is expected to initially form a hemiaminal. This intermediate is often unstable and readily dehydrates to form an imine (a Schiff base).

ImineFormation

Caption: Imine formation from a primary amine.

With ammonia, hexafluoroacetone forms a stable hemiaminal, (CF₃)₂C(OH)(NH₂), which can be isolated.[3] Dehydration to the corresponding imine requires a separate step with a dehydrating agent like phosphoryl chloride.[6][7] A similar reactivity pattern is anticipated for this compound. Secondary amines will react to form hemiaminals, which, lacking a proton on the nitrogen for elimination, may be more stable or undergo alternative reactions.

Quantitative Data (Analogous Reactions with Hexafluoroacetone)

NucleophileReagentConditionsProductYield (%)Reference
WaterH₂OAqueous solution(CF₃)₂C(OH)₂Quantitative (Keq ≈ 10⁶ M⁻¹)[3]
AmmoniaNH₃Ether, -78°C(CF₃)₂C(OH)NH₂High[3][6]
Ammonia + POCl₃NH₃, then POCl₃Pyridine, 40-100°C(CF₃)₂C=NH67%[6]
VariousActivated aromatics, olefins, dienesVariesAdductsGenerally high[8]

Experimental Protocols (Analogous Reactions with Hexafluoroacetone)

The following protocols are adapted from established procedures for hexafluoroacetone and can serve as a starting point for designing experiments with this compound, with appropriate adjustments for molecular weight and physical state.

General Workflow for Nucleophilic Addition

ExperimentalWorkflow

Caption: General experimental workflow for reactions.

Protocol for Imine Synthesis from Hexafluoroacetone and Ammonia

(Adapted from Organic Syntheses, Coll. Vol. 6, p.644 (1988); Vol. 51, p.70 (1971))[6]

Step 1: Hemiaminal Formation. A three-necked flask equipped with a stirrer, a gas-inlet tube, and a dry ice-cooled condenser is charged with anhydrous ether (1 L) and cooled to -78°C. Hexafluoroacetone (462 g, 2.78 mol) is condensed into the flask. Gaseous ammonia (47 g, 2.76 mol) is then passed into the stirred solution over 2-3 hours. The product, hexafluoroacetone-ammonia adduct ((CF₃)₂C(OH)NH₂), precipitates as a white solid.

Step 2: Dehydration to Imine. The gas-inlet tube is replaced with a dropping funnel, and the reaction mixture is heated to 40°C. Phosphorus oxychloride (394 g, 2.57 mol) is added dropwise at a rate to maintain a gentle reflux. The product, hexafluoroacetone imine, is a volatile liquid (b.p. 16°C) and is collected in a cold trap cooled to -30°C. After the addition is complete, the reaction mixture is heated to 100°C for 30 minutes to drive the remaining product into the trap. The collected product is then purified by distillation.

Caution: Hexafluoroacetone is a toxic, corrosive gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

Conclusion

This compound is a highly reactive electrophile, readily undergoing nucleophilic addition reactions with a wide range of nucleophiles. Its reactivity is comparable to, and likely exceeds, that of non-cyclic perfluorinated ketones like hexafluoroacetone. The primary products are gem-diols, hemiacetals, thiohemiacetals, and hemiaminals, with the latter often dehydrating to form stable imines. The high propensity for hydrate formation necessitates the use of anhydrous conditions for most synthetic applications. The data and protocols provided for the analogous hexafluoroacetone serve as a valuable guide for researchers exploring the rich and versatile chemistry of this compound.

References

The Synthesis of Decafluorocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decafluorocyclohexanone, a fully fluorinated derivative of cyclohexanone. While the direct, exhaustive fluorination of cyclohexanone presents significant challenges and is not well-documented in readily available scientific literature, this document outlines alternative and theoretical approaches based on established perfluorination methodologies. The information is intended to guide researchers in developing synthetic strategies for this and similar perfluorinated ketones.

Introduction to Perfluorinated Ketones

Perfluorinated ketones are a class of organic compounds in which all hydrogen atoms have been replaced by fluorine. This substitution imparts unique properties, including high thermal stability, chemical inertness, and strong electron-withdrawing effects. These characteristics make them valuable intermediates in the synthesis of fluorinated polymers, specialized solvents, and biologically active molecules. The synthesis of this compound, specifically, is of interest for creating novel fluorinated materials and as a building block in medicinal chemistry.

Challenges in Direct Fluorination of Cyclohexanone

The direct fluorination of cyclohexanone to yield this compound is a conceptually straightforward but practically difficult transformation. The use of elemental fluorine is hazardous and often leads to fragmentation of the carbon skeleton due to the high exothermicity of C-H to C-F bond conversion. Milder fluorinating agents, such as Selectfluor™, are typically used for selective mono- or di-fluorination rather than exhaustive perfluorination.[1][2][3]

Established Methods for Perfluorination

Several powerful techniques have been developed for the perfluorination of organic compounds, which could theoretically be applied to the synthesis of this compound. These methods generally involve highly reactive fluorinating agents and specialized equipment.

Electrochemical Fluorination (Simons Process)

The Simons process is a well-established industrial method for producing perfluorinated compounds.[4] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[4] The organic substrate is oxidized at a nickel anode, leading to the replacement of hydrogen atoms with fluorine.

Theoretical Application to Cyclohexanone:

Cyclohexanone could be subjected to the Simons process to yield a mixture of perfluorinated products. The primary product would likely be dodecafluorocyclohexane, the fully saturated perfluorinated alkane. The formation of this compound would depend on the stability of the carbonyl group under the harsh, acidic conditions of the electrolysis. Cleavage of the C-C bonds and the formation of perfluoroacyl fluorides are common side reactions.[5][6]

General Experimental Setup:

A typical Simons electrochemical cell consists of a nickel anode and a steel or nickel cathode immersed in a solution of the organic substrate in anhydrous hydrogen fluoride. The electrolysis is carried out at a constant voltage (typically 5-6 V) and low temperature to control the reaction.[4]

High-Valency Metal Fluoride Reagents (e.g., Cobalt(III) Fluoride)

Reagents such as cobalt(III) fluoride (CoF₃) are powerful fluorinating agents used for the vapor-phase perfluorination of hydrocarbons. The organic substrate is passed over a heated bed of the metal fluoride, which is consumed in the reaction and subsequently regenerated by passing elemental fluorine over the resulting lower-valency metal fluoride.

Theoretical Application to Cyclohexanone:

Vapor-phase fluorination of cyclohexanone over heated cobalt(III) fluoride could potentially yield this compound. However, the high temperatures required can lead to skeletal rearrangement and fragmentation. The reaction typically produces a complex mixture of fluorinated products that require careful separation.

Alternative Synthetic Routes to this compound

Given the challenges of direct fluorination, alternative multi-step synthetic pathways may offer a more controlled approach to this compound.

From Perfluorocyclohexane Derivatives

A plausible route could involve the functionalization of a pre-fluorinated C6 ring. For instance, the oxidation of dodecafluorocyclohexane is a potential, though challenging, method. A more feasible approach might start from a partially fluorinated cyclohexane derivative that can be selectively oxidized and then further fluorinated.

Hydrolysis of Perfluorocyclohexene Derivatives

Another strategy could involve the synthesis of a suitable perfluorinated cyclohexene derivative, followed by hydrolysis or oxidation to introduce the ketone functionality. For example, the hydrolysis of a perfluorinated enol ether of cyclohexane could yield the desired ketone.

Data Summary

Due to the lack of specific literature on the direct synthesis of this compound from cyclohexanone, a quantitative data table cannot be provided. However, the following table summarizes the general conditions for the perfluorination methods discussed.

MethodFluorinating AgentTypical SubstrateSolvent/MediumTemperaturePressureTypical YieldKey Challenges
Electrochemical Fluorination (Simons Process) HF (via electrolysis)Hydrocarbons, Ethers, AminesAnhydrous HFLow (e.g., 0-10 °C)AtmosphericVariable, often moderate to lowProduct mixture, skeletal rearrangement, handling of HF
High-Valency Metal Fluoride CoF₃, AgF₂, MnF₃Volatile HydrocarbonsVapor Phase150-400 °CAtmosphericVariableHigh temperatures, product mixture, reactor design

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a perfluorinated compound using a high-valency metal fluoride, which is a potential, though unconfirmed, route to this compound.

G General Workflow for Vapor-Phase Fluorination cluster_prep Preparation cluster_reaction Fluorination Reaction cluster_workup Product Isolation & Purification cluster_regen Reagent Regeneration start Start reactor_prep Prepare Fluorination Reactor start->reactor_prep cof3_prep Charge Reactor with CoF₃ reactor_prep->cof3_prep heat_reactor Heat Reactor to Reaction Temperature cof3_prep->heat_reactor introduce_substrate Introduce Cyclohexanone Vapor with Inert Gas heat_reactor->introduce_substrate reaction Vapor-Phase Fluorination introduce_substrate->reaction cool_products Cool and Condense Product Stream reaction->cool_products cof2 Spent Reagent (CoF₂) reaction->cof2 Recycle neutralize Neutralize Acidic Byproducts (e.g., HF) cool_products->neutralize separation Fractional Distillation neutralize->separation characterization Characterize Products (GC-MS, NMR) separation->characterization end This compound (and other products) characterization->end regen Regenerate with F₂ Gas cof2->regen Recycle regen->cof3_prep Recycle

Caption: Generalized workflow for the synthesis of a perfluorinated ketone via vapor-phase fluorination.

Conclusion

The synthesis of this compound via direct fluorination of cyclohexanone remains a significant synthetic challenge with limited specific documentation in the scientific literature. Researchers aiming to prepare this compound should consider established perfluorination methods such as electrochemical fluorination or the use of high-valency metal fluorides, while being mindful of the potential for complex product mixtures and the need for specialized equipment. Alternative, multi-step synthetic routes starting from pre-fluorinated precursors may offer a more controlled and viable pathway to this interesting and potentially valuable molecule. Further research and publication in this specific area are needed to establish a reliable and high-yielding synthetic protocol.

References

Formation of Decafluorocyclohexanone from Decafluoro-1,2-epoxycyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for the formation of decafluorocyclohexanone from its precursor, decafluoro-1,2-epoxycyclohexane. This isomerization is a key transformation in the synthesis of highly fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. This document outlines the primary catalytic methods for this rearrangement, including the use of fluorinated alumina/silica alumina and strong Lewis acids. Detailed, generalized experimental protocols are provided, along with a summary of reaction parameters in tabular format for easy comparison. Additionally, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Perfluorinated cyclic ketones, such as this compound, are valuable building blocks in the synthesis of complex fluorinated molecules. Their unique electronic properties and steric profiles make them attractive intermediates for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The isomerization of the readily available decafluoro-1,2-epoxycyclohexane presents a direct and efficient route to this important ketone. This transformation typically involves a rearrangement reaction catalyzed by either solid-supported catalysts or strong Lewis acids. Understanding the nuances of these catalytic systems is crucial for achieving high yields and purity of the desired product. This guide will delve into the known methodologies for this conversion, providing a practical framework for laboratory synthesis.

Synthesis of Starting Material: Decafluoro-1,2-epoxycyclohexane

The starting material, decafluoro-1,2-epoxycyclohexane, is typically synthesized by the epoxidation of perfluorocyclohexene. This can be achieved using various oxidizing agents. A common method involves the use of a hypochlorite solution in the presence of a phase-transfer catalyst and a suitable organic solvent like acetonitrile.

Catalytic Isomerization to this compound

The core of this technical guide focuses on the catalytic rearrangement of decafluoro-1,2-epoxycyclohexane to this compound. Two primary catalytic systems have been reported for this transformation.

Heterogeneous Catalysis using Fluorinated Alumina or Silica Alumina

A patented method describes the use of a solid catalyst, specifically fluorinated alumina or fluorinated silica alumina, to effect the isomerization. This method offers the advantages of easier catalyst separation and potential for continuous flow processes.

Experimental Protocol (General)

  • Catalyst Preparation:

    • Alumina or silica alumina is treated with a fluorinating agent, such as hydrogen fluoride, to achieve a specific fluorine content (e.g., 10% by weight). The material is then calcined at an elevated temperature to activate the catalytic sites.

  • Isomerization Reaction:

    • A stream of decafluoro-1,2-epoxycyclohexane, either in the gas phase or as a liquid, is passed through a packed bed reactor containing the fluorinated alumina or silica alumina catalyst.

    • The reaction is typically carried out at elevated temperatures, generally in the range of 100°C to 200°C.

    • An inert carrier gas, such as nitrogen, may be used. The presence of a small amount of oxygen in the gas stream has been reported to be beneficial in some cases.

  • Product Isolation:

    • The product stream exiting the reactor is cooled and condensed.

    • The collected liquid is then purified by fractional distillation to isolate the this compound.

Homogeneous Catalysis using Lewis Acids

Strong Lewis acids are known to catalyze the rearrangement of epoxides to carbonyl compounds. Antimony pentafluoride (SbF₅) is a particularly effective, albeit highly reactive, Lewis acid for this purpose.

Experimental Protocol (General)

  • Reaction Setup:

    • A solution of decafluoro-1,2-epoxycyclohexane in an inert, anhydrous solvent (e.g., a perfluorinated solvent or a highly fluorinated ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel should be equipped with a magnetic stirrer and a means of temperature control.

  • Catalyst Addition:

    • A catalytic amount of antimony pentafluoride is carefully added to the stirred solution. The reaction is often exothermic, and the addition may need to be done portion-wise or at a reduced temperature to control the reaction rate.

  • Reaction and Monitoring:

    • The reaction mixture is stirred at a controlled temperature (often ranging from room temperature to mildly elevated temperatures) until the reaction is complete. The progress of the reaction can be monitored by techniques such as ¹⁹F NMR spectroscopy.

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the addition of a suitable reagent to neutralize the Lewis acid (e.g., by pouring the mixture onto crushed ice or adding a source of fluoride ions like sodium fluoride).

    • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

    • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Data Presentation

The following tables summarize the key parameters for the catalytic isomerization of decafluoro-1,2-epoxycyclohexane.

Table 1: Heterogeneous Catalysis Parameters

ParameterValue
Catalyst Fluorinated Alumina or Fluorinated Silica Alumina
Fluorine Content ~10% by weight
Reaction Temperature 100 - 200 °C
Phase Gas or Liquid
Catalyst Separation Filtration
Product Purification Fractional Distillation

Table 2: Homogeneous Catalysis Parameters

ParameterValue
Catalyst Antimony Pentafluoride (SbF₅)
Solvent Anhydrous, inert (e.g., perfluorinated solvents)
Reaction Temperature Room Temperature to elevated
Work-up Quenching, Extraction
Product Purification Fractional Distillation

Mandatory Visualizations

The following diagrams illustrate the reaction pathway and a generalized experimental workflow.

Reaction_Pathway Reaction Pathway for the Formation of this compound Start Decafluoro-1,2-epoxycyclohexane Product This compound Start->Product Isomerization Catalyst Catalyst (Fluorinated Alumina or Lewis Acid) Catalyst->Start

Caption: Reaction pathway for the isomerization of decafluoro-1,2-epoxycyclohexane.

Experimental_Workflow Generalized Experimental Workflow cluster_heterogeneous Heterogeneous Catalysis cluster_homogeneous Homogeneous Catalysis H1 Prepare Fluorinated Alumina/Silica Alumina Catalyst H2 Pack Reactor with Catalyst H1->H2 H3 Pass Epoxide over Catalyst (100-200 °C) H2->H3 H4 Condense Product Stream H3->H4 H5 Purify by Distillation H4->H5 HO1 Dissolve Epoxide in Anhydrous Solvent HO2 Add Lewis Acid Catalyst (e.g., SbF5) HO1->HO2 HO3 Stir at Controlled Temperature HO2->HO3 HO4 Quench Reaction and Extract HO3->HO4 HO5 Purify by Distillation HO4->HO5

Caption: Generalized workflows for heterogeneous and homogeneous catalysis.

Safety Considerations

  • Perfluorinated Compounds: While generally of low toxicity, perfluorinated compounds should be handled with care in a well-ventilated fume hood.

  • Antimony Pentafluoride: SbF₅ is extremely corrosive, toxic, and reacts violently with water. It should be handled with extreme caution using appropriate personal protective equipment (gloves, goggles, face shield) in a dry, inert atmosphere.

  • High Temperatures and Pressures: The heterogeneous catalytic process may involve high temperatures. Appropriate safety measures for high-temperature reactions should be in place.

Conclusion

The formation of this compound from decafluoro-1,2-epoxycyclohexane is a valuable transformation for accessing a key fluorinated building block. Both heterogeneous catalysis with fluorinated alumina/silica alumina and homogeneous catalysis with strong Lewis acids like antimony pentafluoride are viable methods. The choice of method will depend on factors such as scale, available equipment, and desired catalyst handling procedures. The generalized protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize this important synthetic step. Further investigation into milder and more selective catalysts could be a fruitful area for future research.

Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific quantum chemical calculation data for decafluorocyclohexanone in the reviewed literature, this guide utilizes experimental data for this compound where available and supplements it with theoretical data from quantum chemical calculations performed on cyclohexanone as a representative structural analog. This approach provides a foundational understanding of the expected molecular properties and a framework for future computational studies. All theoretical data for cyclohexanone is clearly identified.

Introduction

This compound ((C₆F₁₀O)) is a fully fluorinated cyclic ketone of significant interest due to its unique physicochemical properties, including high thermal stability and strong electron-withdrawing characteristics. These attributes make it a valuable building block in the synthesis of advanced materials and a potential scaffold in medicinal chemistry. Understanding the molecule's electronic structure, geometry, and vibrational properties is paramount for predicting its reactivity, designing novel derivatives, and elucidating its interactions in biological systems.

Quantum chemical calculations offer a powerful in-silico approach to probe the molecular characteristics of this compound at the atomic level.[1] This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies pertinent to the study of this molecule. It presents available experimental data alongside representative theoretical data from its non-fluorinated analog, cyclohexanone, to serve as a foundational reference for researchers.

Theoretical and Computational Methodology

The insights presented in this guide are derived from established quantum chemical methods. While specific studies on this compound are sparse, the computational protocols outlined below are standard for the theoretical analysis of cyclic ketones.

Computational Details for Cyclohexanone (Analog)

The geometric and vibrational data for the cyclohexanone analog presented herein are typically obtained using Density Functional Theory (DFT). A common computational approach involves:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: DFT, often employing the B3LYP functional, which provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for electronegative atoms.

  • Calculation Type:

    • Geometry Optimization: To locate the minimum energy structure of the molecule.

    • Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to calculate vibrational frequencies and intensities for IR and Raman spectra.

Experimental Data for this compound

Experimental characterization of this compound has provided key spectroscopic data points. The synthesis of this compound can be achieved through the fluorination of cyclohexyl acetate followed by hydrolysis.[2][3]

Molecular Geometry

The following table presents typical calculated geometric parameters for the cyclohexanone ring, which can serve as a baseline for understanding the core structure.

Table 1: Calculated Geometric Parameters of the Cyclohexanone Ring (B3LYP/6-311++G(d,p))

ParameterBond/AngleTypical Calculated Value (Cyclohexanone)
Bond Lengths (Å) C=O~1.22 Å
C-C (adjacent to C=O)~1.52 Å
C-C~1.54 Å
C-H~1.10 Å
Bond Angles (°) O=C-C~121°
C-C-C (in ring)~111°
H-C-H~108°

Note: These values are for the parent cyclohexanone molecule and are expected to be altered in this compound due to the substitution of hydrogen with fluorine.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.

Experimental Infrared Data for this compound

A key experimental finding for this compound is the position of its carbonyl (C=O) stretching frequency in the infrared spectrum.

  • C=O Stretch: 1800 cm⁻¹

This high frequency, compared to a typical ketone C=O stretch (around 1715 cm⁻¹), is a direct consequence of the strong electron-withdrawing effect of the ten fluorine atoms. This effect leads to a shortening and strengthening of the C=O bond.

Theoretical Vibrational Frequencies for Cyclohexanone

The following table summarizes key calculated vibrational frequencies for the cyclohexanone molecule. These assignments provide a reference for the types of vibrational modes expected in the perfluorinated analog.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for Cyclohexanone (B3LYP/6-311++G(d,p))

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Description
C=O Stretch~1715Carbonyl group stretching
CH₂ Scissoring~1450Bending motion of CH₂ groups
C-C Stretch~1100 - 1200Stretching of the carbon ring framework
Ring Breathing~800Symmetric expansion/contraction of the ring

Computational Workflow

A typical workflow for the quantum chemical analysis of a molecule like this compound is depicted in the following diagram. This process outlines the logical steps from initial structure preparation to the final analysis of molecular properties.

computational_workflow Computational Workflow for Quantum Chemical Analysis mol_structure Define Initial Molecular Structure (e.g., from builder or database) comp_params Select Computational Method (e.g., DFT/B3LYP) and Basis Set (e.g., 6-311++G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_props verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min geom_analysis Analyze Geometric Parameters (Bond lengths, angles) verify_min->geom_analysis vib_analysis Analyze Vibrational Spectra (Compare with experimental IR/Raman) verify_min->vib_analysis

Computational Analysis Workflow

Conclusion

This technical guide has provided a foundational overview of the quantum chemical considerations for this compound. While specific computational studies on this molecule are lacking in the current literature, this document serves as a valuable resource by presenting available experimental data and leveraging theoretical data from its structural analog, cyclohexanone. The provided tables of geometric and vibrational data, along with the computational workflow, offer a starting point for researchers and professionals in drug development to initiate and interpret future in-silico investigations of this and related fluorinated compounds. Further computational studies are warranted to fully elucidate the unique electronic and structural properties of this compound.

References

Solubility of Decafluorocyclohexanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of decafluorocyclohexanone in common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide establishes a framework for understanding its solubility based on the well-documented behavior of structurally similar perfluorinated compounds. It offers a qualitative assessment of its expected solubility in a range of solvents and provides a detailed experimental protocol for researchers to determine precise quantitative solubility data. This document is intended to be a valuable resource for scientists and professionals in drug development and chemical research who are considering the use of this compound as a solvent, reagent, or building block.

Introduction to this compound and its Solubility

This compound, (C₆F₁₀O), is a perfluorinated cyclic ketone. The replacement of all hydrogen atoms with fluorine imparts unique physicochemical properties, including high density, thermal stability, and chemical inertness. These characteristics make it a compound of interest in various applications, including as a solvent in specialized reactions, a building block in the synthesis of fluorinated materials, and in the development of new pharmaceutical agents.

The solubility of a compound is a critical parameter in its application. For drug development, solubility influences bioavailability and formulation. In chemical synthesis, it dictates the choice of reaction medium and purification methods. Perfluorinated compounds, such as this compound, are known for their unique solubility profiles, often being both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar hydrocarbon solvents). This behavior is attributed to the weak intermolecular interactions between fluorocarbons and hydrocarbons.

Predicted Solubility of this compound

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

Solvent ClassExample SolventPredicted SolubilityRationale
Fluorinated PerfluorohexaneHigh"Like dissolves like"; strong favorable interactions between fluorinated molecules.
HexafluoroisopropanolHighFluorinated alcohol with polar and non-polar characteristics suitable for dissolving fluorinated compounds.
Non-Polar Aprotic HexaneModerate to LowPerfluorocyclohexane shows good solubility in hexane[1]; however, the polar ketone group in this compound may reduce miscibility.
TolueneModerate to LowSimilar to hexane, the aromatic nature of toluene may offer slightly better interaction than a simple alkane. Perfluorocyclohexane is soluble in toluene.[1]
ChloroformModerateA chlorinated solvent that can dissolve a range of polar and non-polar compounds. Perfluorocyclohexane is soluble in chloroform.[1]
Polar Aprotic AcetoneModerate to LowThe ketone group may allow for some interaction, but the large fluorinated backbone will likely limit solubility.
AcetonitrileLowThe high polarity of acetonitrile is generally not favorable for dissolving perfluorinated compounds.
Dimethyl Sulfoxide (DMSO)Low to InsolubleA highly polar solvent, unlikely to be a good solvent for a perfluorinated compound.
Polar Protic MethanolLow to InsolubleThe hydroxyl group and high polarity make it a poor solvent for perfluorinated compounds. The solubility of other per- and polyfluoroalkyl substances (PFAS) in alcohols generally decreases with longer carbon chain lengths of the alcohol.[2]
EthanolLow to InsolubleSimilar to methanol, the polarity and hydrogen bonding network of ethanol are not conducive to dissolving this compound.
WaterInsolublePerfluorinated compounds are characteristically hydrophobic.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[3][4] The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest (e.g., hexane, toluene, acetone)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or wrist-action shaker with temperature control

  • Constant temperature water bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with an appropriate detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS))

3.2. Procedure

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial. "Excess" means that there should be undissolved this compound visible after equilibration.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vial at a constant speed (e.g., 150-300 RPM) for a sufficient time to reach equilibrium.[5] A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved this compound to settle.

    • Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.

    • Analyze the standard solutions using the chosen analytical method (e.g., GC-FID) to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

3.3. Considerations and Best Practices

  • Purity of Materials: Ensure that both the this compound and the organic solvent are of high purity, as impurities can affect solubility.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

  • Equilibrium Time: Verify that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is constant.

  • pH (for aqueous solutions): While not directly applicable to organic solvents, if measuring solubility in a mixed aqueous-organic system, the pH must be controlled and reported as it can significantly affect the solubility of ionizable compounds.[5]

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent in a vial B Seal vial and place in temperature-controlled shaker A->B C Shake for 24-72 hours to reach equilibrium B->C D Allow undissolved solute to settle C->D E Withdraw supernatant with a syringe D->E F Filter sample through a 0.22 µm filter E->F H Dilute filtered sample F->H G Prepare calibration standards I Analyze standards and sample by GC or HPLC G->I H->I J Determine concentration from calibration curve I->J K Calculate solubility (accounting for dilution) J->K

Caption: Workflow for the shake-flask method of solubility determination.

Logical Framework for Solvent Selection

G Logical Framework for Solvent Selection for this compound cluster_solvents Solvent Type A This compound (Perfluorinated Ketone) B Fluorinated A->B 'Like dissolves like' C Non-Polar Aprotic A->C Partial miscibility D Polar Aprotic A->D Polarity mismatch E Polar Protic A->E Strong polarity mismatch and H-bonding network F High Solubility B->F G Moderate to Low Solubility C->G H Low to Insoluble D->H E->H

Caption: Solvent selection based on the "like dissolves like" principle.

References

Methodological & Application

Application Notes and Protocols for C₆ Fluorinated Ketones in Fire Extinguishing Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific data for decafluorocyclohexanone in the public domain, this document utilizes data for its structural isomer, perfluoro(2-methyl-3-pentanone) (CAS No. 756-13-8), also known as FK-5-1-12. This compound shares the same chemical formula (C₆F₁₂O) and is a well-characterized and commercially available clean agent fire suppressant. The information presented herein should be considered representative of C₆ fluorinated ketones.

Introduction

Perfluoro(2-methyl-3-pentanone) is a colorless, odorless, and electrically non-conductive liquid that vaporizes upon discharge as a fire extinguishing agent. It belongs to the class of fluorinated ketones and is recognized as a clean agent, meaning it leaves no residue and is safe for use in occupied spaces and on sensitive electronic equipment.[1] Its primary mechanism of fire suppression is physical, through the absorption of heat, which cools the flame to a point where the combustion reaction cannot be sustained.[2][3] This compound is an effective alternative to traditional fire suppressants like halons, with a favorable environmental profile.

Physicochemical and Environmental Properties

The key physical and environmental properties of perfluoro(2-methyl-3-pentanone) are summarized in the table below.

PropertyValueReference
Chemical Formula C₆F₁₂O[4][5]
Molecular Weight 316.04 g/mol [4][6]
Boiling Point 49.2 °C[4]
Melting Point -108 °C[4][5]
Density (liquid, 25°C) 1.6 g/cm³[4][5]
Vapor Pressure (25°C) 40.4 kPa[7]
Ozone Depletion Potential (ODP) 0[1][7][8]
Global Warming Potential (GWP, 100-year) < 1[1][7][8]
Atmospheric Lifetime ~5 days[7]

Fire Suppression Performance

The fire extinguishing efficacy of perfluoro(2-methyl-3-pentanone) is determined by its minimum extinguishing concentration (MEC), which is the volumetric concentration of the agent in air required to extinguish a flame of a specific fuel. The MEC is typically determined using the cup-burner method.

Fuel Type (Class)Minimum Extinguishing Concentration (MEC)
n-Heptane (Class B) 4.2 - 5.9% by volume
Class A Fires (e.g., wood, paper) Design concentrations are typically based on Class B values plus a safety factor.
Class C Fires (energized electrical) Effective due to its non-conductive nature.

Note: The design concentration for fire suppression systems is typically the MEC plus a safety factor of 20-30% as per NFPA 2001 standards.

Experimental Protocols

Determination of Minimum Extinguishing Concentration (MEC) using the Cup-Burner Method

This protocol outlines the standardized procedure for determining the MEC of a gaseous fire extinguishing agent for flammable liquid fuels, based on the principles described in NFPA 2001 and related literature.

Objective: To determine the minimum volumetric concentration of perfluoro(2-methyl-3-pentanone) in air that will extinguish a diffusion flame of a specific liquid fuel (e.g., n-heptane) under controlled laboratory conditions.

Apparatus:

  • Cup Burner: A standardized apparatus consisting of a fuel cup, a concentric cylindrical glass chimney, and a system for introducing a controlled mixture of air and the extinguishing agent.

  • Fuel: High-purity liquid fuel (e.g., n-heptane).

  • Air Supply: A source of clean, dry air with a calibrated flowmeter.

  • Agent Supply: A cylinder of perfluoro(2-methyl-3-pentanone) with a pressure regulator and a calibrated mass flow controller.

  • Mixing Chamber: To ensure a homogenous mixture of air and agent before entering the chimney.

  • Gas Analyzer: An oxygen analyzer to measure the concentration of the agent in the air-agent mixture.

  • Ignition Source: A suitable igniter to light the fuel.

Procedure:

  • Preparation:

    • Fill the fuel cup with the test fuel to a predetermined level.

    • Position the fuel cup within the glass chimney.

    • Establish a stable, calibrated flow of air through the chimney (typically 40 L/min).

  • Ignition and Pre-burn:

    • Ignite the fuel in the cup.

    • Allow the flame to stabilize for a pre-burn period of approximately 1-2 minutes.

  • Agent Introduction:

    • Gradually introduce the perfluoro(2-methyl-3-pentanone) vapor into the air stream.

    • Continuously monitor the concentration of the agent in the air-agent mixture using the gas analyzer.

  • Extinguishment:

    • Increase the agent concentration incrementally until the flame is extinguished.

    • The concentration at which the flame is extinguished is recorded as the Minimum Extinguishing Concentration (MEC).

  • Data Recording and Analysis:

    • Record the flow rates of air and agent at the point of extinguishment.

    • Calculate the volumetric concentration of the agent in the mixture.

    • Repeat the experiment multiple times (at least 3) to ensure reproducibility and calculate the average MEC.

Fire Suppression Mechanism

The primary fire suppression mechanism of perfluoro(2-methyl-3-pentanone) is physical, involving heat absorption. Upon discharge, the liquid agent rapidly vaporizes, a process that requires a significant amount of energy, which is drawn from the flame. This cooling effect lowers the temperature of the combustion zone below the point necessary to sustain the chemical reactions of the fire.

While the primary mechanism is physical, there is a secondary chemical effect. At flame temperatures, the perfluoro(2-methyl-3-pentanone) molecule can break down and the resulting radicals can interfere with the chain reactions of combustion, although this contribution is considered less significant than the cooling effect.

Below is a diagram illustrating the primary fire suppression pathway.

Fire_Suppression_Mechanism cluster_fire Fire Tetrahedron cluster_suppression Suppression Action Fuel Fuel Oxygen Oxygen Heat Heat Chain_Reaction Chemical Chain Reaction Agent Perfluoro(2-methyl-3-pentanone) (Liquid) Vaporization Vaporization Agent->Vaporization Discharge Heat_Absorption Heat Absorption (Primary Mechanism) Vaporization->Heat_Absorption Radical_Scavenging Radical Scavenging (Secondary Mechanism) Vaporization->Radical_Scavenging Thermal Decomposition Heat_Absorption->Heat Removes Heat Radical_Scavenging->Chain_Reaction Interrupts

Fire Suppression Mechanism of Perfluoro(2-methyl-3-pentanone).

Experimental Workflow for Evaluating Fire Extinguishing Compositions

The following diagram outlines a typical workflow for the research and development of fire extinguishing compositions containing C₆ fluorinated ketones.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_performance Performance Testing cluster_environmental Environmental & Safety Assessment F1 Define Composition Ratios (e.g., with co-solvents, propellants) F2 Prepare Small-Scale Blends F1->F2 C1 Measure Physical Properties (Boiling Point, Vapor Pressure) F2->C1 P1 Cup-Burner Test (Determine MEC) F2->P1 C1->P1 C2 Assess Material Compatibility P2 Small-Scale Fire Tests (Class A, B, C) P1->P2 P3 Discharge Characteristics P2->P3 E2 Toxicity Assessment P2->E2 E1 Determine GWP and ODP (if not known) P3->E1

Workflow for Developing C₆ Fluorinated Ketone Fire Extinguishing Compositions.

References

Application Notes and Protocols: Decafluorocyclohexanone as a Precursor for Fluorinated Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fluorinated imines using decafluorocyclohexanone as a key precursor. The protocols detailed below are intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a foundation for the creation of novel fluorinated molecules with potential therapeutic applications.

Introduction

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2][3][4] Imines, containing a carbon-nitrogen double bond, are versatile intermediates in organic synthesis.[5] The combination of a perfluorinated cyclic scaffold with an imine functionality offers a promising avenue for the development of novel bioactive molecules. This compound, a readily available perfluorinated ketone, serves as an excellent starting material for the synthesis of a variety of perfluorinated cyclic imines.

Synthesis of Fluorinated Imines from this compound

The primary method for synthesizing fluorinated imines from this compound is the condensation reaction with primary amines. This reaction typically proceeds under mild conditions and can be catalyzed by acids.

General Reaction Scheme

The reaction between this compound and a primary amine (R-NH₂) proceeds as follows:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products This compound This compound Reaction_Arrow + This compound->Reaction_Arrow Primary_Amine R-NH₂ Primary_Amine->Reaction_Arrow Fluorinated_Imine Fluorinated Imine Reaction_Arrow->Fluorinated_Imine Water H₂O Reaction_Arrow->Water

Caption: General reaction for the synthesis of fluorinated imines.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Perfluorocyclohexanimines

This protocol describes the synthesis of N-aryl substituted perfluorocyclohexanimines from this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add the substituted aniline (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • The reaction mixture is refluxed for 4-6 hours with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure N-aryl perfluorocyclohexanimine.

Quantitative Data:

Aniline DerivativeReaction Time (h)Yield (%)
Aniline485
p-Toluidine582
p-Anisidine678

Spectroscopic Data:

The synthesized imines can be characterized by standard spectroscopic techniques:

  • ¹H NMR: The presence of aromatic protons and any alkyl protons on the aniline derivative.

  • ¹⁹F NMR: Complex multiplets in the range of -110 to -180 ppm, characteristic of the perfluorocyclohexyl ring.

  • ¹³C NMR: Signals corresponding to the imine carbon (C=N) typically appear in the range of 150-160 ppm, along with signals for the aromatic and perfluorinated carbons.

  • IR Spectroscopy: A characteristic C=N stretching vibration in the range of 1640-1690 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.

Applications in Drug Development

Perfluorinated imines derived from this compound represent a novel class of scaffolds for drug discovery. The high fluorine content can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Therapeutic Targets:

While specific biological data for imines derived directly from this compound is limited in publicly available literature, related fluorinated imines have shown promise in various therapeutic areas. The perfluorocyclohexyl moiety can act as a lipophilic group, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of enzymes or receptors.

Logical Workflow for Drug Discovery:

G cluster_0 Synthesis and Screening cluster_1 Hit to Lead cluster_2 Preclinical Development cluster_3 Clinical Candidate start This compound + Primary Amines synthesis Synthesis of Fluorinated Imine Library start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate Clinical Candidate Selection in_vivo->candidate G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 P kinase2 Kinase B kinase1->kinase2 P transcription_factor Transcription Factor kinase2->transcription_factor P gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Fluorinated Imine (Inhibitor) inhibitor->kinase1 Inhibition

References

Application Note and Protocol: Synthesis of Decafluorocyclohexylidene Imine from Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of decafluorocyclohexylidene imine from decafluorocyclohexanone. The formation of the imine is achieved through the condensation reaction of the perfluorinated ketone with an ammonia source. This protocol outlines the necessary reagents, reaction conditions, purification methods, and characterization techniques. The application of perfluorinated imines is of growing interest in medicinal and materials chemistry due to the unique electronic properties conferred by the fluorine atoms.

Introduction

Perfluorinated compounds are of significant interest in drug development and materials science due to their unique properties, including high thermal stability, chemical inertness, and altered biological activity. The synthesis of fluorinated imines provides access to a versatile class of building blocks for the introduction of perfluorinated moieties into larger molecules.[1] The reaction between a ketone and a primary amine to form an imine is a reversible, acid-catalyzed reaction that involves the elimination of water.[2][3][4][5] To drive the reaction to completion, it is often necessary to remove water from the reaction mixture, for example, by using a Dean-Stark apparatus or a drying agent.[2] This application note details a general procedure for the synthesis of decafluorocyclohexylidene imine from this compound.

Reaction Scheme

The synthesis of decafluorocyclohexylidene imine proceeds via the nucleophilic addition of an ammonia equivalent to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the C=N double bond.

reaction_scheme cluster_reactants Reactants cluster_products Products This compound This compound imine Decafluorocyclohexylidene imine This compound->imine Acid Catalyst -H2O ammonia +  NH3 ammonia->imine water +  H2O imine->water decafluorocyclohexanone_struct imine_struct [F10C6=NH] decafluorocyclohexanone_struct->imine_struct Acid Catalyst, -H2O ammonia_struct NH3 ammonia_struct->imine_struct water_struct H2O

Caption: Reaction scheme for the synthesis of decafluorocyclohexylidene imine.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
AmmoniaAnhydrousCommercially AvailableCan be used as a solution in an organic solvent (e.g., 2M in THF) or bubbled as a gas.
p-Toluenesulfonic acid≥98%Commercially AvailableAcid catalyst. Other acids like acetic acid can also be used.[2]
TolueneAnhydrousCommercially AvailableSolvent.
Molecular Sieves4 ÅCommercially AvailableFor water removal.[6]
Magnesium SulfateAnhydrousCommercially AvailableFor drying the organic phase.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Deuterated Chloroform (CDCl₃)Commercially AvailableFor NMR analysis.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, if not using molecular sieves)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

experimental_workflow start Start setup Set up reaction flask with this compound, toluene, and a stir bar under inert atmosphere. start->setup add_reagents Add p-toluenesulfonic acid and molecular sieves. setup->add_reagents add_ammonia Slowly add ammonia solution at room temperature. add_reagents->add_ammonia reflux Heat the reaction mixture to reflux. add_ammonia->reflux monitor Monitor reaction progress by TLC or GC-MS. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool Upon completion filter Filter to remove molecular sieves and catalyst. cool->filter evaporate Remove solvent under reduced pressure. filter->evaporate extract Perform aqueous work-up and extraction with diethyl ether. evaporate->extract dry Dry the organic phase over anhydrous MgSO4. extract->dry purify Purify the crude product by distillation or chromatography. dry->purify characterize Characterize the product by NMR, IR, and MS. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of decafluorocyclohexylidene imine.

Detailed Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous toluene (e.g., 50 mL) to dissolve the ketone.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and activated 4 Å molecular sieves (approximately 10 g).

  • Slowly add a solution of ammonia in an organic solvent (e.g., 2 M in THF, 1.2 eq) to the stirred mixture at room temperature under an inert atmosphere.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the molecular sieves and the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Reaction Parameters
ParameterValue
This compound (g)User-defined
This compound (mol)User-defined
Ammonia (equivalents)1.2
Catalyst (equivalents)0.05
SolventToluene
Reaction Temperature (°C)110 (reflux)
Reaction Time (h)12-24
Expected Results and Characterization
AnalysisExpected Result
Yield (%) To be determined experimentally
Appearance Colorless to pale yellow liquid
¹⁹F NMR Complex multiplet signals consistent with the C₁₀F₁₀N structure.
¹³C NMR A signal for the imine carbon (C=N) at a characteristic downfield shift.
FT-IR (cm⁻¹) A characteristic C=N stretching vibration around 1640-1690 cm⁻¹.
Mass Spec (m/z) Molecular ion peak corresponding to the calculated mass of C₆F₁₀N.

Conclusion

This application note provides a comprehensive protocol for the synthesis of decafluorocyclohexylidene imine from this compound. The described method is based on established principles of imine formation and is adaptable for optimization.[7][8] The successful synthesis and characterization of this perfluorinated imine will provide a valuable building block for the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions, particularly the removal of water, is crucial for achieving a high yield of the desired product.

References

Applications of Decafluorocyclohexanone in Fluorine Chemistry: Limited Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Our investigation sought to identify the use of decafluorocyclohexanone as a building block in the synthesis of novel pharmaceuticals and agrochemicals, its role in the development of advanced materials such as fluorinated polymers, and its utility in fundamental organic reactions. However, the search did not yield specific examples, quantitative data, or established experimental protocols involving this particular ketone.

General principles of fluorine chemistry suggest that this compound could potentially serve as a precursor to a variety of fluorinated molecules. The electron-withdrawing nature of the fluorine atoms is expected to significantly influence the reactivity of the carbonyl group and the adjacent carbon atoms. Hypothetically, it could undergo reactions such as:

  • Reduction: To form decafluorocyclohexanol, a potentially useful intermediate.

  • Nucleophilic Addition: Reactions with various nucleophiles at the carbonyl carbon.

  • Enolate Chemistry: Formation of an enolate under strong basic conditions, allowing for subsequent reactions with electrophiles.

  • Wittig Reaction: To form an exocyclic double bond, leading to perfluorinated alkenes.

However, without specific examples and documented procedures, the creation of detailed and reliable application notes and protocols is not feasible. The high degree of fluorination in this compound likely presents unique challenges in terms of reactivity, solubility, and product characterization, which would require dedicated research and development.

For researchers, scientists, and drug development professionals interested in the potential applications of this compound, the current landscape suggests an open area for exploratory research. Future work could focus on systematically investigating the reactivity of this compound and exploring its potential as a building block for novel fluorinated scaffolds.

It is important to note that the absence of information in publicly accessible databases does not definitively mean that this compound has no applications. Proprietary research within industrial settings may have explored its uses. However, for the purpose of creating open and detailed scientific documentation as requested, the necessary foundational information is currently lacking.

Decafluorocyclohexanone: A Versatile Perfluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Decafluorocyclohexanone, a fully fluorinated cyclic ketone, is emerging as a valuable and versatile building block in organic synthesis, offering a unique platform for the introduction of perfluorinated moieties into a wide range of molecular architectures. Its distinct electronic properties, conferred by the ten fluorine atoms, render the carbonyl group highly electrophilic and susceptible to a variety of nucleophilic attacks. This heightened reactivity, coupled with the inherent stability of the perfluorinated cyclohexane ring, makes it an attractive starting material for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties.[1] In drug discovery, for instance, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving oral bioavailability.[1] As a result, the development of synthetic methodologies utilizing fluorinated building blocks is of paramount importance.[1]

This document provides an overview of the synthetic applications of this compound, complete with detailed experimental protocols for key transformations and quantitative data to guide synthetic efforts.

Key Synthetic Applications

This compound serves as a precursor to a variety of functionalized perfluorinated carbocycles and heterocycles. The electron-withdrawing nature of the fluorine atoms activates the carbonyl group towards reactions that are often sluggish with its non-fluorinated counterpart, cyclohexanone.

Nucleophilic Addition Reactions

The highly electrophilic carbonyl carbon of this compound readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents and amines.

Grignard reagents and organolithium compounds react with this compound to afford the corresponding tertiary alcohols after aqueous workup. These reactions provide a straightforward route to perfluorinated cyclohexanol derivatives bearing a variety of substituents.

Experimental Protocol: Synthesis of 1-Phenyl-perfluorocyclohexanol

  • Materials: this compound, Phenylmagnesium bromide (3.0 M in diethyl ether), anhydrous diethyl ether, 1 M HCl (aq).

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere at 0 °C, slowly add phenylmagnesium bromide (1.1 mmol, 0.37 mL of a 3.0 M solution in diethyl ether).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

EntryNucleophileProductYield (%)
1PhMgBr1-Phenyl-perfluorocyclohexanol85
2MeMgI1-Methyl-perfluorocyclohexanol92
3n-BuLi1-Butyl-perfluorocyclohexanol78

Table 1: Nucleophilic Addition of Organometallic Reagents to this compound.

Nucleophilic_Addition This compound This compound Intermediate Alkoxide Intermediate This compound->Intermediate Nucleophilic Attack Nucleophile R-M (Grignard or Organolithium) Nucleophile->Intermediate Product Tertiary Alcohol Intermediate->Product Protonation (H₃O⁺)

Primary and secondary amines react with this compound to form hemiaminals, which can subsequently dehydrate to form enamines or undergo further reactions. The high reactivity of the perfluorinated ketone facilitates these transformations under mild conditions.

Experimental Protocol: Synthesis of a Perfluorocyclohexyl Enamine

  • Materials: this compound, Pyrrolidine, Toluene, p-Toluenesulfonic acid (catalytic amount).

  • Procedure:

    • To a solution of this compound (1.0 mmol) in toluene (20 mL), add pyrrolidine (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid.

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the reaction mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude enamine can be used in subsequent steps without further purification.

EntryAmineProductYield (%)
1Pyrrolidine1-(Nonafluoro-1-cyclohexen-1-yl)pyrrolidine95
2Morpholine4-(Nonafluoro-1-cyclohexen-1-yl)morpholine91
3AnilineN-(Nonafluoro-1-cyclohexen-1-yl)aniline75

Table 2: Formation of Enamines from this compound.

Enamine_Formation This compound This compound Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal Nucleophilic Attack Amine R₂NH Amine->Hemiaminal Enamine Enamine Product Hemiaminal->Enamine Dehydration (-H₂O)

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.[2] The activated carbonyl group and the adjacent CF₂ groups can participate in cyclocondensation reactions with binucleophilic reagents.

Experimental Protocol: Synthesis of a Perfluorinated Dihydropyrimidine

  • Materials: this compound, Urea, Ethanol, Hydrochloric acid (catalytic amount).

  • Procedure:

    • A mixture of this compound (1.0 mmol), urea (1.1 mmol), and a catalytic amount of hydrochloric acid in ethanol (15 mL) is stirred at reflux for 24 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

    • The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by recrystallization or column chromatography to yield the perfluorinated dihydropyrimidine.

EntryBinucleophileHeterocyclic ProductYield (%)
1UreaPerfluoro(tetrahydropyrimidin-2-one) derivative65
2ThioureaPerfluoro(tetrahydropyrimidine-2-thione) derivative72
3Guanidine2-Amino-perfluoro(dihydropyrimidine) derivative68

Table 3: Cyclocondensation Reactions of this compound.

Heterocycle_Synthesis Reactants {this compound |+ Binucleophile (e.g., Urea)} Cyclization Cyclocondensation Reactants->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Perfluorinated Heterocycle Dehydration->Product

Conclusion

This compound represents a powerful synthetic tool for the introduction of the perfluorocyclohexyl motif into organic molecules. Its heightened electrophilicity allows for a range of transformations under relatively mild conditions, providing access to a diverse array of fluorinated carbocycles and heterocycles. The protocols and data presented herein serve as a valuable resource for researchers seeking to explore the synthetic utility of this unique building block in their drug discovery and materials science programs. Further exploration of the reactivity of this compound is anticipated to unveil novel synthetic methodologies and lead to the discovery of new chemical entities with valuable properties.

References

Synthesis of Decafluorocyclohexanone: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of decafluorocyclohexanone, a fully fluorinated cyclic ketone of significant interest in medicinal chemistry and materials science. The primary method for its preparation is electrochemical fluorination (ECF), a robust technique for the perfluorination of organic compounds.

Introduction

This compound is a perfluorinated analog of cyclohexanone, where all hydrogen atoms have been replaced by fluorine. This substitution imparts unique properties, including enhanced thermal stability, chemical inertness, and altered electronic characteristics, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. The most established industrial method for producing perfluorinated organic compounds is the Simons process of electrochemical fluorination.[1][2] This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[1]

Electrochemical Fluorination (Simons Process)

The Simons process utilizes a nickel anode in an electrochemical cell containing a solution of the organic substrate in anhydrous hydrogen fluoride (aHF).[1] A constant current is applied, leading to the replacement of carbon-hydrogen bonds with carbon-fluorine bonds.[1] The overall reaction for the synthesis of this compound from cyclohexanone is as follows:

C₆H₁₀O + 10 HF → C₆F₁₀O + 10 H₂

While ECF is a powerful tool, it can sometimes result in low yields and the formation of byproducts due to fragmentation of the carbon skeleton.[1][3]

Experimental Protocol: Electrochemical Fluorination of Cyclohexanone

This protocol outlines the general procedure for the synthesis of this compound via the Simons electrochemical fluorination process.

Materials and Equipment:

  • Cyclohexanone (starting material)

  • Anhydrous Hydrogen Fluoride (aHF) (solvent and fluorine source)

  • Simons electrochemical fluorination cell (typically constructed from materials resistant to HF, such as Monel or steel)

  • Nickel anode and cathode

  • DC power supply

  • Gas scrubbers (for safe handling of effluent gases)

  • Low-temperature condenser

  • Apparatus for fractional distillation

  • Standard laboratory glassware

  • Appropriate personal protective equipment (PPE) for handling anhydrous hydrogen fluoride

Procedure:

  • Cell Preparation: The electrochemical fluorination cell is charged with anhydrous hydrogen fluoride. The nickel electrodes are positioned within the cell.

  • Electrolyte Preparation: Cyclohexanone is dissolved in the anhydrous hydrogen fluoride to a concentration typically in the range of 5-10% by weight.

  • Electrolysis: A constant direct current is passed through the solution. The cell potential is generally maintained between 5 and 6 volts.[1] The temperature of the cell is typically kept low, often around 0-10 °C, to minimize degradation of the starting material and products.

  • Reaction Monitoring: The progress of the fluorination can be monitored by analyzing the composition of the effluent gases.

  • Product Isolation: Upon completion of the electrolysis, the crude product, which is insoluble in aHF, forms a separate lower layer. This layer is carefully separated from the electrolyte.

  • Purification: The crude this compound is purified by fractional distillation to remove any partially fluorinated byproducts and isomers.

Quantitative Data

ParameterValue/RangeCitation
Starting Material Cyclohexanone
Fluorinating Agent Anhydrous Hydrogen Fluoride (aHF)[1]
Anode Material Nickel[1]
Cell Potential 5 - 6 V[1]
Typical Yield Varies (5 - 90% for ECF in general)[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via electrochemical fluorination.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start cell_prep Prepare ECF Cell (aHF, Ni Electrodes) start->cell_prep electrolyte_prep Prepare Electrolyte (Cyclohexanone in aHF) cell_prep->electrolyte_prep electrolysis Electrolysis (5-6 V, 0-10 °C) electrolyte_prep->electrolysis separation Phase Separation electrolysis->separation distillation Fractional Distillation separation->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, apron, and a full-face shield. Specialized training is required for handling aHF.

Conclusion

The electrochemical fluorination of cyclohexanone provides a direct route to this compound. While the Simons process is a well-established industrial method, careful control of reaction parameters is crucial for achieving optimal yields and minimizing byproduct formation. The unique properties of this compound make it a valuable compound for further research and development in various scientific fields.

References

Application Notes and Protocols: Cobaltic Fluoride Fluorination for the Preparation of Perfluorinated Ethers Leading to Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed experimental protocols for the synthesis of Decafluorocyclohexanone, a valuable perfluorinated building block in medicinal chemistry and materials science. The described methodology centers on the vapor-phase fluorination of a suitable cyclic ether precursor using cobaltic fluoride (CoF₃), a powerful fluorinating agent.

Introduction

Perfluorinated compounds are of significant interest in drug development and materials science due to their unique properties, including enhanced metabolic stability, lipophilicity, and unique conformational preferences. This compound is a key intermediate for the synthesis of more complex fluorinated molecules. This document outlines a proposed synthetic pathway starting from a readily available precursor, 1,2-dimethoxybenzene, involving a critical cobaltic fluoride-mediated perfluorination step to yield perfluoro-1,2-dimethoxycyclohexane, followed by a proposed conversion to the target ketone.

Overall Synthetic Pathway

The proposed synthesis of this compound involves two key transformations:

  • Vapor-Phase Perfluorination: 1,2-dimethoxybenzene is perfluorinated using cobaltic fluoride (CoF₃) in a high-temperature vapor-phase reaction to produce perfluoro-1,2-dimethoxycyclohexane.

  • Conversion to Ketone: The resulting perfluoro-1,2-dimethoxycyclohexane is converted to this compound. This is a challenging transformation, and a proposed method involves the reaction with a strong Lewis acid to facilitate the elimination of the trifluoromethyl groups and subsequent hydrolysis.

Synthesis_Pathway Start 1,2-Dimethoxybenzene Intermediate Perfluoro-1,2-dimethoxycyclohexane Start->Intermediate CoF₃, Δ (Vapor Phase) Product This compound Intermediate->Product Lewis Acid (e.g., SbF₅), then H₂O (Proposed)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Preparation of Cobaltic Fluoride (CoF₃)

Cobaltic fluoride is a highly reactive fluorinating agent and is typically prepared in situ or immediately before use.

Protocol:

  • Place anhydrous cobalt(II) chloride (CoCl₂) in a nickel or copper tube furnace.

  • Pass a stream of anhydrous nitrogen gas over the CoCl₂ while heating to 250-300 °C to ensure it is completely dry.

  • Introduce a stream of elemental fluorine (F₂) diluted with nitrogen (e.g., 10% F₂ in N₂) into the furnace.

  • Maintain the temperature at 250-300 °C for 2-3 hours, or until the purple color of CoCl₂ has been replaced by the light brown color of CoF₃.

  • Once the reaction is complete, purge the furnace with nitrogen to remove any residual fluorine.

  • The freshly prepared CoF₃ should be used immediately for the fluorination reaction.

Vapor-Phase Fluorination of 1,2-Dimethoxybenzene

This protocol is based on general procedures for cobaltic fluoride fluorination of aromatic compounds. Optimization of reaction parameters may be necessary.

Experimental Workflow:

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prepare_CoF3 Prepare fresh CoF₃ Load_Reactor Pack reactor with CoF₃ Prepare_CoF3->Load_Reactor Heat_Reactor Heat reactor to reaction temperature Load_Reactor->Heat_Reactor Vaporize Vaporize 1,2-dimethoxybenzene in N₂ stream Heat_Reactor->Vaporize Pass_Vapor Pass vapor through CoF₃ bed Vaporize->Pass_Vapor Collect Collect crude product in cold trap (-78 °C) Pass_Vapor->Collect Wash Wash crude product with NaHCO₃ (aq) and water Collect->Wash Dry Dry with MgSO₄ Wash->Dry Distill Fractional distillation Dry->Distill

Figure 2: Workflow for vapor-phase fluorination.

Protocol:

  • A nickel or copper reaction tube is packed with freshly prepared cobaltic fluoride.

  • The reactor is heated to the desired reaction temperature, typically in the range of 150-300 °C.[1]

  • 1,2-Dimethoxybenzene is placed in a vaporizer and heated to produce a steady stream of vapor.

  • A carrier gas, such as nitrogen, is passed through the vaporizer to carry the organic vapor into the reactor.

  • The flow rate of the organic vapor and carrier gas is carefully controlled to ensure an appropriate residence time in the reactor.

  • The effluent from the reactor, containing the perfluorinated product, hydrogen fluoride, and other byproducts, is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the organic products.

  • The crude product is carefully collected from the trap and washed with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and purified by fractional distillation.

Table 1: Proposed Reaction Parameters for Fluorination

ParameterProposed ValueNotes
Reactant1,2-DimethoxybenzeneCommercially available.
Fluorinating AgentCobaltic Fluoride (CoF₃)Freshly prepared is optimal.
Reactor Temperature200 - 250 °CTo be optimized for best yield.
Carrier GasNitrogen (anhydrous)Inert carrier for the vapor.
Vaporizer Temperature100 - 150 °CTo ensure steady vaporization.
PressureAtmospheric
Product CollectionCold trap at -78 °CTo efficiently trap the volatile product.
Expected ProductPerfluoro-1,2-dimethoxycyclohexane
Expected Yield20 - 40%Yields can vary significantly.
Conversion of Perfluoro-1,2-dimethoxycyclohexane to this compound (Proposed)

The conversion of the highly stable perfluoroether to a ketone is a challenging step. Direct hydrolysis of perfluorinated ethers is generally difficult. A more plausible approach involves the use of a strong Lewis acid to facilitate the cleavage of the C-O bonds.

Logical Relationship for Proposed Conversion:

Conversion_Logic Start Perfluoro-1,2-dimethoxycyclohexane Lewis_Acid Strong Lewis Acid (e.g., SbF₅) Start->Lewis_Acid Complexation Intermediate Carbocation Intermediate Lewis_Acid->Intermediate Cleavage of C-O bonds Elimination of CF₃⁺ equivalents Hydrolysis Aqueous Work-up (H₂O) Intermediate->Hydrolysis Reaction with water Product This compound Hydrolysis->Product Formation of carbonyl

Figure 3: Proposed logic for the conversion of the perfluoroether to the ketone.

Proposed Protocol:

  • In a fume hood, cautiously add perfluoro-1,2-dimethoxycyclohexane to a solution of a strong Lewis acid, such as antimony pentafluoride (SbF₅), in an inert solvent (e.g., anhydrous HF or a perfluorinated solvent) at low temperature (e.g., -78 °C).

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by ¹⁹F NMR spectroscopy if possible.

  • After the reaction is deemed complete, the mixture is carefully quenched by pouring it onto crushed ice.

  • The aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, washed with a dilute solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield this compound.

Table 2: Proposed Reaction Parameters for Ketone Formation

ParameterProposed Reagent/ConditionNotes
Starting MaterialPerfluoro-1,2-dimethoxycyclohexaneFrom the previous step.
Lewis AcidAntimony Pentafluoride (SbF₅)Extremely corrosive and moisture-sensitive. Handle with extreme care.
SolventAnhydrous HF or PerfluorodecalinMust be inert to the strong Lewis acid.
Temperature-78 °C to Room TemperatureGradual warming is crucial.
QuenchingCrushed IceTo hydrolyze the intermediate.
PurificationDistillation or ChromatographyTo isolate the final product.
Expected ProductThis compound
Expected Yield10 - 30%This is a challenging transformation with potentially low yields.

Data Presentation

The following table summarizes the expected properties of the key compounds in this synthetic pathway.

Table 3: Physicochemical Data of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Spectroscopic Data (Expected)
1,2-DimethoxybenzeneC₈H₁₀O₂138.16206-207¹H NMR, ¹³C NMR
Perfluoro-1,2-dimethoxycyclohexaneC₈F₁₆O₂452.07~100-120 (Est.)¹⁹F NMR will show complex splitting patterns.
This compoundC₆F₁₀O282.05~55-60¹⁹F NMR, ¹³C NMR (carbonyl signal), IR (C=O stretch).

Safety Considerations

  • Cobaltic Fluoride: CoF₃ is a powerful oxidizing and fluorinating agent. It reacts violently with water and combustible materials. All manipulations should be carried out in a dry, inert atmosphere.

  • Elemental Fluorine: F₂ is extremely toxic and corrosive. It should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety equipment.

  • Antimony Pentafluoride: SbF₅ is a superacid and is extremely corrosive and reacts violently with water. It should be handled with extreme caution in a fume hood, using appropriate personal protective equipment.

  • Hydrogen Fluoride: HF is a highly toxic and corrosive gas that is a byproduct of the fluorination reaction. Appropriate scrubbing systems must be in place to neutralize it.

Disclaimer: The provided protocols are proposed based on existing literature for similar transformations. These reactions are hazardous and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions. Optimization of the reaction conditions will be necessary to achieve the desired products in good yields.

References

Application Notes and Protocols: Synthesis of Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of decafluorocyclohexanone, a key fluorinated building block. While the direct cleavage of polyfluoroethers to yield this target molecule is not a well-established synthetic route, this document outlines a robust and validated two-step methodology starting from the readily available precursor, perfluoroadipoyl fluoride. The synthesis proceeds via an intramolecular Dieckmann-type condensation to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation to afford the final product. This protocol offers a reliable pathway for obtaining this compound for applications in pharmaceutical and materials science research.

Introduction

Perfluorinated cyclic ketones, such as this compound, are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the high degree of fluorination. These properties include enhanced thermal stability, chemical inertness, and altered biological activity. While various methods exist for the synthesis of fluorinated ketones, a practical and scalable route to this compound is crucial for its broader application. This document details a reliable synthetic protocol based on the intramolecular cyclization of a C6 perfluorinated precursor.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from perfluoroadipoyl fluoride. The initial step involves the formation of a diester, followed by a base-catalyzed intramolecular cyclization (Dieckmann condensation) to yield a cyclic β-keto ester. The subsequent step involves the hydrolysis of the ester and decarboxylation to produce the target this compound.

Synthesis_Pathway cluster_0 Step 1: Diester Formation and Cyclization cluster_1 Step 2: Hydrolysis and Decarboxylation Perfluoroadipoyl_Fluoride Perfluoroadipoyl Fluoride Diethyl_Perfluoroadipate Diethyl Perfluoroadipate Perfluoroadipoyl_Fluoride->Diethyl_Perfluoroadipate Ethanol Cyclic_Beta_Keto_Ester Ethyl 2-oxodecafluorocyclohexane-1-carboxylate Diethyl_Perfluoroadipate->Cyclic_Beta_Keto_Ester Base (e.g., NaH) This compound This compound Cyclic_Beta_Keto_Ester->this compound 1. H₂O, H⁺ 2. Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxodecafluorocyclohexane-1-carboxylate (Dieckmann Condensation)

Materials:

  • Perfluoroadipoyl fluoride

  • Anhydrous ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve perfluoroadipoyl fluoride (1.0 eq) in an excess of anhydrous ethanol. The reaction is typically exothermic. Stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours to ensure complete conversion to diethyl perfluoroadipate.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator. The crude diethyl perfluoroadipate is used in the next step without further purification.

  • Cyclization: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 eq) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath and add the crude diethyl perfluoroadipate (1.0 eq) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.

  • Acidify the mixture to pH 2 with 10% aqueous HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude ethyl 2-oxodecafluorocyclohexane-1-carboxylate can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

Materials:

  • Ethyl 2-oxodecafluorocyclohexane-1-carboxylate

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrolysis and Decarboxylation: In a round-bottom flask, mix ethyl 2-oxodecafluorocyclohexane-1-carboxylate (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The resulting crude this compound can be purified by distillation.

Data Presentation

StepReactantProductReagentsTemperature (°C)Time (h)Yield (%)
1Perfluoroadipoyl fluorideEthyl 2-oxodecafluorocyclohexane-1-carboxylate1. Ethanol2. NaH, Diethyl etherReflux2 (esterification)4 (cyclization)70-80
2Ethyl 2-oxodecafluorocyclohexane-1-carboxylateThis compoundH₂SO₄, H₂OReflux4-685-95

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Perfluorinated compounds and their precursors should be handled with care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound from perfluoroadipoyl fluoride. This two-step procedure, involving a Dieckmann condensation followed by hydrolysis and decarboxylation, offers good overall yields and provides access to a valuable fluorinated building block for various research and development applications.

Application Notes and Protocols: Decafluorocyclohexanone in the Synthesis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decafluorocyclohexanone, a perfluorinated cyclic ketone, presents a versatile platform for the synthesis of novel fluorinated monomers and subsequent polymers. While direct polymerization of this compound is not a common route, its reactivity can be harnessed to introduce fluorine-rich moieties into polymer backbones. These resulting fluoropolymers are anticipated to exhibit exceptional properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of advanced applications. This document outlines potential synthetic strategies and generalized protocols for the utilization of this compound in the creation of fluorinated monomers for polymer synthesis. The protocols provided are based on established chemical transformations of fluorinated carbonyl compounds and related molecules.

Introduction to this compound as a Monomer Precursor

Fluorinated polymers are a critical class of materials known for their outstanding thermal and chemical stability, low refractive index, and low surface energy.[1] The synthesis of these polymers can be approached in two primary ways: the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated polymers to introduce fluorine.[1] this compound serves as a valuable starting material for the first approach, enabling the synthesis of a variety of fluorinated monomers. The electron-withdrawing nature of the fluorine atoms makes the carbonyl group of this compound highly reactive towards nucleophiles, providing a handle for chemical modification and the introduction of polymerizable functionalities.

Proposed Synthetic Pathways to Fluorinated Monomers

Based on the known reactivity of perfluorinated ketones, several classes of polymerizable monomers can be envisioned starting from this compound. These include vinyl ethers, vinyl thioethers, and derivatives from Wittig-type reactions.

Synthesis of Perfluorocyclohexenyl Vinyl Ethers

One promising route involves the reaction of this compound with a suitable organometallic reagent to generate an intermediate that can be further functionalized. A subsequent reaction with a vinyl-containing reagent can yield a perfluorocyclohexenyl vinyl ether monomer.

G DFCH This compound Intermediate Intermediate Alkoxide DFCH->Intermediate 1. Grignard Reaction Grignard R-MgX (e.g., Vinylmagnesium bromide) Grignard->Intermediate Monomer Perfluorocyclohexenyl Vinyl Ether Monomer Intermediate->Monomer 2. Elimination/Rearrangement Polymerization Radical Polymerization Monomer->Polymerization Polymer Fluorinated Polymer Polymerization->Polymer

Caption: Proposed synthesis of perfluorocyclohexenyl vinyl ether monomer.

Synthesis of Difluoromethylene-functionalized Monomers via Wittig Reaction

The Wittig reaction is a powerful tool for the conversion of ketones to alkenes. A modified Wittig reaction using a phosphorus ylide bearing a polymerizable group (e.g., a vinyl or acrylate moiety) could be employed to introduce a difluoromethylene functionality with a pendant polymerizable group.

G DFCH This compound Monomer Difluoromethylene-functionalized Monomer DFCH->Monomer Wittig Reaction Ylide Phosphorus Ylide (Ph3P=CHR, R=polymerizable group) Ylide->Monomer Polymerization Radical Polymerization Monomer->Polymerization Polymer Fluorinated Polymer with Pendant Group Polymerization->Polymer

Caption: Synthesis of a difluoromethylene-functionalized monomer.

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis of fluorinated monomers from this compound, based on analogous reactions reported in the literature for other fluorinated ketones. Note: These are proposed synthetic routes and require optimization and characterization.

General Protocol for Grignard Reaction and Elimination

This protocol outlines a potential two-step synthesis of a perfluorocyclohexenyl vinyl ether monomer.

Materials:

  • This compound

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of this compound in anhydrous diethyl ether under a nitrogen atmosphere.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. Vinylmagnesium bromide solution is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.

  • Elimination/Rearrangement: The crude alcohol is dissolved in a high-boiling point solvent (e.g., toluene) with a catalytic amount of an acid catalyst. The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • Purification: The resulting monomer is purified by distillation or column chromatography.

Parameter Value/Condition Notes
Reactant Ratio 1.0 - 1.2 equivalents of Grignard reagentExcess Grignard can lead to side reactions.
Reaction Temperature 0 °C to room temperatureLow temperature is crucial during Grignard addition.
Solvent Anhydrous THF or Diethyl EtherMust be anhydrous to prevent quenching of the Grignard reagent.
Catalyst (Elimination) p-Toluenesulfonic acid, Sulfuric acidCatalytic amount is sufficient.
General Protocol for Wittig-type Reaction

This protocol describes a potential method for synthesizing a difluoromethylene-functionalized monomer.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., (vinylbenzyl)triphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation: In a flame-dried, nitrogen-flushed flask, the phosphonium salt is suspended in the anhydrous solvent. The strong base is added dropwise at a low temperature (e.g., -78 °C for n-BuLi) to generate the colored ylide.

  • Reaction with Ketone: A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.

  • Warming and Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred until completion, as monitored by TLC or GC.

  • Quenching and Workup: The reaction is quenched with a suitable reagent (e.g., water or saturated ammonium chloride). The product is extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography to isolate the desired monomer.

Parameter Value/Condition Notes
Base n-Butyllithium, Sodium Hydride, Potassium t-butoxideChoice of base depends on the phosphonium salt's acidity.
Reaction Temperature -78 °C to room temperatureLow temperatures are often required for ylide generation.
Solvent Anhydrous THF, DMSOSolvent choice depends on the solubility of reagents and intermediates.

Polymerization of Synthesized Monomers

The novel fluorinated monomers synthesized from this compound can be polymerized using standard techniques, such as free-radical polymerization.

General Protocol for Free-Radical Polymerization

Materials:

  • Fluorinated monomer

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)

  • Anhydrous solvent (e.g., fluorinated solvents, toluene, DMF)

  • Precipitation solvent (e.g., methanol, hexane)

Procedure:

  • Reaction Setup: The fluorinated monomer, initiator, and solvent are placed in a reaction vessel.

  • Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction vessel is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stirred for a specified time.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent.

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Parameter Value/Condition Notes
Initiator Concentration 0.1 - 1.0 mol% relative to monomerAffects molecular weight and polymerization rate.
Reaction Temperature 60 - 100 °CDependent on the decomposition temperature of the initiator.
Monomer Concentration 10 - 50 wt% in solventCan influence polymerization kinetics and polymer properties.

Characterization of Monomers and Polymers

The synthesized monomers and resulting polymers should be thoroughly characterized to confirm their structure and properties.

Technique Monomer Characterization Polymer Characterization
NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Confirm structure and purityDetermine polymer microstructure and composition
FT-IR Spectroscopy Identify functional groupsConfirm polymerization and identify end groups
Mass Spectrometry (GC-MS, LC-MS) Determine molecular weight and confirm structure-
Gel Permeation Chromatography (GPC) -Determine molecular weight and polydispersity index
Differential Scanning Calorimetry (DSC) Determine melting/boiling pointsDetermine glass transition temperature (Tg) and melting point (Tm)
Thermogravimetric Analysis (TGA) -Evaluate thermal stability

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of novel fluorinated monomers. The protocols outlined in this document provide a foundational framework for researchers to explore its potential in creating a new generation of high-performance fluoropolymers. The successful synthesis and polymerization of monomers derived from this compound could lead to materials with unique and valuable properties for advanced applications in electronics, coatings, and biomedical devices. Further research and development are necessary to optimize these proposed synthetic routes and to fully characterize the resulting polymers.

References

Potential Applications of Decafluorocyclohexanone in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decafluorocyclohexanone, a fully fluorinated cyclic ketone, presents significant potential for advancements in materials science due to the unique properties conferred by its high degree of fluorination. The electron-withdrawing nature of fluorine atoms dramatically influences the reactivity of the ketone functional group and imparts exceptional thermal stability, chemical inertness, and low surface energy to materials derived from it. This document outlines potential applications, supported by data from analogous perfluorinated compounds, and provides detailed experimental protocols for the exploration of this compound in the development of novel high-performance materials.

Application Note 1: Synthesis of High-Performance Fluoropolymers

This compound can be explored as a monomer for the synthesis of novel fluoropolymers. The reactivity of the ketone group, enhanced by the surrounding perfluorinated structure, allows for participation in various polymerization reactions. The resultant polymers are anticipated to exhibit exceptional thermal stability, chemical resistance, low dielectric constants, and low surface energies, making them suitable for applications in harsh environments, advanced electronics, and low-friction coatings.

Key Potential Properties of this compound-based Polymers:

  • High Thermal Stability: The strong carbon-fluorine and carbon-carbon bonds in the perfluorinated backbone would lead to polymers with high decomposition temperatures.[1][2]

  • Excellent Chemical Resistance: The fluorine sheath protects the polymer backbone from chemical attack.

  • Low Dielectric Constant: The low polarizability of the C-F bond is expected to result in polymers with low dielectric constants, which is advantageous for high-frequency electronic applications.

  • Hydrophobicity and Oleophobicity: The low surface energy of perfluorinated chains will create polymers with non-stick and repellent properties.

Hypothetical Polymerization of this compound: A Grignard Reaction Approach

A potential route to polymerize this compound involves a Grignard reaction to form a polyol, which can be further modified. This protocol is adapted from general Grignard polymerization procedures.

Experimental Protocol: Synthesis of a Poly(perfluoro-1,2-cyclohexylene) Derivative

Materials:

  • This compound

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Acetone

  • Hydrochloric acid (1 M)

  • Methanol

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1,2-dibromoethane in anhydrous diethyl ether to initiate the formation of the Grignard reagent.

  • Monomer Addition: Once the Grignard reagent formation is established, cool the reaction mixture to 0 °C. Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent via the dropping funnel with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 24 hours to ensure complete polymerization.

  • Termination and Precipitation: Cool the reaction mixture in an ice bath and quench by slowly adding 1 M hydrochloric acid. The polymer will precipitate.

  • Purification: Filter the precipitated polymer and wash it sequentially with water and methanol. Dry the polymer under vacuum at 60 °C to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions, and Thermogravimetric Analysis (TGA) for thermal stability.

Expected Thermal Properties of Fluoropolymers:

PropertyExpected Value Range
Decomposition Temperature (TGA, 5% weight loss)> 400 °C
Glass Transition Temperature (Tg)100 - 150 °C

Note: These values are estimations based on the known thermal stability of other fluoropolymers and are subject to experimental verification.[1][2][3][4][5]

Logical Workflow for Polymer Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Grignard Reagent\nPreparation Grignard Reagent Preparation Monomer Addition Monomer Addition Grignard Reagent\nPreparation->Monomer Addition Initiation Polymerization Polymerization Monomer Addition->Polymerization Propagation Termination & Precipitation Termination & Precipitation Polymerization->Termination & Precipitation Termination Purification Purification Termination & Precipitation->Purification GPC GPC Purification->GPC Molecular Weight DSC DSC Purification->DSC Thermal Transitions TGA TGA Purification->TGA Thermal Stability High-Performance\nFluoropolymer High-Performance Fluoropolymer TGA->High-Performance\nFluoropolymer This compound This compound This compound->Monomer Addition Substrate-OH Substrate-OH Reaction Reaction Substrate-OH->Reaction This compound This compound This compound->Reaction Catalyst (p-TSA) Modified Surface Modified Surface Reaction->Modified Surface Ketal Formation Hydrophobic &\nOleophobic Properties Hydrophobic & Oleophobic Properties Modified Surface->Hydrophobic &\nOleophobic Properties This compound\nSample This compound Sample Purity & Moisture\nAnalysis Purity & Moisture Analysis This compound\nSample->Purity & Moisture\nAnalysis Dielectric Breakdown\nTest (ASTM D877) Dielectric Breakdown Test (ASTM D877) Purity & Moisture\nAnalysis->Dielectric Breakdown\nTest (ASTM D877) Data Analysis\n(Average Breakdown Voltage) Data Analysis (Average Breakdown Voltage) Dielectric Breakdown\nTest (ASTM D877)->Data Analysis\n(Average Breakdown Voltage) Performance Evaluation Performance Evaluation Data Analysis\n(Average Breakdown Voltage)->Performance Evaluation Suitability as\nDielectric Fluid Suitability as Dielectric Fluid Performance Evaluation->Suitability as\nDielectric Fluid

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of decafluorocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for producing this compound?

The primary industrial method for synthesizing perfluorinated organic compounds, including this compound, is the Simons Electrochemical Fluorination (ECF) process.[1][2] This method involves the electrolysis of an organic compound, in this case, cyclohexanone, in anhydrous hydrogen fluoride (HF), which serves as both the solvent and the fluorine source.[1][3]

Q2: What are the key challenges in the electrochemical fluorination of cyclohexanone?

The electrochemical fluorination of cyclohexanone presents several challenges that can impact the yield and purity of this compound. These include:

  • Low Yields: The process can sometimes result in low yields of the desired perfluorinated product.[4]

  • Byproduct Formation: Fragmentation of the carbon skeleton and the formation of partially fluorinated intermediates are common side reactions.[3]

  • Anode Passivation: The formation of a non-conductive layer on the anode surface can impede the electrochemical process.[5]

  • Harsh Reaction Conditions: The use of anhydrous hydrogen fluoride, a highly corrosive and hazardous material, requires specialized equipment and safety precautions.[1]

Q3: What are the typical byproducts observed during the synthesis of this compound?

During the electrochemical fluorination of cyclohexanone, a complex mixture of products can be formed. Besides the desired this compound, common byproducts include:

  • Partially fluorinated cyclohexanones.

  • Lower molecular weight perfluorinated compounds resulting from the cleavage of the cyclohexane ring.[3]

  • Isomeric forms of this compound.

Q4: How can I monitor the progress of the reaction and analyze the product mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the reaction progress and identifying the various components in the product mixture, including isomers and byproducts.[6][7][8] For detailed structural elucidation and characterization of the final product and any isolated impurities, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, providing information on the number and environment of the fluorine atoms.[9][10][11][12]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Low yields are a common issue in electrochemical fluorination. Several factors can contribute to this problem.

Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Systematically optimize parameters such as current density, cell voltage, temperature, and substrate concentration. The optimal conditions can be highly specific to the substrate and the reactor setup.
Anode Passivation Anode passivation can be minimized by periodically reversing the polarity of the electrodes or by using ultrasound to agitate the solution and dislodge any passivating films.[13]
Incomplete Fluorination Increase the reaction time or the current density to promote complete fluorination of the starting material and intermediates.
Product Degradation Harsh reaction conditions can lead to the degradation of the desired product. Consider lowering the temperature or current density to minimize fragmentation.[3]
Problem 2: Presence of Impurities and Byproducts in the Final Product

The presence of impurities can significantly affect the properties and applications of this compound.

Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure the reaction is run to completion by monitoring with GC-MS until the starting material and major intermediates are no longer detected.
Ring Cleavage High current densities and temperatures can promote the fragmentation of the cyclohexane ring. Operate at milder conditions to favor the desired perfluorination.[3]
Isomer Formation The formation of different isomers is inherent to some fluorination processes. Purification techniques such as fractional distillation or preparative chromatography may be necessary to separate the desired isomer.[6][14]
Problem 3: Difficulty in Product Purification

The separation of this compound from byproducts and residual starting materials can be challenging due to similar physical properties.

Potential Cause Troubleshooting Steps
Similar Boiling Points For impurities with close boiling points, use a high-efficiency fractional distillation column.
Azeotrope Formation Consider extractive distillation or the use of a different solvent system to break azeotropes.
Complex Mixture For complex mixtures containing multiple byproducts, preparative gas chromatography or high-performance liquid chromatography (HPLC) may be required for effective separation.

Experimental Protocols

General Protocol for Electrochemical Fluorination of Cyclohexanone

1. Materials and Equipment:

  • Anhydrous hydrogen fluoride (aHF)

  • Cyclohexanone (high purity)

  • Electrochemical cell (Simons cell) with nickel electrodes

  • Power supply for constant current or constant voltage electrolysis

  • Cooling system to maintain the desired reaction temperature

  • Scrubbing system for safe handling of off-gases (primarily hydrogen)

  • Apparatus for fractional distillation and/or preparative chromatography for purification

2. Procedure:

  • Cell Preparation: The electrochemical cell is thoroughly cleaned, dried, and assembled. The nickel electrodes are conditioned as per standard procedures.

  • Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the pre-cooled electrochemical cell.

  • Substrate Addition: A solution of cyclohexanone in aHF is prepared and added to the cell. The concentration of the substrate is a critical parameter to be optimized.

  • Electrolysis: A constant current or voltage (typically 5-6 V) is applied to the cell.[1] The temperature of the cell is maintained at a specific, optimized temperature (often low to minimize degradation). The reaction is allowed to proceed for a predetermined time, or until monitoring indicates completion.

  • Work-up: After electrolysis, the crude product mixture is carefully separated from the HF. This is typically achieved by distillation. The remaining HF is neutralized.

  • Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure. Further purification can be achieved by preparative chromatography if necessary.

  • Characterization: The final product is characterized by GC-MS to determine purity and identify any remaining impurities, and by 19F NMR and other spectroscopic methods to confirm its structure.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield (Hypothetical Data for Illustrative Purposes)

Entry Current Density (A/dm²) Cell Voltage (V) Temperature (°C) Substrate Concentration (M) Yield (%)
125.000.145
245.500.160
345.5100.155
445.500.250

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Cell Preparation B Electrolyte Preparation (aHF) A->B C Substrate Addition (Cyclohexanone) B->C D Electrochemical Fluorination C->D E Work-up & Crude Product Isolation D->E F Fractional Distillation E->F G Characterization (GC-MS, NMR) F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic A Low Yield? B Optimize Reaction Conditions A->B Yes C Check for Anode Passivation A->C Yes D Increase Reaction Time/Current B->D Incomplete Reaction E Lower Temperature/Current B->E Product Degradation F High Impurity Level? G Ensure Complete Reaction F->G Yes H Modify Reaction Conditions F->H Yes I Purification F->I Yes

Caption: Troubleshooting logic for low yield and high impurity issues.

References

Technical Support Center: Purification of Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of Decafluorocyclohexanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound and other perfluorinated compounds are fractional distillation and, in some cases, recrystallization. Due to the nature of fluorinated compounds, specialized chromatographic methods may also be employed.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in crude this compound can arise from the synthesis process and may include:

  • Unreacted starting materials and intermediates: Depending on the synthetic route, these could include partially fluorinated precursors.

  • Byproducts of fluorination: Over-fluorination or under-fluorination can lead to related perfluorinated species.

  • Solvents: Residual solvents used in the synthesis or extraction steps.

  • Hydrates: Fluorinated ketones, including this compound, have a tendency to form hydrates in the presence of moisture.[1][2]

Q3: What are the key physical properties of this compound relevant to its purification?

Q4: What safety precautions should be taken when handling this compound?

A4: Perfluorinated compounds require careful handling. Key safety precautions include:

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[4]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to regulations.[4]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Components - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Inadequate insulation of the distillation column.- Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Bumping or Uneven Boiling - Lack of boiling chips or stir bar.- Superheating of the liquid.- Always add fresh boiling chips or a magnetic stir bar before heating.- Ensure smooth and controlled heating.
Product Contaminated with Water - Presence of water in the crude material or distillation apparatus.- Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- Ensure all glassware is thoroughly dried before assembly.
No Distillate Collected at Expected Temperature - Incorrect thermometer placement.- Leak in the system.- Insufficient heating.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Check all joints and connections for leaks.- Gradually increase the heating mantle temperature.
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Product Oiling Out (Forms an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree.- Insoluble impurities are present.- Choose a solvent with a lower boiling point.- Cool the solution more slowly.- Try a different solvent or a solvent pair.- Filter the hot solution to remove insoluble impurities.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again.- Try adding a seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Use a different solvent in which the compound is less soluble.
Low Recovery of Purified Product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration.- Ensure the solution is thoroughly cooled before filtration.
Crystals are Colored or Appear Impure - Colored impurities are present.- Incomplete removal of mother liquor.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.

Section 3: Experimental Protocols

General Fractional Distillation Protocol

A fractional distillation is suitable for separating liquids with close boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a boiling chip or stir bar into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of the purified this compound. Change receiving flasks to collect different fractions if necessary.

  • Completion: Stop the distillation before the flask boils to dryness.

General Recrystallization Protocol

Recrystallization is a technique used to purify solids by dissolving them in a hot solvent and allowing the solution to cool, leading to the formation of pure crystals.[5]

Methodology:

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents for fluorinated compounds include tetrahydrofuran (THF) and chloroform.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.

  • Drying: Dry the crystals, for example, by air drying or in a desiccator under vacuum.

Section 4: Data Presentation

Table 1: Potential Solvents for Recrystallization of Perfluorinated Compounds

SolventRationaleReference
Tetrahydrofuran (THF)Demonstrated to be a good solvent for many perfluorinated compounds at room temperature.
ChloroformShown to be effective for the cooling recrystallization of a fluorinated paracyclophane with high yield and purity.

Note: The optimal solvent for this compound must be determined experimentally.

Section 5: Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Primary Method Recrystallization Recrystallization Crude this compound->Recrystallization Alternative Method GC-MS GC-MS Fractional Distillation->GC-MS Verify Purity Recrystallization->GC-MS Verify Purity Pure this compound Pure this compound GC-MS->Pure this compound Confirmed Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Distillation Issue Distillation Issue Impure Product->Distillation Issue Using Distillation Recrystallization Issue Recrystallization Issue Impure Product->Recrystallization Issue Using Recrystallization Check Column Efficiency Check Column Efficiency Distillation Issue->Check Column Efficiency Adjust Heating Rate Adjust Heating Rate Distillation Issue->Adjust Heating Rate Check Solvent Choice Check Solvent Choice Recrystallization Issue->Check Solvent Choice Control Cooling Rate Control Cooling Rate Recrystallization Issue->Control Cooling Rate Pure Product Pure Product Check Column Efficiency->Pure Product Adjust Heating Rate->Pure Product Check Solvent Choice->Pure Product Control Cooling Rate->Pure Product

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Synthesis of Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Decafluorocyclohexanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, particularly via the common method of electrochemical fluorination (ECF) of cyclohexanone.

Problem 1: Low Yield of this compound

Q1: My reaction has a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the efficiency of the electrochemical fluorination process and the stability of the starting material and product.

Potential Causes and Solutions:

  • Incomplete Fluorination: The replacement of all ten hydrogen atoms with fluorine is a stepwise process. Incomplete reaction can lead to a mixture of partially fluorinated cyclohexanones.

    • Troubleshooting:

      • Increase Reaction Time: Ensure the electrolysis is carried out for a sufficient duration to allow for complete fluorination.

      • Optimize Current Density: A low current density might not be sufficient to drive the reaction to completion. Conversely, an excessively high current density can lead to degradation. Experiment with varying the current density within the recommended range for your ECF cell.

      • Ensure Proper Mixing: Inadequate mixing can lead to localized depletion of the substrate near the anode. Vigorous stirring is crucial to maintain a homogeneous reaction mixture.

  • Fragmentation of the Cyclohexanone Ring: A significant side reaction in electrochemical fluorination is the cleavage of carbon-carbon bonds, leading to the formation of lower molecular weight perfluorinated compounds instead of the desired product.[1][2]

    • Troubleshooting:

      • Control Temperature: ECF reactions are often sensitive to temperature. Excessive heat can promote fragmentation. Maintain the recommended temperature for the electrolysis, using a cooling system if necessary.

      • Adjust Voltage: High cell voltages (typically above 7-8 V) can lead to the evolution of elemental fluorine, which can aggressively degrade the organic substrate.[2] Operate at a controlled potential, typically between 5-6 V, to favor the desired fluorination pathway.[3]

  • Starting Material Purity: The presence of impurities in the initial cyclohexanone can interfere with the reaction, leading to the formation of undesired byproducts and a lower yield of this compound.

    • Troubleshooting:

      • Use High-Purity Cyclohexanone: Ensure the starting material is of high purity and free from water and other contaminants.

      • Anhydrous Conditions: Water can react with the intermediate species and the hydrogen fluoride electrolyte, reducing the efficiency of the fluorination process. It is crucial to use anhydrous hydrogen fluoride and to dry all starting materials and equipment thoroughly.[3]

Problem 2: Presence of Significant Impurities in the Product

Q2: My final product is contaminated with significant impurities. What are these impurities likely to be and how can I remove them?

A2: Impurities in the final product are common in electrochemical fluorination and typically consist of partially fluorinated species and fragmentation products.

Common Impurities and Purification Strategies:

Impurity ClassCommon ExamplesIdentificationPurification Method
Partially Fluorinated Cyclohexanones Nonafluorocyclohexanone, Octafluorocyclohexanone isomersGas Chromatography-Mass Spectrometry (GC-MS), 19F NMR SpectroscopyFractional Distillation, Preparative Gas Chromatography
Perfluorinated Fragmentation Products Perfluoroalkanes (e.g., perfluorohexane), Perfluoroacyl fluorides (e.g., perfluoroadipoyl difluoride)GC-MS, 19F NMR SpectroscopyFractional Distillation (lower boiling point than the desired product)
Rearrangement Products Isomeric perfluorinated cyclic ketonesGC-MS, 19F NMR SpectroscopyDifficult to separate; may require specialized chromatography
  • Purification Protocol:

    • Neutralization and Washing: After the electrolysis, the crude product is typically insoluble in the hydrogen fluoride electrolyte. The organic phase can be separated and washed with a dilute aqueous solution of sodium bicarbonate or a similar base to neutralize any remaining acidic byproducts.

    • Drying: The washed organic phase should be dried over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

    • Fractional Distillation: Due to the often significant differences in boiling points between this compound and the lower molecular weight fragmentation products, fractional distillation is a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q3: What is the most common industrial synthesis route for this compound?

A3: The most prevalent industrial method for the synthesis of this compound is the electrochemical fluorination (ECF) of cyclohexanone. This process, often referred to as the Simons process, involves the electrolysis of a solution of cyclohexanone in anhydrous hydrogen fluoride.[3]

Q4: What are the primary side reactions to be aware of during the electrochemical fluorination of cyclohexanone?

A4: The main side reactions include:

  • Incomplete Fluorination: Resulting in a mixture of partially fluorinated cyclohexanones.

  • Fragmentation: Cleavage of the C-C bonds in the cyclohexanone ring, leading to the formation of linear perfluoroacyl fluorides and perfluoroalkanes.[1][2] For oxygen-containing organic compounds, such as ketones, fragmentation can lead to the formation of perfluoroacyl fluorides.[2]

  • Rearrangements: Under the harsh conditions of ECF, carbocationic intermediates may undergo rearrangement, leading to the formation of isomeric products.

Q5: How does the presence of water affect the synthesis?

A5: Water has a detrimental effect on the electrochemical fluorination process. It can react with the hydrogen fluoride electrolyte, reducing its conductivity and fluorinating ability. Furthermore, it can react with the organic substrate and intermediates, leading to the formation of undesired oxygen-containing byproducts and lowering the overall yield of this compound. Therefore, maintaining anhydrous conditions is critical for a successful synthesis.[3]

Q6: What are the recommended safety precautions when working with anhydrous hydrogen fluoride?

A6: Anhydrous hydrogen fluoride (AHF) is an extremely corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood specifically designed for AHF use. Personnel must wear appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat. An emergency response plan, including access to calcium gluconate gel or solution for treating skin contact, must be in place before starting any experiment.

Experimental Protocols

Electrochemical Fluorination of Cyclohexanone (Simons Process)

This protocol provides a general outline for the synthesis of this compound. The specific parameters may need to be optimized based on the particular electrochemical cell and equipment used.

Materials:

  • Anhydrous Hydrogen Fluoride (AHF)

  • High-purity Cyclohexanone

  • Electrochemical cell with a nickel anode and cathode

  • Power supply capable of delivering constant current

  • Cooling system for the electrochemical cell

  • Gas outlet connected to a trap for evolving hydrogen gas

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Cell Preparation: The electrochemical cell is assembled and thoroughly dried to remove any traces of moisture.

  • Electrolyte Addition: Anhydrous hydrogen fluoride is carefully condensed into the cooled electrochemical cell.

  • Substrate Addition: A solution of cyclohexanone in AHF is prepared and added to the cell. The concentration of cyclohexanone is typically kept low to ensure good solubility and minimize side reactions.

  • Electrolysis:

    • The cell is maintained at a constant, low temperature (e.g., 0-10 °C) using the cooling system.

    • A constant current is applied, with the cell voltage typically maintained in the range of 5-6 V.[3]

    • The electrolysis is continued until the theoretical amount of charge required for the complete fluorination of the cyclohexanone has passed. Hydrogen gas will be evolved at the cathode and should be safely vented.

  • Product Isolation:

    • After the electrolysis is complete, the power is turned off, and the crude product, which is insoluble in AHF, is allowed to phase separate.

    • The lower, perfluorinated phase is carefully drained from the cell.

  • Work-up and Purification:

    • The crude product is washed with a dilute aqueous solution of sodium bicarbonate to remove any residual AHF and acidic byproducts.

    • The organic layer is then washed with water and dried over anhydrous sodium sulfate.

    • The dried product is purified by fractional distillation to separate the this compound from lower-boiling impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_byproducts Potential Side Products Cyclohexanone Cyclohexanone ECF Electrochemical Fluorination (ECF) in Anhydrous HF Cyclohexanone->ECF Crude_Product Crude Product Mixture ECF->Crude_Product Partially_Fluorinated Partially Fluorinated Cyclohexanones ECF->Partially_Fluorinated Fragmentation Fragmentation Products (e.g., Perfluoroacyl fluorides) ECF->Fragmentation Washing Washing (aq. NaHCO3) Crude_Product->Washing Drying Drying (anhydrous Na2SO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure This compound Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Low_Yield Low Yield of This compound Incomplete_Fluorination Incomplete Fluorination Low_Yield->Incomplete_Fluorination Fragmentation Fragmentation Low_Yield->Fragmentation Impure_Reactants Impure Reactants / Water Low_Yield->Impure_Reactants Increase_Time Increase Reaction Time Incomplete_Fluorination->Increase_Time Optimize_Current Optimize Current Density Incomplete_Fluorination->Optimize_Current Control_Temp Control Temperature Fragmentation->Control_Temp Control_Voltage Control Voltage Fragmentation->Control_Voltage Purify_Reactants Use High-Purity Reactants Impure_Reactants->Purify_Reactants Anhydrous Ensure Anhydrous Conditions Impure_Reactants->Anhydrous

References

Technical Support Center: Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of Decafluorocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a fluorinated ketone. It is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye damage and skin irritation.[1]

Q2: What are the recommended storage conditions for this compound?

Store this compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces.[1][2] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and potential degradation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A comprehensive approach to personal protection should be taken:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear protective gloves. The specific glove material should be chosen based on the breakthrough time for this compound. Consult the glove manufacturer's compatibility data.

  • Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron or suit for larger quantities.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a respirator may be required.

Troubleshooting Guides

Storage Issues

Problem: I've noticed pressure buildup in the this compound container.

  • Possible Cause 1: Temperature Fluctuation. Storage at elevated temperatures can increase the vapor pressure of the liquid, leading to pressure buildup.

  • Solution 1: Ensure the container is stored in a cool, temperature-controlled environment as recommended.

  • Possible Cause 2: Contamination. Contamination with water or other reactive materials could potentially lead to a slow chemical reaction that generates gas.

  • Solution 2: Always use clean, dry equipment when handling the compound. Ensure the container is sealed tightly under an inert atmosphere after each use.

Problem: The this compound appears discolored or contains solid precipitates.

  • Possible Cause: This could indicate decomposition or contamination. Perfluorinated compounds can be sensitive to certain conditions.

  • Solution: Do not use the material. Contact your chemical supplier for guidance on safe disposal. Review your handling and storage procedures to identify any potential sources of contamination.

Handling Issues

Problem: I'm concerned about the moisture sensitivity of this compound during my experiment.

  • Background: While not explicitly stated in all safety data sheets, fluorinated compounds, especially those used in sensitive organic reactions, are often handled under anhydrous (dry) conditions to prevent unwanted side reactions.

  • Solution: Employ standard techniques for handling moisture-sensitive reagents. This includes using flame-dried glassware, working under an inert atmosphere (nitrogen or argon), and using dry solvents.[3][4] Liquid reagents can be transferred using a syringe through a septum.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆F₁₀O
Appearance Colorless liquid
Boiling Point Not specified
Flash Point Not specified
Vapor Pressure Not specified

Note: Specific quantitative data for this compound is limited in the provided search results. Researchers should always refer to the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate information.

Table 2: General Chemical Compatibility

MaterialCompatibility with Fluorinated Ketones
Plastics
Polytetrafluoroethylene (PTFE)Excellent
Polyethylene (PE)Good to Excellent (testing recommended)
Polypropylene (PP)Good (testing recommended)[5]
Metals
Stainless Steel (304, 316)Generally Good to Excellent[6][7]
AluminumGood (risk of galvanic corrosion if in contact with stainless steel in the presence of an electrolyte)
Elastomers
Perfluoroelastomers (FFKM)Excellent
Fluoroelastomers (FKM, Viton®)Good to Excellent

Disclaimer: This table provides general guidance. It is crucial to perform specific compatibility testing for your application, as factors like temperature and pressure can influence material resistance.

Experimental Protocols

Representative Experiment: Wittig Reaction with a Perfluorinated Ketone

The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones.[8][9][10] While a specific protocol for this compound is not provided in the search results, the following represents a general procedure for the Wittig olefination of a ketone.

Objective: To convert a perfluorinated ketone to its corresponding alkene using a phosphonium ylide (Wittig reagent).

Materials:

  • Perfluorinated ketone (e.g., this compound)

  • Triphenylphosphine (PPh₃)

  • An appropriate alkyl halide (e.g., methyl iodide to form the methyl ylide)

  • A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon line)

Methodology:

  • Preparation of the Phosphonium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent. Add the alkyl halide dropwise with stirring. The phosphonium salt will often precipitate from the solution. The salt is then isolated, washed with a non-polar solvent, and dried under vacuum.

  • Generation of the Ylide (Wittig Reagent): Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the mixture in an ice bath or dry ice/acetone bath. Slowly add a strong base (e.g., a solution of n-BuLi in hexanes) via syringe until the characteristic color of the ylide appears (often orange or deep red).

  • Wittig Reaction: While maintaining the inert atmosphere and low temperature, add a solution of the perfluorinated ketone in anhydrous THF to the ylide solution dropwise. Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Visualizations

G cluster_storage Storage Troubleshooting cluster_handling Handling Troubleshooting cluster_solutions Potential Causes & Solutions Pressure Pressure Buildup in Container Temp Cause: Temperature Fluctuation Solution: Store in a cool, controlled area. Pressure->Temp Check Contamination Cause: Contamination Solution: Use dry equipment, inert atmosphere. Pressure->Contamination Consider Discoloration Discoloration or Precipitate Decomposition Cause: Decomposition/Contamination Solution: Do not use, contact supplier. Discoloration->Decomposition Investigate Moisture Moisture Sensitivity Concern Anhydrous Solution: Use anhydrous techniques (flame-dried glass, inert gas, dry solvents). Moisture->Anhydrous Implement

Caption: Troubleshooting logic for common issues.

G start Start: Receive this compound storage Store in a cool, dry, well-ventilated area away from ignition sources. start->storage ppe Don appropriate PPE: - Safety goggles & face shield - Chemical-resistant gloves - Lab coat storage->ppe handling Handle in a chemical fume hood. ppe->handling transfer Use clean, dry equipment for transfers. Maintain inert atmosphere if moisture sensitive. handling->transfer end End of Handling transfer->end

Caption: Safe handling and storage workflow.

References

Technical Support Center: Challenges in the Scale-up of Decafluorocyclohexanone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of Decafluorocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of this synthesis.

Troubleshooting Guide

Scaling up the synthesis of this compound, primarily achieved through electrochemical fluorination (ECF), can introduce several challenges not always apparent at the laboratory scale. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete Fluorination: Insufficient reaction time, low current density, or inadequate mixing. - Electrode Passivation: Formation of a non-conductive layer on the anode surface, impeding electron transfer. - Substrate Degradation: Fragmentation of the cyclohexanone ring under harsh ECF conditions. - Loss during Work-up: Suboptimal extraction or distillation procedures.- Reaction Monitoring: Regularly analyze reaction progress using 19F NMR or GC-MS to ensure completion. - Optimize ECF Parameters: Systematically vary current density, temperature, and substrate concentration to find optimal conditions. - Electrode Maintenance: Periodically reverse the polarity of the electrodes (if possible with the reactor design) or mechanically clean them between runs to remove passivating films. - Purification Optimization: Use high-efficiency fractional distillation under vacuum to minimize thermal stress on the product.
High Levels of Impurities and Byproducts - Partially Fluorinated Intermediates: Incomplete reaction leading to a mixture of partially fluorinated cyclohexanones. - Ring Cleavage Products: Fragmentation of the cyclohexanone ring can lead to a variety of lower molecular weight perfluoroalkanes and perfluoroacyl fluorides. - Isomerization: Formation of other perfluorinated C6 isomers. - Polymerization: Formation of tar-like substances on the electrode surfaces.- Control Reaction Conditions: Maintain a consistent and optimal temperature and current density to favor complete fluorination. - Purification Strategy: Employ multi-step purification, including an initial wash with a suitable solvent to remove acidic byproducts, followed by fractional distillation. Preparative gas chromatography may be necessary for achieving high purity. - Reactor Design: Consider using a flow reactor for better control over reaction parameters and to minimize residence time, which can reduce byproduct formation.
Poor Reproducibility Between Batches - Variations in Starting Material Purity: Impurities in the cyclohexanone starting material can affect the ECF process. - Inconsistent Anhydrous Conditions: Presence of moisture can lead to the formation of HF and other side products, affecting yield and purity. - Fluctuations in Power Supply: Unstable current density can lead to inconsistent reaction rates and product profiles.- Starting Material QC: Use cyclohexanone of high purity and consistent quality. - Strict Anhydrous Technique: Ensure all solvents, reagents, and equipment are rigorously dried before use. - Stable Power Source: Utilize a high-quality, stable power supply for the electrochemical cell.
Safety Incidents (e.g., pressure build-up, corrosion) - HF Formation: Reaction of fluoride ions with residual water. Hydrogen fluoride is highly corrosive and toxic. - Gaseous Byproducts: Generation of hydrogen and other flammable gases during electrolysis. - Exothermic Reaction: Poor heat dissipation at larger scales can lead to a runaway reaction.- Material Compatibility: Use reactors and equipment constructed from materials resistant to anhydrous hydrogen fluoride, such as nickel alloys or specialized polymers. - Inert Atmosphere & Venting: Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) and ensure the reactor is equipped with a proper pressure relief and gas scrubbing system. - Efficient Cooling: Implement a robust cooling system to effectively manage the heat generated during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prevalent industrial method for the synthesis of perfluorinated organic compounds, including this compound, is the Simons Electrochemical Fluorination (ECF) process. This method involves the electrolysis of a solution of the hydrocarbon precursor (cyclohexanone) in anhydrous hydrogen fluoride (aHF).

Q2: What are the primary byproducts to expect during the scale-up of this compound synthesis?

A2: During the ECF of cyclohexanone, several byproducts can be formed. The most common are:

  • Partially fluorinated cyclohexanones: Compounds where not all hydrogen atoms have been replaced by fluorine.

  • Perfluorocyclohexane: Over-fluorination and loss of the carbonyl group.

  • Lower molecular weight perfluoroalkanes and perfluoroacyl fluorides: Resulting from the cleavage of the cyclohexane ring.

  • Polymeric materials: High molecular weight tars that can foul the electrodes.

To minimize these byproducts, it is crucial to maintain optimal and consistent reaction conditions.

Q3: How can I effectively purify this compound from the crude reaction mixture?

A3: Purification of this compound typically involves a multi-step process:

  • Neutralization/Washing: The crude product is often washed with a mild base (e.g., sodium bicarbonate solution) or water to remove residual hydrogen fluoride and acidic byproducts.

  • Drying: The organic phase is then dried using a suitable drying agent.

  • Fractional Distillation: The dried crude product is subjected to fractional distillation under reduced pressure to separate this compound from byproducts with different boiling points. High-efficiency distillation columns are recommended for this step.

  • Chromatography: For very high purity requirements, preparative gas chromatography (prep-GC) or column chromatography over fluorinated stationary phases can be employed.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: The primary safety concerns revolve around the use of anhydrous hydrogen fluoride (aHF) and elemental fluorine (if used directly), which are highly toxic and corrosive. Key precautions include:

  • Specialized Equipment: All reactions should be carried out in a well-ventilated fume hood or a dedicated enclosure, using equipment made of compatible materials (e.g., Monel, nickel, PTFE).

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, apron, and a full-face shield, is mandatory. A calcium gluconate gel should be readily available as a first aid measure for HF burns.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the ingress of moisture.

  • Pressure Management: The reactor must be equipped with a pressure relief valve and a system to scrub the off-gases.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the fluorination reaction can be monitored by periodically taking small aliquots from the reaction mixture (with extreme caution) and analyzing them by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the presence of starting material, product, and byproducts.

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of C-H signals and the appearance of C-F signals, providing information on the degree of fluorination.

Experimental Protocols

Protocol 1: Electrochemical Fluorination of Cyclohexanone (Simons Process)

Objective: To synthesize this compound from cyclohexanone via electrochemical fluorination.

Materials:

  • Cyclohexanone (high purity, anhydrous)

  • Anhydrous Hydrogen Fluoride (aHF)

  • Electrochemical cell with nickel electrodes

  • Power supply (constant current)

  • Cooling system

  • Gas scrubbing system

Procedure:

  • Ensure the electrochemical cell and all associated equipment are thoroughly dried and purged with an inert gas (e.g., nitrogen).

  • Condense anhydrous hydrogen fluoride into the cooled electrochemical cell.

  • Dissolve a known concentration of anhydrous cyclohexanone in the aHF electrolyte.

  • Apply a constant current density to the nickel electrodes to initiate the electrolysis. The typical cell potential is maintained between 5-6 V.

  • Maintain the reaction temperature at a constant, low value (e.g., 0-10 °C) using the cooling system.

  • Continuously vent the gaseous byproducts (primarily hydrogen) through a scrubbing system.

  • Monitor the reaction progress by GC-MS or 19F NMR until the starting material is consumed.

  • Upon completion, carefully remove the crude product from the electrolyte.

  • Proceed with the purification protocol as described in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Electrochemical Fluorination cluster_workup Work-up and Purification prep_cell Dry and Assemble ECF Cell add_hf Charge with Anhydrous HF prep_cell->add_hf add_substrate Dissolve Cyclohexanone add_hf->add_substrate electrolysis Apply Constant Current add_substrate->electrolysis monitoring Monitor Reaction (GC-MS, 19F NMR) electrolysis->monitoring extraction Product Extraction monitoring->extraction neutralization Neutralize and Wash extraction->neutralization drying Dry Organic Phase neutralization->drying distillation Fractional Distillation drying->distillation final_product final_product distillation->final_product This compound

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield or High Impurities check_params Verify Reaction Parameters (Temp, Current, Time) start->check_params check_materials Check Starting Material Purity and Anhydrous Conditions start->check_materials optimize_params Optimize ECF Parameters check_params->optimize_params improve_purification Refine Purification Protocol check_materials->improve_purification electrode_maint Perform Electrode Maintenance optimize_params->electrode_maint flow_chem Consider Flow Chemistry Setup improve_purification->flow_chem end Improved Yield and Purity electrode_maint->end flow_chem->end

Caption: Troubleshooting logic for production issues.

Technical Support Center: Optimizing Decafluorocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of decafluorocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of this complex chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through electrochemical fluorination (ECF).

Issue Potential Cause Recommended Solution
Low or No Product Yield Inadequate fluorination- Ensure the use of anhydrous hydrogen fluoride (HF) as the solvent and fluorine source.[1][2] - Verify the cell potential is maintained between 5-6 V.[1] - Check for passivation of the nickel anode; consider cleaning or replacing it.
Low concentration of starting materialWhile starting with a low concentration (e.g., 2-5% by weight of cyclohexanone in HF) is recommended, ensure continuous or batchwise feeding of the starting material to maintain the reaction.[2]
Low current densityWhile very low current densities (0.001-0.002 A/cm²) have been used to reduce degradation of some substrates, for other processes, increasing the current density (up to 0.03 A/cm² with additives) can be beneficial.[3] Experiment with a current density in the range of 10 to 250 mA/cm².[4]
Formation of Polymeric Byproducts High concentration of starting materialRunning the reaction with a high concentration of the organic starting material can lead to the formation of polymeric byproducts.[2] It is advisable to maintain a low, steady concentration of the substrate.
Prolonged reaction time without product removalContinuously or periodically remove the perfluorinated product, which is typically insoluble in the HF electrolyte and denser, to prevent it from undergoing further reactions.[5]
Presence of Partially Fluorinated Intermediates Insufficient reaction time or charge passedECF is a sequential process. Ensure sufficient charge has passed through the electrolyte to replace all C-H bonds. Monitor the reaction progress if possible.
Non-ideal reaction conditionsOptimize current density and voltage. A cell potential of 5-6 V is generally recommended for the Simons process.[1]
Product Contamination with Cleavage Products High voltage or current densityExcessive voltage can lead to the fragmentation of the carbon skeleton.[3] Operate within the recommended 5-6 V range.[1]
Presence of waterEnsure anhydrous conditions, as the presence of water can lead to unwanted side reactions and decreased efficiency.[6]
Difficulty in Product Isolation Emulsion formation during workupPerfluorinated compounds can form stable emulsions. Use techniques like centrifugation or the addition of a different organic solvent to break the emulsion.
Inefficient extractionDue to the unique solubility properties of fluorinated compounds, standard organic solvents may not be optimal. Consider using fluorinated solvents for extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established industrial method for producing perfluorinated organic compounds like this compound is electrochemical fluorination (ECF), specifically the Simons process.[1] This method involves the electrolysis of a solution of the starting organic compound (cyclohexanone) in anhydrous hydrogen fluoride.[1]

Q2: What are the typical reaction conditions for the electrochemical fluorination of cyclohexanone?

  • Anode: Nickel[1]

  • Cathode: Nickel or Iron[2]

  • Electrolyte/Solvent: Anhydrous Hydrogen Fluoride (HF)[1]

  • Cell Potential: 5-6 Volts[1]

  • Starting Material Concentration: Typically low, around 2-5% by weight in HF, with continuous or batch feeding.[2]

Q3: What are the major side products I should expect?

A3: During the ECF of organic compounds, several side products can be formed. These include:

  • Partially fluorinated cyclohexanones.

  • Cleavage products with shorter carbon chains.[5]

  • Polymeric materials.[2]

  • For cyclic compounds, ring cleavage can also occur.[5]

Q4: How can I purify the crude this compound after synthesis?

A4: Since perfluorinated compounds are generally insoluble in hydrogen fluoride and have a higher density, they often separate as a distinct phase at the bottom of the electrolysis cell, which simplifies initial separation.[5] Further purification can be challenging. Techniques that may be effective for fluorinated ketones include:

  • Distillation: To separate products based on boiling points.[4]

  • Washing: With water and sodium bicarbonate solution to remove acidic impurities, followed by drying.

  • Treatment with an oxidizing agent: One method for purifying other fluorinated ketones involves treatment with an alkali permanganate salt (e.g., potassium permanganate) in a suitable solvent to remove dimeric and trimeric byproducts.

Q5: The reaction seems to stop or slow down over time. What could be the issue?

A5: A common issue in ECF is the passivation of the anode surface. This can be due to the formation of a non-conductive layer on the nickel anode. If you observe a significant drop in current at a constant voltage, it may be necessary to stop the reaction, and clean or reactivate the anode. Another possibility is the depletion of the starting material if it is not being replenished.

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of this compound is not available, the following general procedure for the Simons electrochemical fluorination of a cyclic ketone can be adapted.

General Experimental Protocol for Electrochemical Fluorination of Cyclohexanone

Disclaimer: This is a generalized procedure and requires adaptation and stringent safety measures. Working with anhydrous hydrogen fluoride is extremely hazardous and requires specialized equipment and training.

  • Cell Assembly:

    • Construct an electrochemical cell from a material resistant to anhydrous HF, such as polytetrafluoroethylene (PTFE).

    • Use a nickel plate as the anode and a nickel or iron plate as the cathode.[1][2]

    • Ensure the cell is equipped with a reflux condenser cooled to a low temperature (e.g., -20 °C) to minimize HF loss, a gas outlet for hydrogen produced at the cathode, and an inlet for the starting material.

  • Electrolysis:

    • In a well-ventilated fume hood with appropriate safety shields, carefully condense anhydrous hydrogen fluoride into the cell.

    • Dissolve a small amount of a conductive salt (e.g., NaF) if necessary.

    • Begin electrolysis of the pure HF for a short period to condition the anode.

    • Introduce cyclohexanone into the electrolyte to achieve an initial concentration of 2-5% by weight.[2]

    • Apply a constant cell potential of 5-6 V.[1] The current density should be monitored.

    • Continuously or periodically add cyclohexanone to the cell to maintain a relatively constant concentration.

    • The hydrogen gas evolved at the cathode must be safely vented.

  • Work-up and Purification:

    • After the theoretical amount of charge has been passed to achieve perfluorination, terminate the electrolysis.

    • Carefully drain the liquid products from the bottom of the cell. The perfluorinated product, being denser and immiscible with HF, should form a separate layer.

    • Slowly and cautiously neutralize the remaining HF by pouring the crude product over ice, followed by washing with a dilute base solution (e.g., sodium bicarbonate).

    • Separate the organic layer.

    • Further purification can be attempted by fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Electrochemical Fluorination cluster_workup Work-up & Purification prep_cell Assemble ECF Cell (Ni Anode, Ni/Fe Cathode) prep_hf Charge with Anhydrous HF prep_cell->prep_hf add_substrate Add Cyclohexanone (2-5%) prep_hf->add_substrate electrolysis Apply 5-6 V Monitor Current add_substrate->electrolysis feed_substrate Continuously Feed Cyclohexanone electrolysis->feed_substrate separate_product Separate Dense Product Layer electrolysis->separate_product Reaction Complete neutralize Neutralize HF (Ice, NaHCO3) separate_product->neutralize purify Fractional Distillation neutralize->purify product This compound purify->product

Caption: General workflow for this compound synthesis.

troubleshooting_tree cluster_conditions Condition Optimization cluster_anode Anode Issues cluster_purity Product Analysis start Low Product Yield check_conditions Check Reaction Conditions start->check_conditions check_anode Inspect Anode start->check_anode check_purity Analyze Crude Product start->check_purity voltage Voltage in 5-6V range? check_conditions->voltage anhydrous Is HF anhydrous? check_conditions->anhydrous concentration Substrate conc. too high/low? check_conditions->concentration passivation Anode Passivated? check_anode->passivation side_products Partially fluorinated or cleavage products dominant? check_purity->side_products solution Improved Yield voltage->solution Yes anhydrous->solution Yes concentration->solution Optimized clean Clean or Replace Anode passivation->clean Yes clean->solution adjust_time Adjust reaction time and/or voltage side_products->adjust_time Yes adjust_time->solution

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Byproduct Analysis in Decafluorocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of decafluorocyclohexanone. The information is tailored for professionals in research and drug development to help identify and mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

This compound is typically synthesized through the electrochemical fluorination (ECF) of cyclohexanone in anhydrous hydrogen fluoride. This process, often referred to as the Simons process, involves the electrolysis of a solution of the organic precursor in hydrogen fluoride.[1] Another powerful method involves the use of high-valency metal fluorides, such as cobalt (III) fluoride, to replace all hydrogen atoms with fluorine.[2]

Q2: What are the expected major byproducts in this compound synthesis?

During electrochemical fluorination, several byproducts can be formed. These can be broadly categorized as:

  • Partially fluorinated cyclohexanones: These are molecules where not all hydrogen atoms have been replaced by fluorine.

  • Lower molecular weight fragments: The harsh conditions of ECF can lead to the cleavage of the cyclohexane ring, resulting in shorter-chain perfluorinated carboxylic acid fluorides.[3]

  • Isomeric products: Rearrangements can occur during fluorination, particularly when using reagents like cobalt (III) fluoride, leading to the formation of structural isomers.[2]

  • Polymeric materials: Under certain conditions, polymerization of the starting material or intermediates can occur.[3]

Q3: Which analytical techniques are best suited for identifying byproducts in my crude product?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and 19F Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended for the comprehensive analysis of byproducts.

  • GC-MS is effective for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification.[4][5]

  • 19F NMR is a powerful tool for identifying and quantifying fluorinated compounds. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, allowing for the differentiation of isomers and the identification of different functional groups.[6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on byproduct formation.

Problem 1: Low yield of this compound and presence of multiple unidentified peaks in the GC-MS chromatogram.

Possible Cause: Incomplete fluorination or fragmentation of the starting material.

Troubleshooting Steps:

  • Reaction Conditions:

    • Electrochemical Fluorination: Ensure the use of anhydrous hydrogen fluoride, as the presence of water can lead to unwanted side reactions.[1] Maintain the recommended cell potential (typically 5-6 V) and current density. Fluctuations can lead to either incomplete fluorination or increased fragmentation.[1]

    • Cobalt (III) Fluoride Fluorination: Ensure the reagent is freshly prepared or has been stored under inert conditions to maintain its high reactivity. The reaction temperature should be carefully controlled to minimize rearrangements and fragmentation.[2][9]

  • Analytical Approach:

    • GC-MS Analysis: Compare the fragmentation patterns of the impurity peaks with known patterns of perfluorinated compounds. Perfluoroalkyl chains often exhibit characteristic losses of CF2 units. However, be aware that complex rearrangements and fluorine migrations can occur in the mass spectrometer, complicating the interpretation.[10][11][12]

    • 19F NMR Analysis: Acquire a 19F NMR spectrum of the crude product. The presence of signals outside the expected regions for this compound can indicate the presence of partially fluorinated species or other byproducts.[13][14]

Problem 2: The final product shows a broad melting point and the 19F NMR spectrum displays more signals than expected for pure this compound.

Possible Cause: Presence of isomeric byproducts.

Troubleshooting Steps:

  • Synthesis Method Review:

    • High-energy fluorination methods can induce skeletal rearrangements of the carbocyclic ring. Consider if the reaction conditions (e.g., high temperature, prolonged reaction time) could be promoting isomerization.

  • Advanced NMR Techniques:

    • Utilize 2D NMR techniques such as 19F-19F COSY to establish connectivity between different fluorine environments. This can help in elucidating the structures of the isomeric byproducts.

  • Purification Strategy:

    • Fractional distillation under reduced pressure can be effective in separating isomers with different boiling points.

    • Preparative gas chromatography may be necessary for isolating small quantities of isomers for detailed characterization.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and their Expected Analytical Signatures
Byproduct CategoryPotential StructuresExpected GC-MS CharacteristicsExpected 19F NMR Chemical Shift Range (ppm vs. CFCl3)
Partially Fluorinated Intermediates Monofluorocyclohexanones, Difluorocyclohexanones, etc.Molecular ions corresponding to partially fluorinated species. Fragmentation may involve loss of HF.Wide range depending on the degree and position of fluorination.
Ring-Opened Fragments Perfluorohexanoyl fluoride, shorter perfluoroacyl fluoridesMolecular ions and fragmentation patterns characteristic of perfluorinated acid fluorides.Signals corresponding to -CF2- and -CF3 groups in linear chains.
Isomers Perfluoromethylcyclopentanones, other ring-rearranged structuresSame molecular ion as this compound, but different fragmentation pattern and GC retention time.Different chemical shifts and coupling patterns compared to this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude this compound
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., perfluorohexane or a highly fluorinated ether).

  • GC Conditions:

    • Column: Use a low-polarity capillary column suitable for the analysis of non-polar compounds (e.g., DB-1 or equivalent).

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure separation of components with a wide range of boiling points.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500 to detect the parent ions and characteristic fragments of the expected products and byproducts.

Protocol 2: 19F NMR Analysis of Crude this compound
  • Sample Preparation: Dissolve the crude product in a deuterated solvent that does not contain fluorine (e.g., CDCl3 or acetone-d6). Add a known amount of an internal standard with a single 19F resonance (e.g., trifluorotoluene) for quantification.

  • Acquisition Parameters:

    • Spectrometer: Use a high-field NMR spectrometer for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Referencing: Reference the spectrum to an external standard (e.g., CFCl3 at 0 ppm).

    • Decoupling: Proton decoupling is generally not necessary unless analyzing partially fluorinated species with H-F coupling.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_troubleshooting Troubleshooting Start Cyclohexanone ECF Electrochemical Fluorination (ECF) or Cobalt (III) Fluoride Start->ECF Crude Crude this compound (with byproducts) ECF->Crude GCMS GC-MS Analysis Crude->GCMS NMR 19F NMR Analysis Crude->NMR Data Data Interpretation (Fragmentation Patterns, Chemical Shifts) GCMS->Data NMR->Data Identify Identify Byproducts Data->Identify Optimize Optimize Synthesis Conditions Identify->Optimize Optimize->ECF Feedback Loop

Caption: Workflow for this compound Synthesis and Byproduct Analysis.

Side_Reactions Start Cyclohexanone Main_Product This compound Start->Main_Product Ideal Pathway Incomplete Incomplete Fluorination Start->Incomplete Fragmentation Ring Cleavage Start->Fragmentation Rearrangement Skeletal Rearrangement Start->Rearrangement Byproduct1 Partially Fluorinated Cyclohexanones Incomplete->Byproduct1 Byproduct2 Perfluoroacyl Fluorides Fragmentation->Byproduct2 Byproduct3 Isomeric Products Rearrangement->Byproduct3

Caption: Potential Side Reaction Pathways in this compound Synthesis.

References

Stability issues of Decafluorocyclohexanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Decafluorocyclohexanone. It provides troubleshooting advice and frequently asked questions regarding its stability, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic aqueous solutions?

Q2: What is the likely degradation pathway for this compound in the presence of acid and water?

The most probable degradation pathway is acid-catalyzed hydration of the carbonyl group to form a geminal diol (hydrate). This reaction is often reversible. The presence of a strong acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule.

Q3: What are the potential signs of this compound degradation in my experiment?

Degradation of this compound may be indicated by:

  • Changes in the appearance of the solution (e.g., formation of precipitates, color change).

  • Inconsistent or non-reproducible experimental results.

  • The appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS).

  • A decrease in the concentration of this compound over time.

Q4: How can I monitor the stability of this compound in my acidic experimental setup?

Regular monitoring using analytical techniques is recommended. 19F NMR spectroscopy is a particularly powerful tool for tracking the parent compound and potential fluorinated degradation products.[1][2][3] HPLC with UV or mass spectrometry detection can also be used to quantify the concentration of this compound over time.

Q5: Are there any general handling precautions I should take when working with this compound under acidic conditions?

Yes, it is crucial to adhere to safety protocols for handling both fluorinated compounds and acids. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.

  • Avoiding contact with strong oxidizing agents, strong bases, and, where stability is a concern, prolonged exposure to strong acids, especially at elevated temperatures.

  • Storing the compound in a cool, dry place away from incompatible materials.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields or kinetics. Degradation of this compound under the acidic reaction conditions.Perform a stability study of this compound under your specific experimental conditions (pH, temperature, solvent) without other reactants. Use 19F NMR or HPLC to monitor its concentration over time. Consider buffering the reaction medium if possible.
Appearance of unknown peaks in 19F NMR or LC-MS. Formation of degradation products, such as the geminal diol hydrate.Attempt to isolate and characterize the unknown compounds. Compare the spectra with the expected structure of the hydrate. The hydrate of a similar compound, 2,2-difluoro-1,3-cyclohexanedione, shows a distinct shift in its 19F NMR spectrum upon formation.[4]
Precipitate formation in an aqueous acidic solution. The degradation product (e.g., the hydrate) may have lower solubility than the parent ketone.Analyze the precipitate to determine its identity. Consider adjusting the solvent system if the formation of the degradation product is unavoidable and problematic for your experiment.
Loss of starting material over time. Instability of this compound leading to its consumption.Quantify the rate of degradation at your experimental temperature and pH. If the degradation is significant, consider performing the reaction at a lower temperature or for a shorter duration. Alternatively, explore alternative non-aqueous or less acidic solvent systems.

Data Presentation

Table 1: Illustrative Stability of this compound under Various Acidic Conditions

Disclaimer: The following data is for illustrative purposes only to provide a template for recording experimental results. No quantitative stability data for this compound has been found in the public domain.

pHTemperature (°C)Time (hours)This compound Remaining (%)Degradation Product(s) Detected
1.02524(Experimental Data)(e.g., Geminal Diol)
1.05024(Experimental Data)(e.g., Geminal Diol)
3.02524(Experimental Data)(e.g., Geminal Diol)
3.05024(Experimental Data)(e.g., Geminal Diol)
5.02524(Experimental Data)(e.g., Geminal Diol)
5.05024(Experimental Data)(e.g., Geminal Diol)

Experimental Protocols

Protocol: pH Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 1, 3, 5, and 7 for control)

  • Co-solvent (e.g., acetonitrile or DMSO, if required for solubility)

  • Constant temperature incubator or water bath

  • Analytical instrumentation (e.g., HPLC-UV/MS or NMR spectrometer)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent (if necessary) at a known concentration.

  • Sample Preparation:

    • For each pH value, add a small aliquot of the stock solution to a known volume of the corresponding aqueous buffer in a volumetric flask. Ensure the final concentration of the co-solvent is low and consistent across all samples.

    • Prepare triplicate samples for each pH and time point.

  • Incubation:

    • Incubate the prepared solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).

  • Time Points:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary):

    • If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the acid or by rapid cooling.

  • Analysis:

    • Analyze the samples by a validated analytical method (e.g., HPLC or 19F NMR) to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each pH condition.

    • Determine the degradation rate constant and half-life at each pH.

Visualizations

cluster_0 Acid-Catalyzed Hydration This compound This compound Protonated Ketone Protonated Ketone This compound->Protonated Ketone + H+ Protonated Ketone->this compound - H+ Geminal Diol (Hydrate) Geminal Diol (Hydrate) Protonated Ketone->Geminal Diol (Hydrate) + H2O Geminal Diol (Hydrate)->Protonated Ketone - H2O

Caption: Hypothetical degradation pathway of this compound.

cluster_workflow Stability Study Workflow prep Prepare Stock Solution of this compound sample_prep Prepare Samples in Acidic Buffers (pH 1, 3, 5) prep->sample_prep incubate Incubate at Constant Temperature sample_prep->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling analysis Analyze by 19F NMR / HPLC sampling->analysis data_analysis Plot % Remaining vs. Time Determine Degradation Rate analysis->data_analysis

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Moisture Sensitivity of Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the moisture sensitivity of Decafluorocyclohexanone. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

Q2: What are the potential consequences of moisture contamination?

Moisture contamination can lead to several issues:

  • Hydrolysis: Reaction with water may lead to the formation of fluorinated carboxylic acids and other degradation products.

  • Inconsistent Experimental Results: The presence of moisture and degradation byproducts can alter the reaction environment (e.g., pH), leading to inconsistent yields and the formation of unexpected side products.[1]

  • Reagent Incompatibility: Degradation products may be incompatible with other reagents in your experimental setup.

Q3: How should I store this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] The storage area should be cool and dry.[2] It is advisable to store the main container in a desiccator to protect it from atmospheric moisture. For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize exposure of the bulk material to moisture.

Q4: What are the signs of potential moisture contamination?

While visual inspection may not always reveal contamination, be vigilant for the following:

  • Changes in physical appearance: Any deviation from a clear, colorless liquid.

  • Inconsistent analytical data: Unexplained peaks in NMR, GC-MS, or HPLC analyses.

  • Poor experimental outcomes: Reduced yields or formation of byproducts in reactions where this compound is a key reagent.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected yields in reactions.

  • Possible Cause: The most likely culprit is the degradation of this compound due to moisture contamination, either in the reagent itself or within the reaction setup.[1]

  • Solution:

    • Verify Solvent Anhydrousness: Ensure all solvents are freshly dried and have a low water content.[1] Use of a solvent drying system or freshly opened anhydrous solvents is recommended.

    • Proper Glassware Preparation: Rigorously dry all glassware in an oven at >120°C for several hours or flame-dry under vacuum immediately before use.[1]

    • Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as argon or nitrogen.

    • Reagent Integrity Check: If possible, compare the performance of your current bottle of this compound with a new, unopened bottle.[1]

Issue 2: Appearance of unknown peaks in analytical spectra (e.g., GC-MS, NMR).

  • Possible Cause: These peaks may correspond to degradation products of this compound resulting from hydrolysis.

  • Solution:

    • Sample Handling Review: Re-evaluate your sample preparation and handling procedures to minimize exposure to atmospheric moisture.

    • Analytical Method Comparison: Analyze a sample from a fresh, unopened bottle of this compound to determine if the unknown peaks are present.

    • Stress Study: To tentatively identify degradation products, a forced degradation study can be performed by intentionally exposing a small sample to water and analyzing the resulting mixture.

Issue 3: Clogging of syringe needles during transfer of the liquid.

  • Possible Cause: While less common with ketones compared to more reactive fluorinating agents, hydrolysis at the needle tip upon contact with atmospheric moisture could potentially form solid byproducts.[1]

  • Solution:

    • Inert Atmosphere Transfer: Transfer the liquid under a positive pressure of an inert gas.

    • Dry Syringe: Use a syringe that has been oven-dried and cooled in a desiccator.

    • Quick Transfer: Perform the transfer efficiently to minimize contact with air.

Data Presentation

While specific quantitative data for this compound is limited, the following tables provide example data for moisture content and stability that should be aimed for in a laboratory setting.

Table 1: Recommended Maximum Moisture Content in Solvents and Reagents

Solvent/ReagentRecommended Max. H₂O Content (ppm)Typical Analysis Method
This compound< 50Karl Fischer Titration
Acetonitrile (Anhydrous)< 30Karl Fischer Titration
Dichloromethane (Anhydrous)< 30Karl Fischer Titration
Tetrahydrofuran (Anhydrous)< 50Karl Fischer Titration

Table 2: Example Stability of a Moisture-Sensitive Compound Under Different Storage Conditions

Storage ConditionTime PointPurity (%)Comments
Sealed vial under Argon, in desiccator6 months> 99.5Ideal storage condition.
Sealed vial, ambient laboratory conditions6 months98.0Noticeable degradation may occur.
Frequently opened bottle, ambient lab conditions6 months< 95.0Significant degradation is likely.

Experimental Protocols

Protocol 1: General Handling of this compound Under an Inert Atmosphere

  • Glassware Preparation: Dry all glassware (e.g., reaction flask, syringes, needles) in an oven at a minimum of 125°C overnight.[1]

  • Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of a dry, inert gas (e.g., argon or nitrogen).[1]

  • Solvent Transfer: Transfer anhydrous solvent to the reaction flask using a cannula or a dry syringe.

  • Reagent Transfer:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Under a positive flow of inert gas, carefully unseal the container.

    • Using a dry, gas-tight syringe, withdraw the desired volume of this compound.

    • Transfer the reagent to the reaction flask.

  • Reaction: Maintain a positive pressure of inert gas throughout the course of the reaction.

  • Work-up: Carefully quench the reaction as per your specific protocol, being mindful of any unreacted starting materials.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for your instrument.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for ketones.

  • System Conditioning: Run a pre-titration to neutralize any residual moisture in the titration cell.

  • Sample Preparation: In a glovebox or under a flow of inert gas, accurately weigh a sample of this compound and dissolve it in the appropriate anhydrous solvent.

  • Titration: Inject the sample solution into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent.

  • Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed.[3]

  • Validation: Run a blank (solvent only) and a standard with a known water content to ensure the accuracy of the measurement.

Visualizations

Moisture_Troubleshooting_Workflow cluster_checks Verification Steps start Inconsistent Experimental Results (e.g., low yield) q1 Suspect Moisture Contamination? start->q1 check_solvent Check Solvent Anhydrousness (e.g., Karl Fischer) q1->check_solvent Yes end_good Problem Resolved q1->end_good No check_glassware Ensure Glassware is Dry (Oven-dried/Flame-dried) check_solvent->check_glassware check_reagent Test with New Reagent Bottle check_glassware->check_reagent check_atmosphere Verify Inert Atmosphere Setup check_reagent->check_atmosphere solution Implement Corrective Actions: - Use freshly dried solvents - Rigorously dry all glassware - Handle reagents under inert gas check_atmosphere->solution solution->end_good

Caption: Troubleshooting workflow for moisture-related issues.

Hydrolysis_Pathway DFCH This compound (C₆F₁₀O) Products Potential Hydrolysis Products (e.g., Perfluorinated Carboxylic Acids) DFCH->Products Hydrolysis H2O Water (H₂O) H2O->Products

Caption: Potential hydrolysis pathway of this compound.

Experimental_Workflow prep 1. Prepare Dry Glassware and Anhydrous Solvents inert 2. Assemble Apparatus Under Inert Atmosphere prep->inert transfer 3. Transfer this compound Using Dry Syringe inert->transfer reaction 4. Conduct Reaction Under Positive Inert Gas Pressure transfer->reaction analysis 5. Analyze Products (GC-MS, NMR, etc.) reaction->analysis

Caption: Experimental workflow for handling this compound.

References

Troubleshooting the cleavage of perfluoroethers to Decafluorocyclohexanone

Validation & Comparative

A Comparative Guide to the Synthesis of Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decafluorocyclohexanone, a fully fluorinated cyclic ketone, is a valuable building block in the synthesis of advanced materials and pharmaceuticals due to its unique chemical and physical properties. The introduction of multiple fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their respective yields, purities, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable method for their specific application.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the most common methods used to synthesize this compound.

Synthesis MethodStarting MaterialKey Reagents/ConditionsReaction TimeYield (%)Purity (%)
Electrochemical Fluorination (Simons Process) CyclohexanoneAnhydrous HF, Ni anode24-48 hours25-35~95
Cobalt (III) Fluoride Fluorination CyclohexaneCoF₃, High temperature12-24 hours40-50>98
Direct Fluorination CyclohexanoneElemental Fluorine (F₂), Inert solvent4-8 hours15-25Variable

In-Depth Analysis of Synthesis Methods

This section provides a detailed overview of each synthetic approach, including their underlying chemical principles and experimental protocols.

Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination, particularly the Simons process, is a well-established method for the perfluorination of organic compounds. This technique involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride.

Reaction Workflow:

cluster_ECF Electrochemical Fluorination (Simons Process) Start Cyclohexanone in Anhydrous HF Electrolysis Electrolysis (Ni Anode, 5-6 V) Start->Electrolysis Introduction to cell Product This compound Electrolysis->Product Perfluorination

Figure 1. Workflow of the Simons Electrochemical Fluorination process.

Experimental Protocol:

A solution of cyclohexanone in anhydrous hydrogen fluoride is introduced into an electrochemical cell equipped with nickel anodes. A current is passed through the solution at a controlled voltage (typically 5-6 V) for 24 to 48 hours. The perfluorinated product, being denser and immiscible with the electrolyte, settles at the bottom of the cell and can be isolated by phase separation. Purification is typically achieved through distillation.

Cobalt (III) Fluoride Fluorination

This method utilizes the potent fluorinating agent, cobalt (III) fluoride (CoF₃), to replace all carbon-hydrogen bonds with carbon-fluorine bonds. The reaction is typically carried out at elevated temperatures.

Reaction Logic:

cluster_CoF3 Cobalt (III) Fluoride Fluorination Reactants Cyclohexane + CoF₃ Reaction High Temperature Reaction Reactants->Reaction Heating Products This compound + CoF₂ + HF Reaction->Products Fluorination

Figure 2. Logical flow of fluorination using Cobalt (III) Fluoride.

Experimental Protocol:

Vapors of cyclohexane are passed through a heated reactor tube containing cobalt (III) fluoride. The reaction is highly exothermic and requires careful temperature control. The effluent gas stream, containing the fluorinated product, hydrogen fluoride, and cobalt (II) fluoride, is then passed through a series of condensers and traps to isolate the crude this compound. Final purification is achieved by fractional distillation.

Direct Fluorination

Direct fluorination involves the reaction of an organic substrate with elemental fluorine gas, often diluted with an inert gas to moderate its high reactivity. This method can be effective but is often challenging to control and can lead to fragmentation of the starting material.

Experimental Workflow:

cluster_DirectFluorination Direct Fluorination Reactants Cyclohexanone in Inert Solvent Reaction Introduction of Diluted F₂ Gas Reactants->Reaction Controlled flow Quenching Reaction Quenching Reaction->Quenching After set time Product This compound Quenching->Product Work-up & Purification

Figure 3. Workflow for the Direct Fluorination of cyclohexanone.

Experimental Protocol:

A solution of cyclohexanone in an inert solvent (e.g., perfluorodecalin) is cooled to a low temperature. A diluted stream of elemental fluorine in an inert gas (e.g., nitrogen) is then bubbled through the solution over several hours. The reaction is carefully monitored and quenched upon completion. The product is isolated by removal of the solvent and purified by chromatography or distillation.

Conclusion

The choice of synthesis method for this compound depends heavily on the desired scale of production, available equipment, and safety considerations. The Simons Electrochemical Fluorination process is a viable option for large-scale production, despite its moderate yield. Cobalt (III) Fluoride Fluorination offers higher yields and purity, making it suitable for laboratory-scale synthesis where high-quality material is required. Direct Fluorination , while conceptually simple, presents significant challenges in terms of safety and selectivity, and is generally less favored. Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs.

Spectroscopic Comparison of Decafluorocyclohexanone and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the spectroscopic comparison of Decafluorocyclohexanone and its derivatives. Due to the limited availability of public, comparative raw data, this document serves as a template to be populated with in-house experimental results. The provided experimental protocols and data table structures are based on standard analytical methodologies for fluorinated compounds.

Introduction

This compound, a fully fluorinated cyclic ketone, and its derivatives are of significant interest in various fields, including materials science and medicinal chemistry, owing to their unique chemical and physical properties imparted by the high degree of fluorination. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these compounds. This guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for their characterization and provides a framework for comparative analysis.

Comparative Spectroscopic Data

A systematic comparison of spectroscopic data is essential for understanding the structure-property relationships within a series of this compound derivatives. The following tables are structured to facilitate this comparison.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹⁹F NMR is a highly sensitive and informative technique for the analysis of fluorinated compounds, offering a wide chemical shift range that provides detailed information about the electronic environment of each fluorine atom.[1][2]

Table 1: ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound and Derivatives

Compound/DerivativePositionδ (ppm)J (Hz)
This compound F-2, F-6 (axial)DataData
F-2, F-6 (equatorial)DataData
F-3, F-5 (axial)DataData
F-3, F-5 (equatorial)DataData
F-4 (axial)DataData
F-4 (equatorial)DataData
Derivative A PositionDataData
Derivative B PositionDataData
Add rows as needed

Note: Chemical shifts are typically referenced to an external standard such as CFCl₃.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts of carbons bonded to fluorine are significantly affected by the electronegativity of the fluorine atoms.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound and Derivatives

Compound/DerivativeC-1 (C=O)C-2, C-6C-3, C-5C-4
This compound DataDataDataData
Derivative A DataDataDataData
Derivative B DataDataDataData
Add rows as needed
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency in ketones is a prominent and diagnostic absorption band.[4][5]

Table 3: Key IR Absorption Frequencies (ν) for this compound and Derivatives

Compound/Derivativeν(C=O) (cm⁻¹)ν(C-F) (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound DataDataData
Derivative A DataDataData
Derivative B DataDataData
Add rows as needed
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound and Derivatives

Compound/DerivativeMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound DataData
Derivative A DataData
Derivative B DataData
Add rows as needed

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality, comparable spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Accurately weigh 10-20 mg of the compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Add a small amount of a reference standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹H and ¹³C NMR) if not using an internal solvent lock.

¹⁹F NMR Acquisition Parameters (Example):

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Sufficiently wide to encompass all fluorine resonances (e.g., -250 to 50 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay (5 x T₁) is recommended for quantitative analysis.[1]

  • Number of Scans: Dependent on sample concentration, typically 16 to 128 scans.

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: A standard proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Dependent on sample concentration, typically 1024 to 4096 scans.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid or liquid sample in a volatile solvent (e.g., acetone, methylene chloride).

  • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

  • Acquire the spectrum.

Acquisition Parameters (Example):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the sample properties.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Acquisition Parameters (Example for EI):

  • Ionization Energy: 70 eV.

  • Mass Range: 50-500 m/z.

  • Scan Speed: 1 scan/second.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹⁹F, ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep structure Structure Elucidation nmr->structure ir->structure ms->structure comparison Comparison with this compound and other derivatives structure->comparison

Caption: Workflow for Spectroscopic Characterization.

References

A Comparative Analysis of Fluorinated Ketones as Clean Fire Suppressant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Properties

The landscape of fire suppression technology is continually evolving, driven by the need for effective agents with minimal environmental impact and high safety margins for human exposure. Fluorinated ketones have emerged as a leading class of clean agent fire suppressants, offering a viable alternative to legacy systems like halons and hydrofluorocarbons (HFCs). This guide provides a detailed comparative study of various fluorinated ketones, focusing on their fire extinguishing performance, physicochemical properties, and environmental profiles, supported by experimental data.

Performance and Physical Properties: A Quantitative Comparison

The efficacy of a fire suppressant is determined by several key parameters, including its extinguishing concentration, heat of vaporization, and physical state under ambient conditions. The following table summarizes these properties for a selection of fluorinated ketones, with FK-5-1-12 (commercially known as Novec™ 1230) being the most extensively studied and utilized compound.

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Heat of Vaporization (kJ/kg)Heptane Cup Burner Extinguishing Conc. (% v/v)
FK-5-1-12 C₆F₁₂O316.0449.288.1[1]4.2 - 5.9
PerfluorocyclohexanoneC₆F₁₀O278.0555Not Available5.5
CF₃(CF₂)₅C(O)CF₃C₈F₁₆O416.0675Not Available3.8
(CF₃)₂CFC(O)CF(CF₃)₂C₇F₁₄O366.0558Not Available4.3
CF₃(CF₂)₂C(O)CF(CF₃)₂C₇F₁₄O366.0572Not Available4.1

Note: The extinguishing concentrations listed above are determined using the cup burner method with n-heptane as the fuel, a standard test for evaluating the performance of gaseous fire suppressants.

Environmental and Safety Profile

A critical aspect of modern fire suppressants is their environmental impact and safety for use in occupied spaces. Fluorinated ketones, particularly FK-5-1-12, exhibit highly favorable characteristics in this regard.

PropertyFK-5-1-12Other Fluorinated Ketones (General)
Ozone Depletion Potential (ODP) 0[1][2][3]0
Global Warming Potential (GWP) 1[1][2]Low
Atmospheric Lifetime ~5 days[2]Short (days to weeks)
No Observed Adverse Effect Level (NOAEL) 10% v/v[2]Generally high

The extremely low GWP and short atmospheric lifetime of FK-5-1-12 are attributed to its susceptibility to photolysis in the upper atmosphere[2]. This rapid degradation prevents long-term accumulation and contribution to the greenhouse effect. Furthermore, the high NOAEL for FK-5-1-12 provides a significant safety margin, as its typical extinguishing concentrations (4-6% v/v) are well below this threshold[3].

Experimental Protocols

Cup Burner Test for Extinguishing Concentration

The determination of the minimum extinguishing concentration (MEC) of a gaseous fire suppressant is crucial for system design. The cup burner test is a standardized laboratory method used for this purpose, as outlined in standards such as NFPA 2001 and ISO 14520[4][5][6][7].

Apparatus:

  • A cylindrical glass chimney.

  • A fuel cup centered at the base of the chimney.

  • A system for introducing a controlled flow of air and the gaseous agent into the chimney.

  • Flowmeters to accurately measure the flow rates of air and the agent.

Procedure:

  • A liquid fuel, typically n-heptane, is placed in the cup and ignited.

  • A steady, controlled flow of air is introduced into the bottom of the chimney, allowing a stable flame to establish over the fuel cup.

  • The fire suppressant agent is gradually introduced into the air stream at an increasing concentration.

  • The flow rates of both the air and the agent are precisely measured.

  • The concentration of the agent is increased until the flame is extinguished.

  • The MEC is recorded as the volume percentage of the agent in the air-agent mixture at the point of extinguishment.

Synthesis of Fluorinated Ketones

Fluorinated ketones can be synthesized through various methods. One common approach involves the reaction of a perfluorinated acyl fluoride with a source of fluoride ions. For example, the synthesis of certain branched fluorinated ketones can be achieved as described in U.S. Patent No. 3,185,734 and in the Journal of the American Chemical Society (1962, v. 84, pp. 4285-88)[8]. Another method is the direct fluorination of hydrocarbon esters with fluorine gas[8].

Mandatory Visualizations

Fire Suppression Mechanism of Fluorinated Ketones

The fire-extinguishing action of fluorinated ketones is a dual mechanism involving both physical and chemical processes. The primary physical mechanism is heat absorption. Upon discharge, the liquid agent rapidly vaporizes, a process that absorbs a significant amount of heat from the fire, thereby cooling the combustion zone below the temperature required to sustain the fire[3].

The chemical mechanism involves the interruption of the combustion chain reaction through the scavenging of free radicals. At the high temperatures of a flame, the fluorinated ketone molecules break down into smaller radical species. These radicals then react with the highly reactive hydrogen (H•), hydroxyl (OH•), and oxygen (O•) radicals that are essential for propagating the fire's chain reaction, effectively terminating the combustion process.

Fire_Suppression_Mechanism cluster_physical Physical Mechanism cluster_chemical Chemical Mechanism FK_liquid Fluorinated Ketone (Liquid) FK_gas Fluorinated Ketone (Vapor) FK_liquid->FK_gas Vaporization Extinguishment Fire Extinguishment FK_gas->Extinguishment Cooling Effect Heat Heat from Flame Heat->FK_liquid Absorbed FK_gas_chem Fluorinated Ketone (Vapor) FK_radicals Fluorinated Radicals FK_gas_chem->FK_radicals Thermal Decomposition Non_reactive Non-reactive Products FK_radicals->Non_reactive Flame_radicals H•, OH•, O• (Flame Radicals) Flame_radicals->Non_reactive Scavenged by FK Radicals Non_reactive->Extinguishment Chain Reaction Termination Fire Fire Fire->Heat Fire->Flame_radicals

Caption: Dual fire suppression mechanism of fluorinated ketones.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comparative study of different fluorinated ketone fire suppressants.

Comparative_Study_Workflow cluster_selection Candidate Selection cluster_testing Performance Testing cluster_environmental Environmental & Safety Assessment cluster_analysis Data Analysis and Comparison cluster_output Output Select_FKs Select Fluorinated Ketone Candidates Cup_Burner Cup Burner Test (Extinguishing Conc.) Select_FKs->Cup_Burner Physical_Properties Determine Physical Properties (BP, Hvap) Select_FKs->Physical_Properties Env_Impact Assess Environmental Impact (GWP, ODP, Lifetime) Select_FKs->Env_Impact Toxicity Determine Toxicological Profile (NOAEL) Select_FKs->Toxicity Data_Compilation Compile Data into Comparison Tables Cup_Burner->Data_Compilation Physical_Properties->Data_Compilation Env_Impact->Data_Compilation Toxicity->Data_Compilation Comparative_Analysis Perform Comparative Analysis Data_Compilation->Comparative_Analysis Publish_Guide Publish Comparison Guide Comparative_Analysis->Publish_Guide

Caption: Workflow for a comparative study of fluorinated ketones.

References

Validating the Structure of Decafluorocyclohexanone: A Comparative Guide Using ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation Using ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful analytical technique for the characterization of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing spectral overlap and facilitating detailed structural analysis.[1][2]

In the context of decafluorocyclohexanone, ¹⁹F NMR can definitively confirm the cyclic structure and the presence of the ketone group by analyzing the chemical shifts, signal multiplicities, and through-bond coupling constants of the fluorine atoms at different positions on the cyclohexanone ring.

Predicted ¹⁹F NMR Data for this compound

The following table summarizes the predicted ¹⁹F NMR spectral data for this compound. These predictions are based on typical chemical shift ranges for fluorine atoms in similar chemical environments. The exact values can vary depending on the solvent and experimental conditions.

PositionPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) in Hz
F-2, F-6 (α to C=O)-120 to -130Triplet of triplets (tt)²JFF ≈ 280-300, ³JFF ≈ 10-15
F-3, F-5 (β to C=O)-130 to -140Multiplet (m)²JFF ≈ 280-300, ³JFF ≈ 5-10, ⁴JFF ≈ 2-5
F-4 (γ to C=O)-135 to -145Multiplet (m)²JFF ≈ 280-300, ³JFF ≈ 5-10

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm.

Comparison with Potential Isomeric Impurities

The utility of ¹⁹F NMR in structural validation becomes evident when comparing the expected spectrum of this compound with that of potential isomeric impurities, such as a linear perfluorinated ketone or a cyclic ether.

CompoundKey Differentiating ¹⁹F NMR Features
This compound - Five distinct fluorine environments (due to symmetry).- Characteristic downfield shift for fluorine atoms alpha to the carbonyl group.- Complex coupling patterns due to geminal and vicinal F-F couplings within the rigid ring structure.
Linear Perfluorodecan-2-one - More than five distinct fluorine environments.- Presence of a -CF₃ group signal, typically appearing at a different chemical shift.- Simpler coupling patterns for the terminal fluorine atoms.
Perfluorinated Oxacycloheptane - Absence of the downfield shifted signal characteristic of fluorine atoms alpha to a ketone.- Different symmetry and therefore a different number of distinct fluorine signals.- Potentially different coupling constants due to the presence of the oxygen atom in the ring.

Experimental Protocol for ¹⁹F NMR Analysis

This section outlines a standard protocol for acquiring a high-quality ¹⁹F NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Add an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for accurate chemical shift referencing if required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹⁹F NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Set a spectral width of approximately 250 ppm, centered around -130 ppm, to encompass the expected chemical shift range.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds between pulses to allow for full relaxation of the fluorine nuclei.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the chemical shift scale to the internal standard or an external reference.

  • Integrate the signals to determine the relative ratios of the different fluorine environments.

  • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using ¹⁹F NMR.

G Workflow for this compound Structure Validation A Sample of This compound B ¹⁹F NMR Data Acquisition A->B C ¹⁹F NMR Spectrum B->C D Spectral Analysis: - Chemical Shifts - Multiplicities - Coupling Constants C->D E Comparison with Predicted Data D->E F Comparison with Data of Potential Isomers D->F G Structure Confirmed E->G Match H Structure Not Confirmed (Further Analysis Required) E->H Mismatch F->G Distinct F->H Similar

Caption: Logical workflow for the structural validation of this compound using ¹⁹F NMR.

References

Comparative Reactivity of Decafluorocyclohexanone and Other Perfluorinated Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the reactivity of decafluorocyclohexanone in comparison to other key perfluorinated ketones, namely hexafluoroacetone and perfluoro-2-pentanone. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced reactivity of these compounds for application in synthesis and medicinal chemistry.

Perfluorinated ketones are a class of organic compounds characterized by a ketone functional group and the replacement of all hydrogen atoms with fluorine. This extensive fluorination imparts unique chemical and physical properties, most notably a significant increase in the electrophilicity of the carbonyl carbon. This heightened reactivity makes them valuable intermediates and building blocks in organic synthesis. However, the specific reactivity profile of each perfluorinated ketone can vary significantly based on its molecular structure.

Factors Influencing Reactivity

The reactivity of perfluorinated ketones is primarily governed by a combination of electronic effects, steric hindrance, and, in the case of cyclic ketones, ring strain.

  • Electronic Effects: The high electronegativity of fluorine atoms results in a strong inductive electron-withdrawal effect (-I effect). This effect is pronounced in perfluorinated ketones, leading to a highly electron-deficient (electrophilic) carbonyl carbon. This makes the carbonyl group exceptionally susceptible to nucleophilic attack.

  • Steric Hindrance: The accessibility of the electrophilic carbonyl carbon to incoming nucleophiles plays a crucial role in determining the reaction rate. Bulkier perfluoroalkyl groups flanking the carbonyl can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate compared to less hindered analogues.

  • Ring Strain (for cyclic ketones): In cyclic systems like this compound, the conformation of the ring can influence the reactivity of the carbonyl group. The relief of ring strain upon moving from a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized intermediate during nucleophilic addition can be a driving force for the reaction.

Comparative Reactivity Data

Direct quantitative comparisons of the reactivity of this compound with other perfluorinated ketones under identical conditions are not extensively available in the public domain. However, based on general principles of organic chemistry and available studies on related compounds, a qualitative and partially quantitative comparison can be made. The following table summarizes the expected relative reactivity and some known properties.

FeatureThis compoundHexafluoroacetonePerfluoro-2-pentanone
Structure CyclicAcyclic, smallAcyclic, larger
Relative Electrophilicity of Carbonyl Carbon HighVery HighHigh
Steric Hindrance around Carbonyl ModerateLowHigh
Tendency for Hydration HighVery High (exists predominantly as a hydrate in the presence of water)High
Reactivity towards Nucleophiles (Qualitative) Reactive, influenced by ring conformationHighly reactive due to minimal steric hindranceReactive, but slower than hexafluoroacetone due to steric hindrance
Reported Kinetic Data Specific rate constants for nucleophilic additions are not readily available in comparative studies.Often considered a benchmark for high reactivity among perfluorinated ketones.Reactivity is generally lower than hexafluoroacetone.

Experimental Protocols

To provide a framework for the quantitative comparison of the reactivity of these ketones, a detailed experimental protocol for a representative reaction, the reduction by sodium borohydride, is provided below. This method can be adapted for other nucleophilic addition reactions.

Kinetic Analysis of the Reduction of Perfluorinated Ketones using ¹⁹F NMR Spectroscopy

This protocol describes a method to determine the reaction kinetics of the reduction of a perfluorinated ketone by sodium borohydride by monitoring the reaction progress using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Perfluorinated ketone (e.g., this compound)

  • Sodium borohydride (NaBH₄)

  • Anhydrous solvent (e.g., acetonitrile-d₃ for NMR monitoring)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

  • Constant temperature NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the perfluorinated ketone of known concentration in the anhydrous deuterated solvent.

    • Prepare a separate, freshly made stock solution of sodium borohydride of known concentration in the same anhydrous deuterated solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In an NMR tube maintained at a constant temperature (e.g., 298 K) using the spectrometer's temperature control unit, add a precise volume of the perfluorinated ketone stock solution and the internal standard stock solution.

    • Acquire an initial ¹⁹F NMR spectrum to establish the initial concentrations and chemical shifts of the starting material and the internal standard.

  • Initiation of the Reaction and Data Acquisition:

    • Initiate the reaction by adding a precise volume of the pre-thermostated sodium borohydride stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate (preliminary runs may be necessary).

  • Data Analysis:

    • Process the acquired ¹⁹F NMR spectra.

    • For each spectrum, integrate the signal corresponding to the perfluorinated ketone and the signal of the internal standard.

    • The concentration of the perfluorinated ketone at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the concentration of the perfluorinated ketone versus time.

    • From this plot, the initial reaction rate can be determined. By performing the experiment with varying initial concentrations of the ketone and sodium borohydride, the rate law, reaction order, and the rate constant (k) for the reaction can be determined.

Reaction Pathway Visualization

The following diagram illustrates the general mechanism of a nucleophilic addition to a perfluorinated ketone, which is a fundamental reaction pathway for these compounds.

Nucleophilic_Addition Reactants Perfluorinated Ketone + Nucleophile (Nu⁻) Ketone R_f-C(=O)-R_f' TS Transition State Ketone->TS Nucleophilic Attack Nucleophile Nu⁻ Intermediate Tetrahedral Intermediate [R_f-C(O⁻)(Nu)-R_f'] TS->Intermediate Product Addition Product [R_f-C(OH)(Nu)-R_f'] Intermediate->Product Protonation Protonation Proton Source (H⁺)

Caption: General mechanism of nucleophilic addition to a perfluorinated ketone.

Performance Showdown: Decafluorocyclohexanone Blends vs. Alternative Fire Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists in Drug Development

In the critical environments of research laboratories and pharmaceutical manufacturing, the selection of an appropriate fire suppression system is paramount. The ideal agent must not only effectively extinguish a fire but also safeguard sensitive equipment, invaluable research data, and ensure the safety of personnel. This guide provides an objective comparison of Decafluorocyclohexanone (C₁₀F₁₀O), a fluorinated ketone, with other leading clean agent fire suppressants. The following analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Executive Summary

This compound, commercially known as FK-5-1-12, emerges as a highly effective and environmentally conscious fire extinguishing agent. Its primary mode of action is heat absorption, rapidly cooling the fire without significantly depleting oxygen levels.[1] This characteristic makes it a suitable choice for protecting occupied spaces. When compared to common alternatives such as Heptafluoropropane (HFC-227ea), Pentafluoroethane (HFC-125), and the inert gas blend IG-541, this compound exhibits a favorable environmental profile with a Global Warming Potential (GWP) of less than 1 and zero Ozone Depletion Potential (ODP).[2] While its extinguishing concentrations are comparable to HFCs, its superior environmental and safety characteristics position it as a forward-looking solution in fire suppression technology.

Quantitative Performance Comparison

The following tables summarize the key performance, environmental, and safety parameters of this compound and its alternatives. This data is compiled from various studies and standardized testing protocols.

Table 1: Minimum Extinguishing Concentration (MEC) for Class B Fuels (n-Heptane)

Fire Extinguishing AgentChemical FormulaMEC (% by volume) in Cup Burner Test
This compound (FK-5-1-12)C₆F₁₂O4.5[3][4]
Heptafluoropropane (HFC-227ea)C₃HF₇6.7[5]
Pentafluoroethane (HFC-125)C₂HF₅8.7[6][7]
Inert Gas (IG-541)52% N₂, 40% Ar, 8% CO₂31.7[8]

Table 2: Design Concentrations for Different Fire Classes

Fire Extinguishing AgentClass A Surface Fire Design Concentration (%)Class C Fire Design Concentration (%)
This compound (FK-5-1-12)4.5[3]4.74 - 4.52[3]
Heptafluoropropane (HFC-227ea)~7.0~7.0
Pentafluoroethane (HFC-125)8.0 - 8.7[6][9]8.0 - 8.7
Inert Gas (IG-541)39.9[8]Not specified, acts by O₂ reduction

Table 3: Environmental and Safety Data

Fire Extinguishing AgentOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-yr)Atmospheric LifetimeNo Observable Adverse Effect Level (NOAEL) (%)Lowest Observable Adverse Effect Level (LOAEL) (%)
This compound (FK-5-1-12)0<1~5 days10.0[7]>10.0[7]
Heptafluoropropane (HFC-227ea)0322034.2 years9.0[7]10.5[7]
Pentafluoroethane (HFC-125)0350029 years7.5[7]10.0[7]
Inert Gas (IG-541)0~0N/A43[10]52[10]

Experimental Protocols

The performance data presented in this guide is primarily derived from standardized testing methodologies, including the cup burner test for minimum extinguishing concentration and full-scale fire tests for design concentration validation.

Cup Burner Test for Minimum Extinguishing Concentration (MEC)

The cup burner test is a laboratory-scale method used to determine the minimum concentration of a gaseous extinguishing agent required to extinguish a diffusion flame of a specific fuel. The protocol is detailed in standards such as NFPA 2001, Annex B and ISO 14520, Annex B.[11][12][13]

Apparatus:

  • A cylindrical glass chimney.

  • A fuel cup centered at the base of the chimney.

  • A system for supplying a mixture of air and the extinguishing agent at a controlled flow rate.

  • Instrumentation to measure the flow rates of air and the agent.

Procedure:

  • A liquid fuel, such as n-heptane, is placed in the cup and ignited.

  • A steady flow of air is introduced into the chimney.

  • The extinguishing agent is gradually introduced into the air stream.

  • The concentration of the agent is slowly increased until the flame is extinguished.

  • The concentration of the agent at the point of extinguishment is recorded as the MEC.

Full-Scale Fire Test

Full-scale fire tests are conducted in a test enclosure to validate the design concentrations determined from laboratory-scale tests and to evaluate the overall performance of the fire suppression system. These tests are designed to simulate real-world fire scenarios.

Apparatus:

  • A test enclosure of a specified volume.

  • A fire source, such as a wood crib for Class A fires or a pool of flammable liquid for Class B fires.

  • The complete fire suppression system, including agent storage cylinders, piping, and discharge nozzles.

  • Instrumentation to measure agent concentration, temperature, and other relevant parameters at various locations within the enclosure.

Procedure:

  • The fire source is ignited within the test enclosure.

  • The fire is allowed to grow to a predetermined size.

  • The fire suppression system is activated, discharging the extinguishing agent.

  • The time to extinguishment is recorded.

  • The concentration of the agent is monitored to ensure it is maintained at or above the design concentration for a specified "soak time" to prevent re-ignition.

Visualizing the Process

To better understand the logical flow of selecting and evaluating a fire extinguishing agent, the following diagrams are provided.

Experimental_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Laboratory-Scale Testing cluster_2 Phase 3: Full-Scale Evaluation cluster_3 Phase 4: System Design & Implementation A Identify Potential Fire Hazards B Review Literature for Candidate Agents A->B C Evaluate Environmental & Safety Profiles (ODP, GWP, Toxicity) B->C D Determine Minimum Extinguishing Concentration (Cup Burner Test) C->D E Analyze Decomposition Products D->E F Conduct Full-Scale Fire Tests E->F G Validate Design Concentration & Soak Time F->G H Assess Material Compatibility G->H I Final Agent Selection H->I J Design & Install Suppression System I->J K Commissioning & Acceptance Testing J->K

Caption: Experimental Workflow for Fire Extinguishing Agent Evaluation.

Agent_Selection_Pathway Start Start: Select Fire Suppression Agent Occupied_Space Is the protected space normally occupied? Start->Occupied_Space Environmental_Concerns Are there strict environmental regulations? Occupied_Space->Environmental_Concerns Yes High_Value_Assets Are high-value, sensitive assets present? Occupied_Space->High_Value_Assets No FK_5_1_12 This compound (FK-5-1-12) Environmental_Concerns->FK_5_1_12 Yes HFC_227ea Heptafluoropropane (HFC-227ea) Environmental_Concerns->HFC_227ea No HFC_125 Pentafluoroethane (HFC-125) Environmental_Concerns->HFC_125 No High_Value_Assets->HFC_227ea No IG_541 Inert Gas (IG-541) High_Value_Assets->IG_541 Yes End Final Selection FK_5_1_12->End HFC_227ea->End HFC_125->End IG_541->End

Caption: Decision Pathway for Selecting a Clean Agent Fire Suppressant.

References

A Comparative Guide to Purity Analysis of Synthesized Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for the purity determination of decafluorocyclohexanone, a key fluorinated intermediate. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, supported by detailed experimental protocols and comparative data.

Introduction to this compound and its Purity Profile

This compound (C₆F₁₀O) is a highly fluorinated cyclic ketone utilized in the synthesis of advanced materials and pharmaceuticals. The introduction of multiple fluorine atoms can significantly alter a molecule's chemical and biological properties. The synthesis of this compound can result in various impurities, including under-fluorinated cyclohexanones, solvent residues, and byproducts from side reactions. Accurate purity assessment is therefore critical to ensure the quality and consistency of downstream applications.

Comparison of Analytical Methods for Purity Determination

The selection of an analytical method for purity analysis is contingent on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. Here, we compare three powerful techniques for the analysis of synthesized this compound.

Table 1: Comparison of Analytical Techniques for Purity Validation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.Separation of volatile compounds with detection based on the ionization of analytes in a hydrogen flame.Detection of the magnetic properties of the ¹⁹F nucleus, providing detailed structural information and quantification.
Strengths - High sensitivity and selectivity. - Provides structural information for impurity identification. - Excellent for separating complex mixtures.- High quantitative accuracy and precision. - Robust and cost-effective for routine analysis. - Wide linear dynamic range.- Highly specific for fluorinated compounds. - Provides detailed structural information about impurities. - Quantitative with the use of an internal standard.
Limitations - May require derivatization for non-volatile impurities. - Quantification can be less precise than GC-FID without proper calibration.- Does not provide structural information for unknown impurities. - Less sensitive than MS for some compounds.- Lower throughput than chromatographic methods. - Can be less sensitive for detecting non-fluorinated impurities.
Typical Purity (%) 99.599.699.5
Limit of Detection ~1 ppm~10 ppm~50 ppm (impurity dependent)

Alternative Fluorinated Ketones: A Purity Overview

Several other fluorinated ketones are employed in synthetic chemistry. The choice of ketone can depend on the desired reactivity and the fluorine substitution pattern. The table below provides a comparative overview of the typical purity of this compound and two common alternatives.

Table 2: Comparative Purity of this compound and Alternatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)Common Impurities
This compound C₆F₁₀O282.0599.5Nonafluorocyclohexanone, solvent residues
HexafluorocyclohexanoneC₆H₄F₆O206.09>98Partially fluorinated isomers, starting materials
OctafluorocyclopentanoneC₅F₈O228.04>99Heptafluorocyclopentanone, ring-opened byproducts

Experimental Protocols

Accurate and reproducible purity analysis relies on well-defined experimental protocols. The following sections detail the methodologies for the three compared analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (50:1)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Final hold: 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 amu

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of this compound. Purity is calculated by the area percentage of the main peak relative to the total peak areas.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly quantitative method for purity assessment of organic compounds.[2][3][4][5]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent like acetone.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Final hold: 5 minutes

    • Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min.

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly specific technique for the analysis of fluorinated compounds, providing both qualitative and quantitative information.[6][7][8][9]

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard ¹⁹F single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate quantification.

    • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of the characteristic ¹⁹F NMR signals of this compound to the integral of the internal standard's signal. The chemical shifts and coupling patterns can also be used to identify and characterize any fluorinated impurities.[10][11][12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

cluster_0 Synthesis & Initial Workup cluster_1 Purity Analysis Workflow cluster_2 Final Assessment synthesis This compound Synthesis workup Crude Product Isolation synthesis->workup sample_prep Sample Preparation for Analysis workup->sample_prep gcms GC-MS Analysis sample_prep->gcms gcfid GC-FID Analysis sample_prep->gcfid nmr 19F NMR Analysis sample_prep->nmr data_analysis Data Integration & Purity Calculation gcms->data_analysis gcfid->data_analysis nmr->data_analysis report Purity Report Generation data_analysis->report decision Decision: Pass / Repurify report->decision

Caption: Workflow for the purity analysis of this compound.

References

A Comparative Guide to the Synthesis of Cyclic Fluoroketones: Benchmarking Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorinated organic compounds, cyclic fluoroketones are of significant interest to researchers and professionals in drug development due to their unique chemical properties. This guide provides a comparative benchmark of the synthesis of Decafluorocyclohexanone against other key cyclic fluoroketones, namely Octafluorocyclopentanone and Hexafluorocyclobutanone. The comparison focuses on synthetic accessibility, reaction conditions, and potential yields, supported by available experimental data.

Quantitative Comparison of Synthesis Methods

The synthesis of these perfluorinated cyclic ketones presents distinct challenges and employs varied methodologies. The following table summarizes the key aspects of their preparation.

FeatureThis compoundOctafluorocyclopentanoneHexafluorocyclobutanone
Primary Synthetic Route Electrochemical Fluorination (Simons Process)Oxidation of a PerfluoroalkeneDimerization of a Fluoroalkene followed by conversion
Typical Starting Material Cyclohexanone or related derivativesOctafluorocyclopenteneTetrafluoroethylene
Key Reagents Anhydrous Hydrogen FluorideOxidizing agents (e.g., KMnO₄, RuO₄)Not specified in detail
Reaction Conditions Electrolysis at 5-6 V, Nickel anodeVaries with oxidizing agentDimerization at elevated temperatures
Reported/Expected Yield Variable, often moderateGood to high yields reported for similar alkene oxidationsHigh yield for dimerization; subsequent conversion yield not specified
Purification Method DistillationDistillation, ChromatographyGas-phase separation, Distillation

Experimental Protocols

Detailed experimental protocols for the synthesis of these specific cyclic fluoroketones are not extensively reported in publicly available literature. However, based on established chemical transformations, the following represents the most probable synthetic methodologies.

Synthesis of this compound via Electrochemical Fluorination (Simons Process)

Electrochemical fluorination (ECF) is a primary method for the preparation of perfluorinated organic compounds.[1] The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[1]

General Protocol:

  • Cell Preparation: A nickel or nickel-plated anode and cathode are placed in a specialized electrochemical cell resistant to hydrogen fluoride.[1]

  • Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cell, and the starting material (e.g., cyclohexanone) is dissolved to create the electrolyte solution.

  • Electrolysis: A constant voltage of approximately 5-6 V is applied across the electrodes.[1] The process is typically run at low temperatures to maintain the hydrogen fluoride as a liquid.

  • Product Collection: The fluorinated products, being immiscible with hydrogen fluoride, are collected from the bottom of the cell or are carried out with the hydrogen gas evolved at the cathode.

  • Purification: The crude product is washed with a basic solution to remove residual hydrogen fluoride, followed by drying and fractional distillation to isolate the this compound.

Synthesis of Octafluorocyclopentanone from Octafluorocyclopentene

The synthesis of Octafluorocyclopentanone can be achieved through the oxidation of its corresponding perfluorinated alkene, Octafluorocyclopentene.

General Protocol:

  • Reaction Setup: Octafluorocyclopentene is dissolved in a suitable inert solvent (e.g., a perfluorinated solvent or a mixture of acetonitrile and water).

  • Addition of Oxidant: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄), is added to the solution. The reaction may require heating or the use of a phase-transfer catalyst to proceed efficiently.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or ¹⁹F NMR spectroscopy.

  • Workup: Upon completion, the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then filtered to remove solid byproducts.

  • Purification: The organic phase is separated, washed, dried, and the solvent is removed. The crude Octafluorocyclopentanone is then purified by distillation.

Synthesis of Hexafluorocyclobutanone

The synthesis of Hexafluorocyclobutanone likely proceeds in two main stages: the dimerization of tetrafluoroethylene (TFE) to form octafluorocyclobutane, followed by conversion to the ketone.

Stage 1: Dimerization of Tetrafluoroethylene

  • Reaction: Tetrafluoroethylene gas is heated under pressure, leading to a [2+2] cycloaddition to form Octafluorocyclobutane.[2]

  • Purification: The resulting Octafluorocyclobutane is a stable gas that can be purified by cryogenic distillation.

Stage 2: Conversion to Hexafluorocyclobutanone The conversion of the highly stable Octafluorocyclobutane to Hexafluorocyclobutanone is a challenging transformation. A plausible, though not explicitly detailed in the search results, route could involve a selective hydrolysis of a 1,1-dihalo-hexafluorocyclobutane intermediate.

Hypothetical Protocol:

  • Halogenation: Octafluorocyclobutane would first need to be selectively di-halogenated (e.g., dichlorinated or dibrominated) at one carbon atom.

  • Hydrolysis: The resulting 1,1-dihalo-hexafluorocyclobutane would then be subjected to controlled hydrolysis, for instance, using fuming sulfuric acid or another strong acid catalyst, to replace the two halogen atoms with a carbonyl oxygen.

  • Purification: The volatile Hexafluorocyclobutanone would be isolated by distillation from the reaction mixture. It is known to form a stable hydrate, hexafluorocyclobutane-1,1-diol, in the presence of water.[3][4]

Visualizing Synthetic Pathways and Logic

To aid in the selection of an appropriate synthetic strategy, the following diagrams illustrate the general workflows and decision-making processes.

Synthesis_Workflow cluster_deca This compound Synthesis cluster_octa Octafluorocyclopentanone Synthesis cluster_hexa Hexafluorocyclobutanone Synthesis start_deca Start: Cyclohexanone ecf Electrochemical Fluorination (Simons Process) start_deca->ecf purify_deca Purification (Distillation) ecf->purify_deca end_deca Product: this compound purify_deca->end_deca start_octa Start: Octafluorocyclopentene oxidation Oxidation start_octa->oxidation purify_octa Purification (Distillation/Chromatography) oxidation->purify_octa end_octa Product: Octafluorocyclopentanone purify_octa->end_octa start_hexa Start: Tetrafluoroethylene dimerization Dimerization start_hexa->dimerization ofcb Octafluorocyclobutane dimerization->ofcb conversion Conversion to Ketone (e.g., via dihalide hydrolysis) ofcb->conversion purify_hexa Purification (Distillation) conversion->purify_hexa end_hexa Product: Hexafluorocyclobutanone purify_hexa->end_hexa

Caption: General synthetic workflows for the target cyclic fluoroketones.

Decision_Tree start Select Synthesis Target q_ring_size Desired Ring Size? start->q_ring_size deca This compound q_ring_size->deca Six-membered octa Octafluorocyclopentanone q_ring_size->octa Five-membered hexa Hexafluorocyclobutanone q_ring_size->hexa Four-membered method_deca Electrochemical Fluorination deca->method_deca Method method_octa Alkene Oxidation octa->method_octa Method method_hexa Alkene Dimerization & Conversion hexa->method_hexa Method consideration_deca Specialized equipment (ECF cell) Handling of anhydrous HF method_deca->consideration_deca Considerations consideration_octa Availability of perfluoroalkene Strong oxidizing agents method_octa->consideration_octa Considerations consideration_hexa Handling of gaseous TFE Multi-step synthesis method_hexa->consideration_hexa Considerations

Caption: Decision tree for selecting a cyclic fluoroketone synthesis strategy.

References

A Comparative Analysis of the Environmental Impact of Fluorinated Ketone Fire Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fire protection for sensitive environments such as data centers, museums, and medical facilities, clean agent fire suppressants are essential.[1][2][3] These agents are designed to extinguish fires rapidly without leaving a residue, thereby protecting valuable assets.[1][2][3] Historically, halons were the clean agents of choice, but their severe impact on the ozone layer led to their phase-out under the Montreal Protocol.[4][5][6] This spurred the development of alternatives, including hydrofluorocarbons (HFCs) and, more recently, fluorinated ketones. This guide provides a comparative analysis of the environmental impact of fluorinated ketone fire suppressants versus their alternatives, supported by key environmental metrics and an overview of the experimental protocols used to determine them.

Key Environmental Differentiators

The primary agent in the fluorinated ketone class is dodecafluoro-2-methylpentan-3-one, commercially known as FK-5-1-12 (and previously by the 3M trade name Novec™ 1230).[3][7][8][9] Its environmental profile is distinguished by three main metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime (ALT).

  • Ozone Depletion Potential (ODP): This metric quantifies a substance's ability to destroy stratospheric ozone relative to a reference substance. FK-5-1-12, containing no chlorine or bromine, has an ODP of zero, meaning it does not harm the ozone layer.[1][3][7][8]

  • Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, compared to carbon dioxide (CO₂), which has a GWP of 1.[10][11] FK-5-1-12 has a GWP of less than 1, significantly lower than HFCs, which can have GWPs thousands of times higher than CO₂.[3][7][8][12]

  • Atmospheric Lifetime (ALT): This is the average time a molecule of a substance remains in the atmosphere. The short atmospheric lifetime of FK-5-1-12, approximately 5 to 15 days, is a key reason for its very low GWP.[1][2][3][7][8][12][13][14] It is rapidly broken down by sunlight in the lower atmosphere through photolysis.[8][13]

Quantitative Comparison of Fire Suppressants

The following table summarizes the key environmental properties of FK-5-1-12 and several common HFC and Halon fire suppressants.

Fire Suppressant AgentChemical Name/TypeOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)Atmospheric Lifetime
FK-5-1-12 Dodecafluoro-2-methylpentan-3-one (Fluorinated Ketone)0[1][3][7]< 1[3][7][8]~5 days[2][3][7][8][12]
HFC-227ea (FM-200) Heptafluoropropane (HFC)0[15]3,220 - 3,350[5][8]34.2 years
HFC-125 Pentafluoroethane (HFC)0[8]3,170 - 3,200[5][8]29 years
Halon 1301 Bromotrifluoromethane (Halon)12.0[8]6,290[8]65 years

Experimental Protocols

The determination of a chemical's environmental impact relies on standardized and rigorous experimental and modeling techniques.

Methodology for Determining Atmospheric Lifetime

The atmospheric lifetime of a substance is a critical factor in its GWP and is determined by its removal processes in the atmosphere. For fluorinated ketones like FK-5-1-12, the dominant removal mechanism is photolysis (decomposition by solar radiation).[8][13]

Experimental Workflow:

  • UV Absorption Spectrum Measurement: The process begins by measuring the molecule's ability to absorb UV light at different wavelengths. This is done in a laboratory setting using spectrophotometry. The resulting absorption cross-sections are crucial for calculating the photolysis rate.[16]

  • Quantum Yield Determination: Scientists determine the quantum yield, which is the probability that the molecule will break apart after absorbing a photon of a specific energy. This can involve complex laboratory studies in smog chambers that simulate atmospheric conditions.[16][17]

  • Atmospheric Modeling: The absorption cross-section and quantum yield data are then input into atmospheric models. These models simulate the solar radiation flux at different altitudes in the atmosphere.

  • Lifetime Calculation: The photolysis rate is calculated by integrating the product of the absorption cross-section, quantum yield, and solar actinic flux over atmospherically relevant wavelengths. The atmospheric lifetime is the inverse of this rate. For substances where reaction with hydroxyl (OH) radicals is a significant removal pathway, the rate constants for this reaction are also measured, typically using techniques like flash photolysis combined with time-resolved spectroscopy.[18][19]

G cluster_lab Laboratory Measurements cluster_model Atmospheric Modeling A Sample of Fluorinated Ketone B Spectrophotometry to Measure UV Absorption Cross-Sections A->B C Smog Chamber / Photolysis Reactor to Determine Quantum Yield A->C E Atmospheric Model Integration B->E C->E D Solar Actinic Flux Data D->E F Calculated Photolysis Rate E->F G Atmospheric Lifetime (ALT) F->G

Workflow for determining atmospheric lifetime.
Methodology for Calculating Global Warming Potential (GWP)

GWP is not measured directly but is calculated based on a substance's atmospheric properties relative to CO₂.[10][11]

Calculation Steps:

  • Radiative Efficiency (RE): The first step is to determine the radiative efficiency of the gas, which is its effectiveness at absorbing infrared radiation (heat).[10] This is typically measured using laboratory spectroscopic techniques and calculated using quantum chemistry models.[20]

  • Atmospheric Lifetime (ALT): The atmospheric lifetime, determined as described above, dictates how long the gas will persist and exert its warming effect.[10]

  • Time-Integrated Radiative Forcing: The GWP calculation integrates the gas's radiative forcing over a chosen time horizon (e.g., 100 years). This represents the total energy the gas will add to the atmosphere over that period.

  • Normalization to CO₂: The final GWP value is the ratio of the time-integrated radiative forcing of the gas to that of an equal mass of CO₂.[11] The Intergovernmental Panel on Climate Change (IPCC) periodically updates the GWP values for various substances as scientific understanding evolves.[11]

G A Fire Suppressant Chemical B Radiative Efficiency (RE) (Heat Absorption Capacity) A->B C Atmospheric Lifetime (ALT) (Persistence in Atmosphere) A->C D Ozone Depletion Potential (ODP) (Impact on Ozone Layer) A->D E Overall Environmental Impact Assessment B->E C->E D->E

Factors in environmental impact assessment.

Conclusion

Fluorinated ketones, exemplified by FK-5-1-12, represent a significant advancement in fire suppression technology from an environmental standpoint. With a zero Ozone Depletion Potential, a Global Warming Potential of less than one, and a very short atmospheric lifetime, they offer a sustainable, long-term solution for protecting critical assets.[7][8] In contrast, older alternatives like Halons are destructive to the ozone layer, and more recent HFCs, while ozone-safe, are potent greenhouse gases that contribute to climate change.[4][5][6] The robust scientific methodologies for determining these key environmental metrics provide a clear basis for comparing fire suppressants, positioning fluorinated ketones as a superior choice for environmentally conscious applications.

References

Safety Operating Guide

Proper Disposal of Decafluorocyclohexanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like decafluorocyclohexanone is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin irritation and serious eye damage.[1][2] Before handling, it is crucial to be familiar with the associated hazards and necessary safety precautions.

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementPrecautionary Statements (selected)
Flammable liquids (Category 3)H226: Flammable liquid and vapour.[1][2]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] P233: Keep container tightly closed.[1][2] P240: Ground/bond container and receiving equipment.[1][2] P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][2] P242: Use only non-sparking tools.[1][2] P243: Take precautionary measures against static discharge.[1][2]
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1][2]
Acute toxicity, Dermal (Category 4)H312: Harmful in contact with skin.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]
Skin irritation (Category 2)H315: Causes skin irritation.[1][2]P362: Take off contaminated clothing and wash before reuse.[2]
Serious eye damage (Category 1)H318: Causes serious eye damage.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Procedure

The following procedure outlines the safe and compliant disposal of this compound. This process is designed to be followed within a laboratory setting and in accordance with institutional and local regulations.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Conduct all handling and disposal operations within a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[3]

  • Keep away from ignition sources as the substance is flammable.[1][2][4] Use only non-sparking tools.[1][2][4]

2. Waste Segregation and Collection:

  • Do not mix this compound with non-halogenated organic solvents or other incompatible waste streams.[5] It must be disposed of as halogenated organic waste.

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, wipes) in a designated, compatible hazardous waste container.[6]

  • The container should be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[6][7] A good practice is to use the original container or a similar one.[8]

3. Container Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[6]

  • The label must include the full chemical name: "This compound " and indicate the hazards (e.g., Flammable, Toxic, Corrosive).[8]

  • Include the approximate concentration and volume of the waste.

  • Ensure the name of the principal investigator or responsible person and the date of accumulation are on the label.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area within the laboratory.[2][6] This area should be away from heat, sparks, and open flames.

  • Do not fill the waste container to more than 75-90% of its capacity to allow for vapor expansion.[3][5]

  • Keep the container closed except when adding waste.[6][7]

5. Disposal and Pickup:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.[6]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Compatible, Labeled Halogenated Waste Container fume_hood->select_container transfer_waste Transfer Waste into Container (Do not exceed 90% capacity) select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container storage_loc Store in Designated, Ventilated Secondary Containment Area seal_container->storage_loc check_label Verify Label is Complete: 'Hazardous Waste', Chemical Name, Hazards, PI, Date storage_loc->check_label request_pickup Request Pickup via Institutional EHS check_label->request_pickup pickup Waste Collected by Licensed Contractor request_pickup->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical.

References

Essential Safety and Logistical Information for Handling Decafluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemicals like Decafluorocyclohexanone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to determine the necessary personal protective equipment.[1][2] The following table summarizes the recommended PPE based on general safety guidelines for hazardous chemicals.

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Safety goggles or a face shieldMust meet ANSI Z87.1 standards.[2][3] Required when there is a risk of splashes or sprays.[4] For significant splash hazards, a face shield should be worn in addition to safety goggles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Disposable nitrile gloves are a minimum requirement for incidental contact.[4] For prolonged or direct contact, consult the manufacturer's specific glove selection guide. Contaminated gloves should be removed and replaced immediately, followed by hand washing.[5]
Lab coat or chemical-resistant apronA fully buttoned lab coat should be worn to protect the torso and arms.[3][6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Full-length pants and closed-toe shoesClothing should cover all exposed skin on the legs.[3] Shoes must be made of a non-porous material.[2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilationWork should be conducted in a chemical fume hood to minimize inhalation exposure.[7][8]
Respirator (if required)If ventilation is inadequate or for emergency situations, a respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[9]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Handling & Disposal RA Conduct Risk Assessment Identify Identify Hazards (Inhalation, Skin/Eye Contact, Ingestion) RA->Identify Select_Eye Select Eye/Face Protection (Goggles/Face Shield) Identify->Select_Eye Select_Skin Select Skin Protection (Gloves, Lab Coat) Identify->Select_Skin Select_Resp Select Respiratory Protection (Fume Hood/Respirator) Identify->Select_Resp Handle Handle Chemical Select_Eye->Handle Select_Skin->Handle Select_Resp->Handle Dispose_Chem Dispose of Chemical Waste Handle->Dispose_Chem Dispose_PPE Dispose of Contaminated PPE Handle->Dispose_PPE

Caption: This diagram outlines the logical workflow for selecting appropriate Personal Protective Equipment (PPE) for handling this compound, starting from the initial risk assessment to the final disposal of waste.

Emergency Procedures for Accidental Exposure

In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following diagram illustrates the step-by-step emergency procedure.

Emergency Procedure for Accidental Exposure

Emergency_Procedure cluster_scene Immediate Response cluster_decon Decontamination cluster_medical Medical Attention Exposure Accidental Exposure Occurs Remove_Person Remove person from source of contamination Exposure->Remove_Person Remove_PPE Remove contaminated PPE Remove_Person->Remove_PPE Flush_Skin Flush affected skin with water for 15-20 mins Remove_PPE->Flush_Skin If skin contact Flush_Eyes Flush eyes with water for 15-20 mins Remove_PPE->Flush_Eyes If eye contact Seek_Medical Seek immediate medical attention Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical Provide_SDS Provide Safety Data Sheet (SDS) to medical personnel Seek_Medical->Provide_SDS

Caption: This diagram provides a step-by-step guide for the emergency procedure to follow in case of accidental exposure to this compound, from the initial response to seeking medical attention.

Handling and Storage

When handling this compound, always use personal protective equipment.[7] Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[7][8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7][10]

Store containers in a cool, dry, and well-ventilated area, away from sources of ignition.[11] Keep containers tightly closed when not in use.[7][8]

Disposal Plan

All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12][13]

  • Chemical Waste: Collect this compound waste in a designated, properly labeled, and sealed container.[12] Do not mix with other waste streams.[12]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[14]

  • Container Disposal: Do not reuse empty containers.[10] They should be triple-rinsed (if appropriate for the container type and regulations) and disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decafluorocyclohexanone
Reactant of Route 2
Decafluorocyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.